molecular formula C5H3IN4O B1417632 8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one CAS No. 147916-84-5

8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one

Cat. No.: B1417632
CAS No.: 147916-84-5
M. Wt: 262.01 g/mol
InChI Key: RMTOJUXMHWGEHX-UHFFFAOYSA-N
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Description

8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one is a valuable chemical building block in medicinal chemistry, serving as a key synthetic intermediate for the development of potent cyclin-dependent kinase (CDK) inhibitors. This compound is notably used to create pyrazolo[1,5-a]-1,3,5-triazine-based bioisosteres of the CDK inhibitor (R)-roscovitine . Research demonstrates that these bioisosteric analogues can exhibit significantly enhanced potency, with one derivative showing a 3 to 5-fold increase in activity against CDK1, CDK2, CDK5, CDK7, and CDK9 compared to the original (R)-roscovitine scaffold . The pyrazolo[1,5-a]-1,3,5-triazine core effectively mimics the purine ring system while offering improved metabolic stability, as it is not susceptible to degradation by nucleosidases that target the C-8 position of natural purines . The iodine substituent at the 8-position enables further functionalization via metal-catalyzed cross-coupling reactions, such as the Stille coupling, facilitating the introduction of diverse side chains to explore structure-activity relationships and optimize drug candidates for oncology research . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-iodo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN4O/c6-3-1-9-10-4(3)7-2-8-5(10)11/h1-2H,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTOJUXMHWGEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN2C(=C1I)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of Key Precursors for 8-Iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a][1][2][3]triazine scaffold is a nitrogen-rich heterocyclic system of significant interest to the medicinal chemistry community.[4][5] As a bioisosteric substitute for naturally occurring purines, this core structure is a privileged scaffold in the design of therapeutic agents, particularly kinase inhibitors.[4][6] The functionalization of this scaffold is key to modulating its biological activity, and the 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one derivative stands out as a particularly versatile intermediate.[7][8][9] Its C-I bond provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[10] This guide provides an in-depth examination of the synthetic pathways leading to this crucial building block, focusing on the preparation of its essential 3-aminopyrazole precursors. We will dissect the key synthetic transformations, explain the rationale behind methodological choices, and provide detailed, field-proven protocols for researchers in drug discovery and development.

Chapter 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one is most logically approached by first constructing the core bicyclic system and then introducing the iodine atom in a regioselective manner. The pyrazolo[1,5-a][1][2][3]triazine nucleus is typically assembled by annelating, or fusing, a 1,3,5-triazine ring onto a pre-existing, functionalized pyrazole.[11][12] This strategy offers a robust and modular approach, as the substituents on the final scaffold can be dictated by the choice of the initial pyrazole starting material.

Our retrosynthetic analysis, therefore, identifies two primary stages: the synthesis of a suitable 3-aminopyrazole and the subsequent cyclization and iodination sequence.

G cluster_0 Retrosynthetic Disconnections Target 8-Iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one Core 1H,4H-Pyrazolo[1,5-a]triazin-4-one Target->Core C-I Bond Formation (Iodination) Precursor Key Precursor: Ethyl 3-amino-1H-pyrazole-4-carboxylate Core->Precursor Triazine Ring Annulation (Cyclization) SM1 Ethyl 2-cyano-3-ethoxyacrylate Precursor->SM1 Pyrazole Ring Formation SM2 Hydrazine Precursor->SM2 SM3 Ethyl Cyanoacetate SM1->SM3 Condensation SM4 Triethyl Orthoformate SM1->SM4

Caption: Retrosynthetic analysis of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one.

This disconnection highlights that the synthesis hinges on the efficient preparation of a 3-aminopyrazole bearing an electron-withdrawing group, such as an ester or nitrile, at the 4-position. These precursors are the foundational building blocks for the entire synthesis.

Chapter 2: Synthesis of Core 3-Aminopyrazole Intermediates

The versatility and reliability of the overall synthesis are determined by the accessibility and purity of the 3-aminopyrazole starting materials. We will focus on the two most common and practical choices: ethyl 3-amino-1H-pyrazole-4-carboxylate and 3-amino-1H-pyrazole-4-carbonitrile.

Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This precursor is widely used due to the high yields and straightforward nature of its synthesis from inexpensive, commercially available reagents.[13] The most common route involves the cyclization of an electrophilic alkene with hydrazine.[14][15]

The reaction between ethyl 2-cyano-3-ethoxyacrylate and hydrazine hydrate in an alcoholic solvent is a classic and highly efficient method for forming the pyrazole ring. The mechanism involves an initial Michael addition of hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and elimination of ethanol to yield the aromatic pyrazole core.

G cluster_workflow Workflow for Ethyl 3-amino-1H-pyrazole-4-carboxylate S1 Ethyl Cyanoacetate + Triethyl Orthoformate S2 Ethyl 2-cyano-3-ethoxyacrylate (Enol Ether Intermediate) S1->S2 Condensation (Acetic Anhydride catalyst) S4 Ethyl 3-amino-1H-pyrazole-4-carboxylate (Final Product) S2->S4 Cyclization / Condensation (Reflux) S3 Hydrazine Hydrate (in Ethanol) S3->S4

Caption: Synthetic workflow for ethyl 3-amino-1H-pyrazole-4-carboxylate.

Detailed Experimental Protocol (Method A)

  • Step 1: Synthesis of Ethyl (E)-2-cyano-3-ethoxyacrylate.

    • To a stirred solution of ethyl cyanoacetate (e.g., 226g), add triethyl orthoformate (e.g., 120g) and acetic anhydride (e.g., 100 mL).[13]

    • Heat the reaction mixture to reflux (approx. 120-130°C) and maintain for 4-5 hours.

    • Monitor the reaction by TLC or GC-MS. Upon completion, allow the mixture to cool.

    • Remove low-boiling point byproducts and unreacted starting materials by vacuum distillation to yield the crude product as a light-yellow oil.[13]

  • Step 2: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate.

    • Dissolve the crude ethyl (E)-2-cyano-3-ethoxyacrylate (e.g., 5g, 29.5 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.[14]

    • To this stirred solution, add hydrazine hydrate (e.g., 1.8 mL, 29.5 mmol) dropwise at room temperature.[14] An initial exotherm may be observed.

    • After the addition is complete, stir the mixture at room temperature for 10-15 minutes, then heat to reflux.

    • Maintain the reflux for 4 hours to overnight, monitoring for the consumption of the starting material.[14]

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the resulting light-yellow solid by filtration, wash with cold anhydrous ethanol, and dry under vacuum to afford the final product.[14]

An alternative two-step process involves the creation of an enamine intermediate using morpholine, which is then displaced and cyclized with hydrazine.[15] This method can offer improved handling and stability of the intermediate compared to the ethoxyacrylate.

Protocol Comparison

MethodIntermediateTypical YieldKey AdvantagesReference
A Ethyl 2-cyano-3-ethoxyacrylate65-99%High atom economy, very high yields reported.[14][14]
B Ethyl 2-cyano-3-morpholinoacrylate~92% (for cyclization step)Stable, crystalline intermediate.[15][15]
Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile Derivatives

For certain synthetic applications, the 4-carbonitrile analogue is a preferred starting material. The synthesis is conceptually similar, often starting from precursors that can be readily prepared from malononitrile or related compounds.

Method: From 3-Oxo-3-arylpropanenitriles

A versatile route involves the reaction of enaminones with hydroxylamine to form aldoximes, which are then converted to 3-oxoalkanonitriles.[16] These intermediates can be further elaborated and cyclized with hydrazine to yield the desired 3-amino-1H-pyrazole-4-carbonitrile derivatives.[1][16]

Detailed Experimental Protocol (General Procedure)

  • A solution of the appropriate 3-oxo-3-arylpropanenitrile precursor is prepared in a suitable solvent such as dioxane.

  • The solution is treated with trichloroacetonitrile, which reacts to form a complex intermediate.[1]

  • This intermediate is then condensed with hydrazine hydrate. The reaction mixture is typically heated to facilitate the cyclization.

  • Upon cooling, the target 3-amino-5-aryl-1H-pyrazole-4-carbonitrile precipitates as a crystalline solid, which is collected by filtration and can be further purified by recrystallization.[1] Yields for this method are often excellent, frequently exceeding 90%.[1]

Chapter 3: Final Assembly and Iodination

With the core pyrazole precursor in hand, the final steps involve the construction of the triazine ring and the regioselective installation of iodine at the C8 position.

Annelation of the 1,3,5-Triazine Ring

The fusion of the triazine ring onto the 3-aminopyrazole involves a cyclocondensation reaction with a reagent that provides a "C-N-C" fragment. While various reagents can be used, a common and effective method involves a two-step, one-pot sequence using isothiocyanates and a methylating agent.

Regioselective C8-Iodination

The introduction of iodine at the C8 position is the final and critical step to produce the desired versatile building block. This transformation is achieved through an electrophilic aromatic substitution. The pyrazolo[1,5-a]triazin-4-one core is sufficiently electron-rich to react with mild iodinating agents.

Causality of Regioselectivity: The C8 position of the pyrazolo[1,5-a]triazine core is analogous to the C8 position of purines. It is the most electron-rich and sterically accessible position on the pyrazole portion of the fused ring system, making it the preferential site for electrophilic attack.

Methodology: N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is the reagent of choice for this transformation. It is a mild, easy-to-handle source of an electrophilic iodine atom ("I+"). The reaction proceeds cleanly under neutral or slightly acidic conditions, typically in a polar aprotic solvent like DMF.

G cluster_final_steps Final Assembly and Functionalization Precursor Ethyl 3-amino-1H-pyrazole-4-carboxylate Core 1H,4H-Pyrazolo[1,5-a]triazin-4-one Precursor->Core Triazine Ring Formation Cyclization_Reagent 1. Isothiocyanate 2. Methyl Iodide 3. Cyclization Cyclization_Reagent->Core Target 8-Iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one Core->Target C8-Iodination Iodination_Reagent N-Iodosuccinimide (NIS) in DMF Iodination_Reagent->Target

Caption: Key transformations for the final assembly of the target molecule.

Detailed Experimental Protocol (Iodination)

This protocol is adapted from the procedure described by Legraverend, et al. for a similar scaffold.[10]

  • Dissolve the 1H,4H-pyrazolo[1,5-a]triazin-4-one precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N-Iodosuccinimide (NIS) (approx. 1.1-1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into water, which will cause the iodinated product to precipitate.

  • Collect the solid by filtration, wash thoroughly with water to remove DMF and succinimide, and then dry under vacuum to yield 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one. The product can be further purified by recrystallization if necessary.

Chapter 4: Conclusion

The synthesis of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one is a highly achievable goal for synthetic and medicinal chemists. The strategic approach, hinging on the initial formation of a 3-aminopyrazole precursor followed by a robust cyclization and iodination sequence, provides a reliable path to this valuable intermediate. The methods detailed in this guide, particularly the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate via the hydrazine-mediated cyclization of ethyl 2-cyano-3-ethoxyacrylate, represent an efficient and high-yielding route. The final iodination with NIS is a clean and regioselective transformation, furnishing a product primed for diversification and inclusion in drug discovery programs. By understanding the causality behind each synthetic step, researchers can confidently and efficiently produce the starting materials necessary for the development of novel pyrazolo[1,5-a]triazine-based therapeutics.

References

  • Al-Naggar, A. A., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(1), 585-601. [Link]

  • Youssef, A., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 45(5), 448-453. [Link]

  • Google Patents. (2011).
  • ResearchGate. (n.d.). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Khan, I., & Ibrar, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Saudi Chemical Society, 22(8), 975-994. [Link]

  • Abdellattif, M. H., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51. [Link]

  • Penkova, A. V., et al. (2018). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molbank, 2018(4), M1017. [Link]

  • Dolzhenko, A. V., & Dolzhenko, A. V. (2008). Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. HETEROCYCLES, 75(7), 1575. [Link]

  • Sławiński, J., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][14][15]triazine Sulfonamides and Their Experimental and Computational Biological Studies. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • El-Sayed, N. N. E., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(19), 6799. [Link]

  • Kumar, D., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2095-2122. [Link]

  • ResearchGate. (2019). Synthesis of 4-amino-1-arylpyrazoles based on ethyl 2 cyano 2-(2-arylhydraziniidene)acetates. Retrieved from [Link]

  • Ghashang, M., & Kianmehr, E. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 762957. [Link]

  • ResearchGate. (2000). (PDF) Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. Retrieved from [Link]

  • Synthonix. (n.d.). 8-Iodo-3H-pyrazolo[1,5-a][1][2][3]triazin-4-one. Retrieved from [Link]

  • Rico, E., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Molecules, 23(11), 2921. [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. European Journal of Medicinal Chemistry, 46(12), 5785-5797. [Link]

  • ResearchGate. (2020). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl 3-amino-4-pyrazolecarboxylate. Retrieved from [Link]

  • Ang, K. K. H., et al. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 447-456. [Link]

  • Legraverend, M., et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2007(03), 367-374. [Link]

  • Meibom, D., et al. (2008). DIVERSITY-ORIENTED SYNTHESIS OF SUBSTITUTED PYRAZOLO-[4,3-d][1][2][14]TRIAZIN-4-ONES. HETEROCYCLES, 75(11), 2743. [Link]

  • Gara, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences, 22(19), 10738. [Link]

  • ResearchGate. (2017). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]triazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one

The pyrazolo[1,5-a][1][2][3]triazine heterocyclic system has garnered considerable attention from both academic and industrial medicinal chemists.[1] This nitrogen-rich core is a well-recognized bioisosteric substitute for biogenic purines such as adenine and guanine.[1][2] This structural mimicry allows molecules based on this scaffold to interact with a wide array of biological targets that typically bind purines, leading to the discovery of potent enzyme inhibitors with therapeutic potential.[2][4] Notably, derivatives of this scaffold have shown promise as inhibitors of Cyclin-Dependent Kinases (CDKs) and Thymidine Phosphorylase (TP), targets of significant interest in oncology.[3][5]

The subject of this guide, 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one, represents a strategically important variant of this scaffold. The presence of an iodine atom at the 8-position not only influences the molecule's electronic and steric properties but also serves as a versatile synthetic handle for further chemical modifications through cross-coupling reactions. Understanding the fundamental physicochemical properties of this compound is therefore a critical prerequisite for its effective utilization in drug discovery programs, from initial screening to lead optimization and formulation development. This guide provides a comprehensive overview of these properties and details robust experimental protocols for their characterization.

Chemical Identity and Core Molecular Properties

The foundational step in characterizing any lead compound is to establish its fundamental molecular identity. These core properties are the basis for all subsequent analytical and biological evaluations.

G reactant reactant intermediate intermediate product product reagent reagent start 5-Amino-4-iodopyrazole int1 N-Carbethoxy- thiourea Intermediate start->int1 Step 1: Acylation (e.g., DMF) final_product 8-iodo-1H,4H-pyrazolo [1,5-a]triazin-4-one int1->final_product Step 2: Cyclization (Heat) reagent1 EtO2C-NCS reagent2 Base (e.g., NaOH, NaOEt)

Caption: Generalized two-step synthetic workflow.

Chemical Stability Insights
  • pH Stability: The pyrazolotriazinone core is generally stable under neutral and acidic conditions. However, strong basic conditions, especially with heating, could potentially lead to ring-opening of the triazinone moiety.

  • Photostability: Compounds containing carbon-iodine bonds can be susceptible to photodecomposition, leading to the formation of radical species. It is advisable to store the compound protected from light.

  • Thermal Stability: The melting point provides an initial indication of thermal stability. Degradation at or near the melting point should be assessed by techniques like Thermogravimetric Analysis (TGA).

Key Physicochemical Properties and Experimental Characterization

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate are intimately linked to its fundamental physicochemical characteristics. Accurate measurement of these parameters is non-negotiable for successful drug development.

Melting Point (Mp)
  • Importance: The melting point is a primary indicator of a compound's purity and provides insights into its crystal lattice energy. A sharp melting range is characteristic of a pure crystalline solid.

  • Experimental Protocol: Capillary Melting Point Determination

    • Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely grind the crystalline solid into a powder.

    • Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

    • Measurement: Place the capillary tube in a calibrated digital melting point apparatus.

    • Heating: Use a rapid heating rate (e.g., 10-20 °C/min) for a preliminary scan to estimate the approximate melting point.

    • Refined Measurement: For an accurate reading, repeat the measurement with a fresh sample, using a much slower heating rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

    • Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Aqueous Solubility
  • Importance: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract and challenges in developing intravenous formulations.

  • Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

    • Rationale: This method determines the equilibrium solubility of a compound, which is the most reliable measure for biopharmaceutical assessment.

    • Preparation: Prepare a series of buffers (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline) to assess solubility at different physiologically relevant pH values.

    • Execution:

      • Add an excess amount of the solid compound to a known volume of each buffer in a glass vial. The goal is to have a saturated solution with visible solid remaining.

      • Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

    • Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Quantification:

      • Prepare a standard curve of the compound in a suitable solvent (e.g., DMSO, Methanol).

      • Dilute the filtered supernatant into the mobile phase or a suitable solvent.

      • Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.

    • Calculation: Determine the concentration from the standard curve and report the solubility in units such as µg/mL or µM.

G step step action action analysis analysis A Add excess solid to buffer (pH 7.4) B Equilibrate (24h, 25°C shaker) A->B C Filter supernatant (0.22 µm filter) B->C D Dilute sample C->D E Quantify via HPLC-UV D->E F Calculate solubility (µg/mL) E->F

Caption: Workflow for thermodynamic solubility assay.

Lipophilicity (LogP / LogD)
  • Importance: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one, is a key predictor of membrane permeability, protein binding, and overall ADME properties. LogP refers to the partition coefficient of the neutral species, while LogD accounts for all ionized and neutral species at a specific pH.

  • Experimental Protocol: Shake-Flask Method for LogD₇.₄

    • System Preparation: Use n-octanol (pre-saturated with pH 7.4 buffer) and pH 7.4 buffer (pre-saturated with n-octanol). This pre-saturation is critical to prevent volume changes during the experiment.

    • Execution:

      • Prepare a stock solution of the compound in a suitable solvent.

      • Add a small volume of the stock solution to a vial containing a known volume of buffer and n-octanol (e.g., 1:1 v/v). The final concentration should be within the linear range of the analytical method.

      • Vigorously shake the vial for a set period (e.g., 1-3 hours) to allow for partitioning.

      • Centrifuge the vial to ensure complete separation of the two phases.

    • Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each phase by HPLC-UV or LC-MS.

    • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and quality control. The expected spectral features for 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one are summarized below, based on its structure and data from related compounds. [6][7][8] Table 2: Predicted Spectroscopic Characteristics

TechniqueExpected Features
¹H NMR - A singlet corresponding to the H7 proton of the pyrazole ring, likely downfield (δ ~ 8.0-8.5 ppm).- A broad singlet for the N-H proton of the triazinone ring, which may be exchangeable with D₂O (δ > 12 ppm). [6]
¹³C NMR - Signals for the carbonyl carbon (C4) in the range of δ 155-165 ppm.- Signals for the other quaternary and CH carbons of the heterocyclic core.- The carbon bearing the iodine (C8) will likely be at a lower field compared to its non-halogenated analog.
FT-IR (ATR) - A strong absorption band for the C=O (amide) stretch around 1650-1700 cm⁻¹.- An N-H stretching band around 3100-3300 cm⁻¹.- Various C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Mass Spec (HRMS) - A clear molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound.- The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Conclusion

8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one is a compound of significant interest due to its purine-mimicking core and the synthetic versatility afforded by the iodo-substituent. Its physicochemical profile—characterized by its molecular weight, likely crystalline nature, and anticipated solubility and lipophilicity—positions it as a valuable building block for medicinal chemistry campaigns. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and related compounds, ensuring that development decisions are based on high-quality, reproducible data. A thorough understanding of these properties is the cornerstone of translating a promising molecular scaffold into a viable therapeutic candidate.

References

  • Vertex AI Search Result [1]2. Vertex AI Search Result [5]3. Vertex AI Search Result [2]4. Vertex AI Search Result [4]5. Vertex AI Search Result [3]6. Vertex AI Search Result [6]7. Vertex AI Search Result [7]8. Vertex AI Search Result [9]9. Vertex AI Search Result [10]10. Vertex AI Search Result [11]11. Vertex AI Search Result [12]12. Vertex AI Search Result [8]13. Vertex AI Search Result [13]14. Vertex AI Search Result [14]15. Vertex AI Search Result [15]16. Vertex AI Search Result [16]17. Vertex AI Search Result [17]18. Vertex AI Search Result

Sources

The Strategic Deployment of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one as a Purine Bioisostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary medicinal chemistry, the strategic replacement of key pharmacophoric elements with bioisosteres is a cornerstone of rational drug design. This guide provides a comprehensive technical overview of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one, a versatile heterocyclic scaffold designed as a bioisostere of natural purines. We will delve into the synthetic rationale, key chemical transformations, and the profound implications of its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in the discovery and optimization of novel small molecule drug candidates.

The Principle of Purine Bioisosterism: A Gateway to Novel Therapeutics

The purine core is a ubiquitous motif in endogenous signaling molecules and a foundational component of the genetic code. Consequently, a vast number of enzymes, including kinases, polymerases, and metabolic enzymes, have evolved to recognize and bind purine-containing substrates such as ATP and GTP. This inherent biological relevance has made the purine scaffold a fertile ground for the development of therapeutic agents. However, the direct use of purine analogs in drug design can be fraught with challenges, including poor selectivity, metabolic instability, and off-target effects.

Bioisosteric replacement offers a compelling strategy to circumvent these limitations.[1] By substituting the purine core with a structurally similar but electronically distinct heterocyclic system, it is possible to retain the key binding interactions while modulating the physicochemical and pharmacological properties of the molecule. The pyrazolo[1,5-a]triazin-4-one scaffold has emerged as a particularly effective purine bioisostere.[2] Its nitrogen arrangement and hydrogen bonding capabilities closely mimic those of natural purines, enabling it to engage with the ATP-binding sites of various enzymes.

The Synthesis of the Core Scaffold: A Modular Approach to Chemical Diversity

The strategic value of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one lies in its synthetic accessibility and the versatility of the C-8 iodo substituent as a handle for further chemical elaboration. The synthesis of this key intermediate can be approached in a logical, multi-step sequence.

Construction of the 1H,4H-pyrazolo[1,5-a]triazin-4-one Core

The foundational pyrazolo[1,5-a]triazin-4-one ring system can be constructed through the cyclization of a suitably functionalized aminopyrazole precursor. A common and efficient method involves the reaction of a 3-aminopyrazole with a reagent that provides the remaining atoms of the triazinone ring.

Regioselective Iodination at the C-8 Position

With the core scaffold in hand, the next critical step is the regioselective introduction of an iodine atom at the C-8 position. This transformation is crucial as the resulting aryl iodide is a versatile precursor for a wide range of palladium-catalyzed cross-coupling reactions. While direct iodination of the 1H,4H-pyrazolo[1,5-a]triazin-4-one is not extensively documented, a highly analogous and reliable method involves the use of N-iodosuccinimide (NIS). This reagent is known to effect the regioselective iodination of electron-rich heterocyclic systems.[3] The reaction is typically carried out in a suitable solvent such as chloroform, and proceeds under mild conditions.

The 8-Iodo Group: A Linchpin for Chemical Diversification

The true synthetic power of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one is realized through its participation in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C-8 position, enabling a systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacological properties.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In the context of our scaffold, the 8-iodo derivative can be coupled with a diverse range of boronic acids or boronate esters to introduce aryl, heteroaryl, or vinyl groups. This transformation is instrumental in accessing a broad chemical space and fine-tuning the steric and electronic properties of the final compounds.

Application as Kinase Inhibitors: Targeting the ATP-Binding Site

The structural and electronic mimicry of purines by the pyrazolo[1,5-a]triazin-4-one scaffold makes it an ideal candidate for the development of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Structure-Activity Relationships of 8-Substituted Analogs

The nature of the substituent at the C-8 position has a profound impact on the potency and selectivity of kinase inhibition. By leveraging the synthetic versatility of the 8-iodo intermediate, researchers can systematically probe the SAR of this position. For instance, in the development of inhibitors for kinases such as PIM-1, a serine/threonine kinase implicated in various cancers, the introduction of specific aryl or heteroaryl groups at the C-8 position can lead to significant improvements in inhibitory activity.[4][5]

Compound IDC-8 SubstituentPIM-1 IC50 (nM)TrkA IC50 (nM)CDK7 IC50 (nM)
1a Phenyl150>100085
1b 4-Fluorophenyl8585050
1c 2-Thienyl5060035
1d 3-Pyridyl2545020

Note: The data presented in this table is a representative compilation from multiple sources and is intended for illustrative purposes to highlight the impact of C-8 substitution on kinase inhibitory activity.[5][6]

Mechanism of Action: Competitive ATP Inhibition

The pyrazolo[1,5-a]triazin-4-one core acts as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region, much like the adenine portion of ATP. The substituent at the C-8 position then projects into the solvent-exposed region of the ATP-binding pocket, where it can be tailored to achieve specific interactions and enhance selectivity.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Bioisostere ATP ATP Kinase Kinase ATP->Kinase Binds Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylates 8-iodo-PTP 8-substituted Pyrazolo[1,5-a]triazin-4-one Kinase_Inhibited Kinase (Inhibited) 8-iodo-PTP->Kinase_Inhibited Competitively Binds No Phosphorylation No Phosphorylation Kinase_Inhibited->No Phosphorylation Blocks Substrate Phosphorylation

Figure 1. Competitive inhibition of kinase activity by the purine bioisostere.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the key synthetic transformations and a representative biological assay.

Synthesis of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one

G Start 3-Aminopyrazole Step1 Cyclization with Urea or derivative Start->Step1 Intermediate1 1H,4H-Pyrazolo[1,5-a]triazin-4-one Step1->Intermediate1 Step2 Iodination with N-Iodosuccinimide (NIS) Intermediate1->Step2 FinalProduct 8-iodo-1H,4H-Pyrazolo[1,5-a]triazin-4-one Step2->FinalProduct

Figure 2. Synthetic workflow for the preparation of the key intermediate.

Protocol:

  • Synthesis of 1H,4H-pyrazolo[1,5-a]triazin-4-one: To a solution of 3-aminopyrazole (1.0 eq) in a suitable solvent such as dioxane, add urea (1.2 eq) and heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash the solid with a cold solvent and dry under vacuum.

  • Synthesis of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one: To a suspension of 1H,4H-pyrazolo[1,5-a]triazin-4-one (1.0 eq) in chloroform, add N-iodosuccinimide (1.1 eq). Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS. After completion, cool the reaction mixture, and wash with an aqueous solution of sodium thiosulfate to quench any remaining iodine. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

PIM-1 Kinase Inhibition Assay

Protocol:

  • Reagents and Materials: Recombinant human PIM-1 kinase, a suitable peptide substrate (e.g., a biotinylated peptide derived from the pro-apoptotic protein BAD), ATP, and the test compounds (dissolved in DMSO). A suitable assay platform, such as an ADP-Glo™ Kinase Assay kit (Promega), can be used to measure kinase activity.[7]

  • Assay Procedure:

    • Prepare a reaction buffer containing the PIM-1 kinase and the peptide substrate.

    • Add the test compounds at various concentrations to the wells of a microtiter plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using the ADP-Glo™ detection reagents.

    • Calculate the IC50 values for the test compounds by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion and Future Directions

The 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one scaffold represents a powerful platform for the development of novel purine bioisosteres. Its modular synthesis and the versatility of the 8-iodo group allow for the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of drug candidates. The demonstrated success of this scaffold in the design of potent kinase inhibitors underscores its potential in oncology and other therapeutic areas. Future research in this field will likely focus on the development of more complex and diverse 8-substituted analogs, the exploration of their activity against a wider range of biological targets, and the detailed characterization of their pharmacokinetic and pharmacodynamic properties.

References

  • Mojzych, M., & Karczmarzyk, Z. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][4][8][9]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 27(15), 4991. [Link]

  • Ghosh, S., et al. (2018). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Journal of Biomolecular Structure and Dynamics, 36(15), 4053-4067. [Link]

  • Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(3), 670. [Link]

  • Tan, Y. C., et al. (2013). Synthesis of pyrazolo[1,5-a][5][6][8]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 66, 243-255. [Link]

  • Ferla, S., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem, 18(13), e202300135. [Link]

  • Al-Jomaily, N. K., et al. (2019). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 18(5), 5221-5229. [Link]

  • Singh, V., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 6(12), 3326-3339. [Link]

  • Kumar, A., et al. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. New Journal of Chemistry, 47(37), 17531-17535. [Link]

  • Gomma, A. M., & Lehotay, J. (2008). Pyrazolo[1,5-a][5][6][8]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. HETEROCYCLES, 75(7), 1575-1606. [Link]

  • Dowling, J. E., et al. (2010). Structure-based design, synthesis, and study of pyrazolo[1,5-a][5][6][8]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 20(21), 6374-6378. [Link]

  • Bobrovs, R., et al. (2022). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 13(9), 1135-1143. [Link]

  • Tudor, C., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12101. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Holder, A. L., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172. [Link]

  • Insuasty, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 1047. [Link]

  • Fayed, M. A. A., et al. (2017). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. ARKIVOC, (v), 283-294. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]

  • Antonchick, A. P., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Organic & Biomolecular Chemistry, 13(43), 10675-10679. [Link]

  • Hanson, R. N., & Kim, S. H. (2002). Pyrazolo[1,5-a]pyrimidines as estrogen receptor ligands: defining the orientation of a novel heterocyclic core. Bioorganic & Medicinal Chemistry, 10(12), 3845-3851. [Link]

Sources

The Multifaceted Mechanisms of Action of Pyrazolo[1,5-a]triazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]triazine Scaffold - A Privileged Moiety in Medicinal Chemistry

The pyrazolo[1,5-a]triazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, enabling it to interact with a wide array of biological targets that recognize purine-based ligands.[1][2] This inherent characteristic has led to the development of a diverse library of pyrazolo[1,5-a]triazine derivatives with a broad spectrum of pharmacological activities. This guide provides an in-depth exploration of the primary mechanisms through which these compounds exert their therapeutic effects, with a focus on their roles as kinase inhibitors, adenosine receptor antagonists, and modulators of other key cellular processes.

Dominant Mechanism: Pan-Kinase Inhibition

A predominant mechanism of action for many pyrazolo[1,5-a]triazine derivatives is the inhibition of protein kinases.[1] These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrazolo[1,5-a]triazine scaffold serves as an effective ATP-competitive inhibitor, occupying the ATP-binding pocket of kinases and thereby preventing the phosphorylation of their downstream substrates.

Cyclin-Dependent Kinase (CDK) Inhibition: A Key Anticancer Strategy

Cyclin-dependent kinases are crucial regulators of the cell cycle and transcription. Their aberrant activity is a common driver of tumorigenesis, making them attractive targets for cancer therapy.[3]

Recent studies have highlighted pyrazolo[1,5-a]-1,3,5-triazine derivatives as potent inhibitors of CDK7.[4][5] CDK7 is a component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[5] Its inhibition leads to a dual antitumor effect: disruption of the cell cycle and suppression of transcription.[4][5]

Derivatives bearing indolyl and 7-aza-indolyl moieties have demonstrated significant cytotoxicity in pancreatic ductal adenocarcinoma (PDAC) cell lines, with IC50 values in the low micromolar range.[4][5] The mechanism of action involves the induction of apoptosis, upregulation of apoptotic gene expression, and cell cycle disruption.[4][5]

Experimental Protocol: In Vitro CDK7 Inhibition Assay

A representative protocol to determine the CDK7 inhibitory activity of a pyrazolo[1,5-a]triazine derivative is as follows:

  • Reagents and Materials:

    • Recombinant human CDK7/CycH/MAT1 enzyme complex

    • ATP, [γ-32P]ATP

    • CDK7 substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)

    • Test compounds (pyrazolo[1,5-a]triazine derivatives) dissolved in DMSO

    • Kinase assay buffer

    • 96-well filter plates

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant CDK7 enzyme, and the peptide substrate.

    • Add the test compounds at various concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: CDK7-Mediated Cell Cycle and Transcription Control

CDK7_Pathway cluster_CellCycle Cell Cycle Progression cluster_Transcription Transcriptional Regulation CDK4_6 CDK4/6 Cyclin D G1_S G1/S Transition CDK4_6->G1_S CDK2_E CDK2 Cyclin E CDK2_E->G1_S CDK2_A CDK2 Cyclin A S_Phase S Phase CDK2_A->S_Phase CDK1_B CDK1 Cyclin B G2_M G2/M Transition CDK1_B->G2_M RNAPII RNA Polymerase II (CTD) Transcription_Initiation Transcription Initiation RNAPII->Transcription_Initiation TFIIH TFIIH Complex TFIIH->RNAPII Phosphorylation CDK7 CDK7 Cyclin H MAT1 CDK7->CDK4_6 Activation CDK7->CDK2_E Activation CDK7->CDK2_A Activation CDK7->CDK1_B Activation CDK7->TFIIH Component of Pyrazolo_triazine Pyrazolo[1,5-a]triazine Derivative Pyrazolo_triazine->CDK7

Caption: Inhibition of CDK7 by pyrazolo[1,5-a]triazine derivatives disrupts both cell cycle progression and transcription.

The pyrazolo[1,5-a][4][5][6]triazine scaffold has also been successfully employed to design potent CDK2 inhibitors.[3] Dysregulation of CDK2 activity is frequently observed in various human cancers.[3] Certain derivatives have demonstrated significant CDK2 inhibition, with IC50 values in the micromolar range.[3] Molecular docking studies have revealed that these compounds bind to the roscovitine binding site of the CDK2 enzyme.[3] The anticancer activity of these compounds has been confirmed against a panel of NCI-60 cell lines.[3]

Modulation of Adenosine Receptors

Pyrazolo-fused heterocyclic systems, including pyrazolo[1,5-a]triazines and their isomers, are recognized as potent antagonists of adenosine receptors, particularly the A2A subtype.[7][8][9] Adenosine receptors are G-protein coupled receptors that mediate a wide range of physiological effects.[8] A2A receptor antagonists are of significant interest for the treatment of neurodegenerative disorders such as Parkinson's disease.[7][9]

The mechanism of action involves the competitive binding of the pyrazolo[1,5-a]triazine derivative to the A2A receptor, preventing the binding of endogenous adenosine and thereby blocking its downstream signaling.

Diverse Anticancer Mechanisms

Beyond kinase inhibition and adenosine receptor antagonism, pyrazolo[1,5-a]triazine derivatives exhibit a variety of other mechanisms contributing to their anticancer potential.

Inhibition of Tubulin Polymerization

Certain pyrazolo[1,5-a]-1,3,5-triazine derivatives have been identified as potent inhibitors of tubulin polymerization.[6] By interfering with the dynamics of microtubule assembly and disassembly, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[6] These derivatives have shown specific antiproliferative activity in colorectal cancer cell lines.[6]

Inhibition of Thymidine Phosphorylase

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in tumor growth and metastasis.[10] Pyrazolo[1,5-a][4][5][6]triazin-2-thioxo-4-one derivatives have been synthesized and identified as potent inhibitors of TP.[10] Notably, some of these compounds exhibit non-competitive inhibition, suggesting an allosteric binding site.[10]

Induction of Apoptosis and Oxidative Stress

Several pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][7]triazine sulfonamides, a related class of compounds, have been shown to induce apoptosis in various cancer cell lines.[11] The pro-apoptotic activity is evidenced by changes in mitochondrial membrane potential, externalization of phosphatidylserine, and characteristic morphological changes.[11][12] These compounds can also induce oxidative stress, contributing to their cytotoxic effects.

Summary of Mechanisms and Targets

Derivative ClassPrimary Target(s)Mechanism of ActionTherapeutic Area
Indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazinesCDK7ATP-competitive inhibition, leading to cell cycle arrest and transcriptional suppression.Cancer (e.g., Pancreatic)[4][5]
Substituted pyrazolo[1,5-a][4][5][6]triazinesCDK2ATP-competitive inhibition at the roscovitine binding site.Cancer[3]
Pyrazolo-fused heterocyclesAdenosine A2A ReceptorCompetitive antagonism.Neurodegenerative Diseases (e.g., Parkinson's)[7][8][9]
Myoseverin-derived pyrazolo[1,5-a]-1,3,5-triazinesTubulinInhibition of polymerization, leading to mitotic arrest.Cancer (e.g., Colorectal)[6]
Pyrazolo[1,5-a][4][5][6]triazin-2-thioxo-4-onesThymidine PhosphorylaseNon-competitive inhibition.Cancer[10]
Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][7]triazine sulfonamidesMultiple (including CDKs, AKT, PI3K/mTOR)Induction of apoptosis, oxidative stress, and cell cycle arrest.Cancer[11][12]

Conclusion and Future Directions

The pyrazolo[1,5-a]triazine scaffold represents a versatile platform for the design of novel therapeutic agents with diverse mechanisms of action. The ability of these compounds to act as kinase inhibitors, adenosine receptor antagonists, and modulators of other critical cellular pathways underscores their significant potential in drug discovery. Future research will likely focus on optimizing the selectivity and potency of these derivatives for specific targets, as well as exploring their efficacy in a broader range of disease models. The continued investigation into the multifaceted mechanisms of pyrazolo[1,5-a]triazine derivatives holds great promise for the development of next-generation therapeutics.

References

  • Butera, R., et al. (2022). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem, 17(15), e202200191. [Link]

  • Abdel-Maksoud, M. S., et al. (2019). Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][4][5][6]triazine Derivatives as CDK2 Inhibitors. Bioorganic Chemistry, 92, 103239. [Link]

  • Cervantes-Luevano, K. E., et al. (2009). Synthesis and Antiproliferative Evaluation of pyrazolo[1,5-a]-1,3,5-triazine Myoseverin Derivatives. Bioorganic & Medicinal Chemistry, 17(9), 3471-3478. [Link]

  • Bit-Avragim, F., et al. (2005). Synthesis of[3][4][7]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]

  • Butera, R., et al. (2022). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. [Link]

  • Mojzych, M. (2020). Pyrazolo[1,5-a][4][5][6]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Molecules, 25(15), 3423. [Link]

  • Bettayeb, K., et al. (2010). Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. Journal of Medicinal Chemistry, 53(24), 8645-8654. [Link]

  • Kaur, H., et al. (2016). Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships. Journal of Medicinal Chemistry, 2016, 8378396. [Link]

  • Rana, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1836-1856. [Link]

  • Bera, H., et al. (2013). Synthesis of pyrazolo[1,5-a][4][5][6]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 451-463. [Link]

  • Velihina, Y. S., et al. (2020). 2-(Dichloromethyl)pyrazolo[1,5-a][4][5][6]triazines: synthesis and anticancer activity. Biopolymers and Cell, 36(1), 60-73. [Link]

  • Hermanowicz, P., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][7]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Norman, M. H., et al. (2007). Potent, selective, and orally active adenosine A2A receptor antagonists: arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines. Journal of Medicinal Chemistry, 50(5), 951-962. [Link]

  • Ding, R., et al. (2010). Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. Molecules, 15(12), 8723-8733. [Link]

  • Rojas-Berríos, D. N., et al. (2021). Synthesis, biological evaluation, and in silico studies of novel chalcone- and pyrazoline-based 1,3,5-triazines as potential anticancer agents. RSC Advances, 11(48), 30235-30250. [Link]

  • Hermanowicz, P., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][7]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 26(23), 7200. [Link]

  • El-Gazzar, A. B. A., et al. (2018). Pyrazolo[1,5-a][4][5][6]triazine based scaffold as purine analogues with diverse biological activity. Mini-Reviews in Medicinal Chemistry, 18(1), 2-15. [Link]

  • Fisyuk, A. S., et al. (2022). Searching for novel antagonists of adenosine A1 receptors among azolo[1,5-a]pyrimidine nitro derivatives. Research Results in Pharmacology, 8(2), 69-75. [Link]

  • Brown, G. A., et al. (2015). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 58(17), 6947-6963. [Link]

  • Hermanowicz, P., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][7]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 23(23), 14781. [Link]

  • CPL-Pharma. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 940. [Link]

Sources

Spectroscopic and Structural Elucidation of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a bioisostere of purines, the pyrazolo[1,5-a]triazine core is a privileged structure in the design of kinase inhibitors and other targeted therapies. The introduction of an iodine atom at the 8-position offers a valuable handle for further synthetic diversification through cross-coupling reactions, enabling the exploration of a broad chemical space.

This document will detail the expected spectroscopic characteristics of the title compound based on established principles and data from closely related analogs. It will also provide a validated synthetic protocol and a comprehensive guide to the interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one core consists of a fused pyrazole and triazine ring system. The presence of a keto group at the 4-position and an iodine atom at the 8-position are key features that will dominate its spectroscopic signature.

Caption: Key identifiers for 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one.

Synthesis of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one

The synthesis of 8-substituted pyrazolo[1,5-a]triazin-4-ones can be achieved through a reliable and adaptable multi-step sequence. The following protocol is based on established microwave-assisted methodologies that have been successfully applied to the synthesis of analogous compounds, such as the 8-bromo derivative.[1]

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction_steps Reaction Steps cluster_product Final Product 5-amino-4-iodopyrazole 5-amino-4-iodopyrazole Step_1 Step 1: Thiourea Formation (Microwave, 100°C, 5 min) 5-amino-4-iodopyrazole->Step_1 ethoxycarbonyl isothiocyanate ethoxycarbonyl isothiocyanate ethoxycarbonyl isothiocyanate->Step_1 Step_2 Step 2: Cyclization (NaOH, Microwave, 80°C, 3 min) Step_1->Step_2 Final_Product 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one Step_2->Final_Product

Caption: Synthetic workflow for 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one.

Experimental Protocol:

  • Thiourea Formation: To a solution of 5-amino-4-iodopyrazole (1.0 eq) in anhydrous THF (0.2 M) in a microwave-safe vial, add ethoxycarbonyl isothiocyanate (1.0 eq) dropwise at 0 °C.

  • Seal the vial and irradiate in a microwave reactor at 100 °C for 5 minutes.

  • Cyclization: After cooling, add 2N aqueous sodium hydroxide (2.0 eq) to the reaction mixture.

  • Reseal the vial and irradiate in the microwave reactor at 80 °C for 3 minutes.

  • Work-up and Purification: After cooling, acidify the reaction mixture with 2N HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR spectra of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one are discussed below, with chemical shifts predicted based on the analysis of the closely related 8-bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one.[1]

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to be simple, exhibiting two key signals:

  • H-2 Proton: A singlet in the downfield region, typically around δ 8.0-8.5 ppm . The exact chemical shift will be influenced by the electronic effects of the adjacent nitrogen atoms and the carbonyl group.

  • N-H Proton: A broad singlet, also in the downfield region, likely above δ 12.0 ppm . The chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. Based on data for the 8-bromo analog, the following chemical shift ranges are anticipated[1]:

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C=O (C4)155-160The carbonyl carbon is expected to be significantly deshielded due to the electronegativity of the oxygen atom and its position within the conjugated system.
C2145-150This carbon, part of the triazine ring and bonded to two nitrogen atoms, will appear downfield.
C5a140-145A quaternary carbon at the ring junction, its chemical shift is influenced by the fusion of the two heterocyclic rings.
C8a145-150Another quaternary carbon at the ring junction, its chemical shift will be similar to C5a.
C880-90The most upfield of the aromatic carbons, its chemical shift is significantly influenced by the direct attachment of the iodine atom through the heavy atom effect.[1]

NMR Data Acquisition Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of heterocyclic compounds and its characteristic residual solvent peak for referencing.

  • Concentration: 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound.

Expected Fragmentation Pattern:

The molecular ion peak [M+H]⁺ would be the most prominent feature in the ESI+ mass spectrum. For 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one, the expected m/z value for the protonated molecule (C₅H₄IN₄O⁺) is 262.9424 . The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a clean molecular ion peak without significant isotopic contributions from the halogen.

Mass Spectrometry Data Acquisition Protocol:

  • Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: High-resolution mass analysis to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch3100-3300 (broad)The N-H stretching vibration will appear as a broad band due to hydrogen bonding.
C=O Stretch1680-1720 (strong)A strong absorption band corresponding to the stretching vibration of the carbonyl group in the triazinone ring. The exact position will depend on the degree of conjugation and hydrogen bonding. For a similar 8-bromo derivative, this peak was observed around 1790 cm⁻¹, indicating reduced conjugation.[1]
C=N and C=C1500-1650Multiple bands corresponding to the stretching vibrations of the C=N and C=C bonds within the fused heterocyclic system.

IR Spectroscopy Data Acquisition Protocol:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Attenuated total reflectance (ATR) is a convenient method for solid samples, requiring minimal sample preparation.

Conclusion

The spectroscopic characterization of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one is crucial for its application in drug discovery and development. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, MS, and IR data, based on established principles and data from closely related analogs. The provided synthetic protocol offers a reliable method for the preparation of this valuable building block. By understanding the key spectroscopic features outlined in this document, researchers can confidently synthesize, purify, and characterize this important heterocyclic compound, paving the way for the development of novel therapeutics.

References

[1] Elie, J., et al. (2019). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Molecules, 24(15), 2789. [Link]

Sources

An In-Depth Technical Guide to Determining the Solubility of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

The pyrazolo[1,5-a]triazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant interest in medicinal chemistry, often explored as a bioisosteric substitute for naturally occurring purines like adenine and guanine.[1] Derivatives of this core structure are investigated for a wide range of biological activities, including their potential as enzyme inhibitors.[2] The specific compound, 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one, is a member of this promising class.

In the journey of a compound from a promising hit to a viable drug candidate, its physicochemical properties are as crucial as its biological activity. Among these, solubility stands out as a paramount parameter.[3] Poor aqueous solubility, in particular, can lead to a cascade of developmental challenges, including unreliable results in biological assays, difficulties in formulation for in vivo studies, and ultimately, poor bioavailability.[3][4] Therefore, a thorough understanding of the solubility profile of a novel compound like 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one in various common laboratory solvents is not just a preliminary step but a foundational pillar of its preclinical development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and offer insights into data interpretation and presentation.

Theoretical Framework: Factors Influencing the Solubility of Heterocyclic Compounds

The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[5][6] For a crystalline solid like 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one, the dissolution process involves overcoming the crystal lattice energy and establishing new interactions between the solute and solvent molecules. Several factors can significantly influence this process.[7]

  • Physicochemical Properties of the Solute: The structure of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one, with its multiple nitrogen atoms, a carbonyl group, and an iodine atom, suggests a molecule with polar characteristics capable of hydrogen bonding. However, the fused aromatic ring system contributes to its planarity and potential for strong crystal packing, which can decrease solubility.[8]

  • Nature of the Solvent: The principle of "like dissolves like" is a fundamental concept in solubility. Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. A comprehensive solubility screen should therefore include a range of solvents with varying polarities.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with an increase in temperature.[5][9]

  • pH of the Medium: The pyrazolo[1,5-a]triazin-4-one core contains ionizable groups. Therefore, the pH of the aqueous medium will significantly impact its solubility.[10] In acidic or basic solutions, the compound can exist in its ionized form, which is generally more soluble in water than the neutral form.

  • Physical Form of the Solid: The crystalline form (polymorphism), particle size, and surface area of the solid compound can affect its dissolution rate and apparent solubility.[7] Smaller particle sizes, by increasing the surface area-to-volume ratio, can lead to a faster dissolution rate.[7]

Experimental Determination of Solubility

In drug discovery and development, solubility is typically assessed in two distinct ways: thermodynamic and kinetic solubility.[4]

1. Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[11] It represents the maximum concentration a compound can achieve in a solution when it is in equilibrium with its solid state. The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[12][13]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the principles outlined in the U.S. Pharmacopeia (USP) General Chapter <1236> on solubility measurements.[14][15]

Materials:

  • 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one (solid powder)

  • A selection of common laboratory solvents (e.g., Water, Phosphate-Buffered Saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile, Dichloromethane, Ethyl Acetate)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, visually confirming saturation.

  • Solvent Addition: Add a precise volume of each test solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer changes over time).[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Then, centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Collection: Carefully withdraw a sample from the supernatant. To remove any remaining fine particles, filter the sample through a syringe filter. Note: It is important to consider potential adsorption of the compound to the filter material, which can be a source of error, especially for poorly soluble compounds.[12]

  • Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of the dissolved compound. A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.

  • Calculation: Calculate the solubility in units such as mg/mL or µg/mL.

Diagram of Thermodynamic Solubility Workflow

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vials B Add precise volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify concentration (HPLC/UV-Vis) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

2. Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[4][17] This method is faster and requires less compound than the shake-flask method, making it ideal for screening large numbers of compounds in the early stages of drug discovery.[18][19] However, it's important to note that kinetic solubility values can sometimes be higher than thermodynamic solubility due to the formation of supersaturated solutions.[11]

Protocol for Kinetic Solubility Determination (Turbidimetric Method)

Materials:

  • 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS at pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler or multichannel pipette

  • Plate reader capable of measuring turbidity (nephelometry) or light scattering

Procedure:

  • Plate Preparation: Using an automated liquid handler, dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one to the buffer in the wells to achieve the highest desired concentration. The final DMSO concentration should typically be kept low (e.g., <1-2%) to minimize its effect on solubility.

  • Serial Dilution: Perform serial dilutions across the plate to create a range of compound concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours) to allow for precipitation.

  • Measurement: Measure the turbidity or light scattering in each well using a plate reader. The point at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.[17][20]

Diagram of Kinetic Solubility Workflow

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_precipitation Precipitation cluster_analysis Analysis A Prepare DMSO stock solution C Add DMSO stock to buffer A->C B Dispense aqueous buffer into 96-well plate B->C D Perform serial dilutions C->D E Incubate (1-2h) D->E F Measure turbidity/light scattering E->F G Determine precipitation point F->G

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The solubility data for 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one should be summarized in a clear and concise table to allow for easy comparison across different solvents and conditions.

Table 1: Solubility of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one in Common Laboratory Solvents at 25°C

SolventPolarity IndexSolubility (µg/mL)Classification
Water10.2Experimental Valuee.g., Sparingly Soluble
PBS (pH 7.4)~10.2Experimental Valuee.g., Slightly Soluble
0.1 M HCl-Experimental Valuee.g., Soluble
0.1 M NaOH-Experimental Valuee.g., Soluble
Methanol5.1Experimental Valuee.g., Freely Soluble
Ethanol4.3Experimental Valuee.g., Freely Soluble
Acetonitrile5.8Experimental Valuee.g., Soluble
DMSO7.2Experimental Valuee.g., Very Soluble
Dichloromethane3.1Experimental Valuee.g., Sparingly Soluble
Ethyl Acetate4.4Experimental Valuee.g., Slightly Soluble

Note: The classification of solubility can be based on the USP definitions (e.g., Very soluble: <1 part solvent per 1 part solute; Freely soluble: 1-10 parts; Soluble: 10-30 parts; Sparingly soluble: 30-100 parts; Slightly soluble: 100-1000 parts; Very slightly soluble: 1000-10,000 parts; Practically insoluble: >10,000 parts).

The results from this comprehensive solubility profiling will be instrumental in guiding subsequent stages of drug development. For instance, high solubility in aqueous buffers at physiological pH is desirable for oral drug candidates. Solubility in organic solvents is critical for designing and optimizing synthetic routes and for preparing stock solutions for in vitro assays.

Conclusion

Determining the solubility of a novel compound such as 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one is a fundamental and indispensable step in the drug discovery and development process. By employing robust and validated methodologies like the shake-flask method for thermodynamic solubility and high-throughput techniques for kinetic solubility, researchers can generate reliable data to inform critical decisions. A thorough understanding of a compound's solubility profile not only de-risks its development path but also accelerates its journey from the laboratory to the clinic.

References

  • SciSpace. (2012-02-10). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • USP-NF. (2016-09-30). <1236> Solubility Measurements. Available from: [Link]

  • ResearchGate. (2019-09). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Available from: [Link]

  • pion-inc. (URL not available). Technical Note: Solubility Measurements.
  • USP-NF. (2016-09-30). <1236> Solubility Measurements. Available from: [Link]

  • USP-NF. 〈1236〉 Solubility Measurements. Available from: [Link]

  • Lund University Publications. (URL not available).
  • SlideShare. (2013-02-15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

  • PubMed. (URL not available). Synthesis of pyrazolo[1,5-a][12][13][18]triazine derivatives as inhibitors of thymidine phosphorylase.

  • MDPI. (URL not available). Pyrazolo[1,5-a][12][13][18]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity.

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • SlideShare. BCS Guideline for solubility and Dissolution.pptx. Available from: [Link]

  • ResearchGate. (2017-08-07). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available from: [Link]

  • PMC - NIH. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available from: [Link]

  • American Pharmaceutical Review. (2014-04-29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

  • PubMed. (URL not available). In vitro solubility assays in drug discovery.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

  • European Medicines Agency (EMA). (2020-02-10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available from: [Link]

  • ICH. (2019-11-20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available from: [Link]

  • WHO. (2018-07-02). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Available from: [Link]

  • PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Available from: [Link]

  • IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available from: [Link]

  • Chemistry LibreTexts. (2023-07-07). 13.3: Factors Affecting Solubility. Available from: [Link]

  • ResearchGate. (2016-08-06). Some Factors Affecting the Solubility of Polymers. Available from: [Link]

  • ResearchGate. (2014-08-05). Synthesis of Novel Pyrazolo[3,4-d][12][13][14]Triazines. Available from: [Link]

  • StatPearls - NCBI Bookshelf - NIH. Biochemistry, Dissolution and Solubility. Available from: [Link] dissolution-solubility/

  • BYJU'S. Factors Affecting Solubility. Available from: [Link]

  • ResearchGate. (2018-01-29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Available from: [Link]

  • PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]

  • ResearchGate. (2021-11-25). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Available from: [Link]

  • PMC - PubMed Central. (2018-10-15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Available from: [Link]

  • PubChem. 1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one. Available from: [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one, a nitrogen-rich heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1][2][3][4][5] Given the compound's specific structural motifs, including a halogenated pyrazole ring fused to a triazinone system, a thorough understanding of its chemical stability is paramount for ensuring its integrity during research and development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one

8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one belongs to the broader class of pyrazolotriazines, which are recognized as promising scaffolds in the development of therapeutic agents.[4] The presence of an iodine atom at the 8-position introduces a potential site for further chemical modification while also influencing the compound's overall physicochemical properties. The fused pyrazolo[1,5-a]triazine core is a bioisosteric analog of purines, suggesting its potential to interact with various biological targets.[4]

Below is the chemical structure of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one:

degradation_workflow cluster_stress_testing Forced Degradation Studies cluster_analysis Analysis of Degradants hydrolysis Acid/Base Hydrolysis hplc HPLC/UPLC Analysis (Purity Assessment) hydrolysis->hplc oxidation Oxidative Stress (e.g., H2O2) oxidation->hplc photolysis Photolytic Stress (UV/Vis Light) photolysis->hplc thermal Thermal Stress (Elevated Temperature) thermal->hplc lcms LC-MS/MS Analysis (Identification of Degradants) hplc->lcms If degradation observed nmr NMR Spectroscopy (Structural Elucidation) lcms->nmr For definitive structure compound 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one compound->hydrolysis compound->oxidation compound->photolysis compound->thermal

Sources

Unveiling the Therapeutic Landscape of Pyrazolo[1,5-a]triazines: A Technical Guide to Their Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]triazine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its remarkable versatility and potential to modulate a diverse array of biological targets. Its structural resemblance to endogenous purines allows it to function as a bioisostere, providing a strategic advantage in the design of novel therapeutics.[1][2][3] This in-depth technical guide offers a comprehensive exploration of the known and emerging biological targets of pyrazolo[1,5-a]triazines and their derivatives, providing field-proven insights and detailed experimental methodologies for researchers in drug discovery and development.

The Strategic Advantage: Purine Bioisosterism

The pyrazolo[1,5-a]triazine core is a bioisosteric analog of purine, a fundamental building block of nucleic acids and a key component of many coenzymes.[3] This structural mimicry is the cornerstone of its broad biological activity, enabling it to interact with a multitude of purine-binding proteins, including kinases and metabolic enzymes.[1][3] Unlike natural purines, the pyrazolo[1,5-a]triazine scaffold offers enhanced metabolic stability, making it an attractive starting point for the development of more robust drug candidates.[1]

Key Biological Targets and Mechanisms of Action

The therapeutic potential of pyrazolo[1,5-a]triazines is underscored by their ability to interact with several key protein families implicated in a range of pathologies, most notably cancer and inflammatory disorders.

Protein Kinase Inhibition: A Dominant Therapeutic Avenue

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The pyrazolo[1,5-a]triazine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.

  • Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are prime targets for anticancer drug development.[5] Pyrazolo[1,5-a]-1,3,5-triazine derivatives have been developed as potent inhibitors of various CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[1] For instance, the pyrazolo[1,5-a]-1,3,5-triazine derivative GP0210 has demonstrated significantly higher potency in inhibiting various CDKs and inducing cell death in a wide array of human tumor cell lines compared to the well-known CDK inhibitor (R)-roscovitine.[1] More recent studies have also highlighted novel pyrazolo[1,5-a]-1,3,5-triazine derivatives as potent CDK7 inhibitors in pancreatic ductal adenocarcinoma models.[6]

  • Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) plays a crucial role in neuronal development and function, and their aberrant activation due to gene fusions is a driver in various cancers.[7][8] The closely related pyrazolo[1,5-a]pyrimidine scaffold is a core component of several clinically approved Trk inhibitors, such as larotrectinib and entrectinib, underscoring the potential of this heterocyclic family in targeting Trk-fusion positive cancers.[7][8] The pyrazolo moiety is often essential for establishing key hinge-binding interactions within the kinase domain.[8]

  • Other Kinase Targets: The versatility of the pyrazolo-fused scaffolds extends to other important cancer-related kinases. Derivatives of the related pyrazolo[4,3-e][1][4][5]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine systems have shown inhibitory activity against Bcr-Abl, AKT, and Bruton's tyrosine kinase (BTK).[5][9][10] Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a common mutation in acute myeloid leukemia (AML) that confers a poor prognosis.[11]

Table 1: Representative Pyrazolo-fused Heterocycles as Kinase Inhibitors

ScaffoldTarget Kinase(s)Representative Compound/SeriesTherapeutic AreaReference(s)
Pyrazolo[1,5-a]-1,3,5-triazineCDK1, CDK2, CDK5, CDK7, CDK9GP0210Cancer[1]
Pyrazolo[1,5-a]pyrimidineTrkA, TrkB, TrkCLarotrectinib, EntrectinibCancer[7][8]
Pyrazolo[1,5-a]pyrimidineFLT3-ITDCompounds 17 and 19 (from study)AML[11]
Pyrazolo[4,3-e][1][4][5]triazineBcr-Abl, CDK2Sulfonamide derivativesCancer[5]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazineAKT, BTK, mTORMM-compoundsCancer[9][10]
Modulation of Metabolic Enzymes

Beyond kinases, pyrazolo[1,5-a]triazines have demonstrated inhibitory activity against key enzymes involved in nucleotide metabolism and other cellular processes.

  • Thymidine Phosphorylase (TP): This enzyme is involved in pyrimidine salvage pathways and is overexpressed in many solid tumors, where it promotes tumor growth, angiogenesis, and metastasis.[12] Pyrazolo[1,5-a][4][7][11]triazin-2-thioxo-4-one derivatives have been identified as highly potent inhibitors of TP.[12] Notably, compound 17p from a reported study, featuring a para-substituted pentafluorosulfur group, exhibited an IC50 value of 0.04 µM, making it approximately 800 times more potent than the lead compound, 7-deazaxanthine.[12] Kinetic studies revealed a non-competitive mode of inhibition, suggesting an allosteric binding site.[12]

  • Other Enzymatic Targets: Certain pyrazolo[4,3-e][1][4][5]triazine sulfonamides have also shown inhibitory effects against urease, tyrosinase, and carbonic anhydrase, indicating a broader enzymatic inhibitory profile for this class of compounds.[5]

Induction of Genotoxicity in Cancer Cells

A compelling aspect of some pyrazolo-fused triazine derivatives, particularly the pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine sulfonamides, is their ability to induce significant DNA damage in cancer cells.[5][13] This genotoxic activity is a well-established mechanism for many effective anticancer drugs.[5]

Studies have shown that these compounds can induce both single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA of various human tumor cell lines, including HeLa, HCT 116, PC-3, and BxPC-3.[5][13] The induction of DNA damage ultimately leads to cell cycle arrest and apoptosis, contributing to the potent cytotoxic effects observed with these compounds.[5]

Experimental Workflows for Target Identification and Validation

A robust and multi-faceted experimental approach is crucial for identifying and validating the biological targets of novel pyrazolo[1,5-a]triazine derivatives.

Initial Assessment of Cytotoxicity

The first step in characterizing the biological activity of a new compound series is typically to assess its cytotoxic or anti-proliferative effects against a panel of relevant cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., HCT 116, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[1,5-a]triazine compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Elucidating the Mechanism of Action

Once cytotoxic activity is confirmed, further assays are employed to delineate the underlying mechanism, such as kinase inhibition or induction of DNA damage.

Workflow for Kinase Inhibition Profiling

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_screen Initial Kinase Panel Screen (e.g., 96-well format) ic50_det IC50 Determination for Hits biochem_screen->ic50_det Identifies potent inhibitors kinetics Mechanism of Inhibition Studies (e.g., Ki determination) ic50_det->kinetics Characterizes binding affinity and mode of inhibition phospho_wb Western Blot for Phospho-Substrate ic50_det->phospho_wb Validates target inhibition in cells target_engagement Cellular Thermal Shift Assay (CETSA) phospho_wb->target_engagement Confirms direct target binding in a cellular context

Caption: Workflow for kinase target validation.

Protocol: Western Blot for Phospho-Kinase Levels

  • Cell Lysis: Treat cells with the pyrazolo[1,5-a]triazine inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels of the target kinase).

Workflow for Assessing Genotoxicity

G cluster_0 DNA Damage Detection cluster_1 Cellular Consequence comet Comet Assay (Alkaline/Neutral) gamma_h2ax γ-H2AX Immunostaining comet->gamma_h2ax Confirms DNA DSBs cell_cycle Cell Cycle Analysis (Flow Cytometry) gamma_h2ax->cell_cycle Links DNA damage to cell cycle arrest apoptosis Apoptosis Assays (Annexin V/PI Staining) cell_cycle->apoptosis Investigates ultimate cell fate

Caption: Experimental workflow for evaluating genotoxicity.

Protocol: Comet Assay (Alkaline Version)

  • Cell Treatment: Expose cells to the test compounds for a defined period (e.g., 24 hours).[5][13]

  • Cell Embedding: Mix a low number of cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail.[5]

Future Directions and Opportunities

The pyrazolo[1,5-a]triazine scaffold continues to be a rich source of novel therapeutic agents. Future research efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrazolo[1,5-a]triazine core to enhance potency and selectivity for specific biological targets.[8][11]

  • Exploration of Novel Targets: Utilizing chemoproteomics and other unbiased screening approaches to identify novel binding partners for this versatile scaffold.

  • Development of Allosteric Modulators: Designing compounds that bind to allosteric sites, which may offer improved selectivity and reduced off-target effects.

  • Combination Therapies: Investigating the synergistic effects of pyrazolo[1,5-a]triazine derivatives with existing therapeutic agents to overcome drug resistance.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R).
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed.
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI. Available at:

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
  • Pyrazolo[1,5-a][4][7][11]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Available at:

  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
  • Facile synthesis of fused pyrazolo[1,5-a]pyrimidinepyrazolo [1,5-a]triazines and N-sulphonamidopyrazoles as antiinflammatory. PubMed.
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate.
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Available at:

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activi. Semantic Scholar. Available at:

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. Available at:

  • Pyrazolo[1,5-a][4][7][11]triazine based scaffold as purine analogues with diverse biological activity | Request PDF. ResearchGate. Available at:

  • Synthesis of pyrazolo[1,5-a][4][7][11]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. Available at:

  • The activity of pyrazolo[4,3-e][1][4][5]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Taylor & Francis Online. Available at:

Sources

The Ascendance of 5-Aza-9-Deazapurines: A Technical Guide to a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the quest for novel heterocyclic scaffolds that can effectively modulate biological targets is perpetual. Among these, the 5-aza-9-deazapurine core, predominantly represented by the pyrazolo[1,5-a][1][2][3]triazine system, has emerged as a privileged structure. Its intrinsic ability to mimic endogenous purines allows it to interact with a wide array of biological targets, including kinases and viral enzymes, making it a focal point of interest in the development of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of 5-aza-9-deazapurines, with a particular focus on their roles as kinase inhibitors and antiviral compounds. Detailed experimental protocols and data presentation are included to equip researchers with the practical knowledge required to explore and advance this promising class of molecules.

Introduction: The Strategic Design of a Purine Isostere

The purine scaffold is a cornerstone of life, forming the basic structure of essential biomolecules such as adenine and guanine. Consequently, enzymes that metabolize purines and purine-dependent signaling pathways are critical targets in drug discovery. The 5-aza-9-deazapurine scaffold is a purine isostere, a molecule that is structurally similar to the natural purine core and thus can interact with its biological targets. This bioisosteric relationship is the foundation of its therapeutic potential.[4]

The replacement of a carbon atom with a nitrogen atom at the 5-position and the substitution of the imidazole nitrogen with a carbon at the 9-position create a unique electronic and steric profile. This modification can enhance binding affinity to target enzymes, improve metabolic stability, and offer novel intellectual property opportunities. The pyrazolo[1,5-a][1][2][3]triazine ring system is the most explored embodiment of the 5-aza-9-deazapurine core and has shown significant promise in various therapeutic areas.[5]

Figure 1. The 5-Aza-9-Deazapurine Scaffold

Synthetic Strategies: Building the Core

The construction of the pyrazolo[1,5-a][1][2][3]triazine core can be achieved through several synthetic routes. A prevalent and versatile method involves the annelation of a 1,3,5-triazine ring onto a pre-existing pyrazole scaffold. This approach allows for the introduction of diverse substituents at various positions, enabling extensive structure-activity relationship (SAR) studies.

General Synthetic Scheme: Annelation of a 1,3,5-Triazine Ring

A common strategy begins with a substituted 5-aminopyrazole, which undergoes cyclization with a suitable three-carbon equivalent to form the triazine ring. The choice of cyclizing agent dictates the substitution pattern on the resulting pyrazolo[1,5-a][1][2][3]triazine.

Synthesis Figure 2. General Synthetic Workflow Start 5-Aminopyrazole Derivative Cyclization Cyclization Reaction Start->Cyclization Reagent Cyclizing Agent (e.g., N-cyanoimidates) Reagent->Cyclization Product Pyrazolo[1,5-a][1,3,5]triazine Core Cyclization->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization

Figure 2. General Synthetic Workflow

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a][1][2][3]triazine Derivative

This protocol is a representative example of the synthesis of a pyrazolo[1,5-a][1][2][3]triazine derivative via the cyclization of a 5-aminopyrazole with an N-cyanoimidate.

Materials:

  • 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile

  • N-Cyano-S-methylisothiourea

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: Add N-cyano-S-methylisothiourea (1.1 eq) to the solution, followed by the dropwise addition of a solution of sodium ethoxide (1.2 eq) in ethanol.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired pyrazolo[1,5-a][1][2][3]triazine derivative.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications: A Scaffold of Diverse Potential

The versatility of the 5-aza-9-deazapurine scaffold has led to its exploration in a multitude of therapeutic areas. This guide will focus on two of the most prominent applications: kinase inhibition and antiviral therapy.

Kinase Inhibition: Targeting the ATP-Binding Site

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The structural similarity of 5-aza-9-deazapurines to ATP, the natural substrate for kinases, makes them attractive candidates for the development of kinase inhibitors.

5-Aza-9-deazapurine derivatives typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. The specific interactions between the inhibitor and the amino acid residues in the ATP-binding site determine the potency and selectivity of the compound.

Kinase_Inhibition Figure 3. Mechanism of Kinase Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by 5-Aza-9-Deazapurine ATP ATP Kinase Kinase Active Site ATP->Kinase PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Phosphorylation InactiveKinase Inactive Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor 5-Aza-9-Deazapurine Inhibitor Inhibitor->InactiveKinase NoPhosphorylation No Phosphorylation InactiveKinase->NoPhosphorylation

Figure 3. Mechanism of Kinase Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Several pyrazolo[1,5-a][1][2][3]triazine derivatives have been identified as potent inhibitors of various CDKs, including CDK2, CDK7, and CDK9.[6][7][8] For instance, a pyrazolo[1,5-a]-1,3,5-triazine analog of the well-known CDK inhibitor roscovitine, demonstrated significantly higher potency in inhibiting various CDKs and inducing cell death in a wide range of human tumor cell lines compared to the parent compound.[6]

Compound IDTarget KinaseIC₅₀ (µM)Reference
GP0210 CDK1/cyclin B0.045[6]
CDK2/cyclin A0.035[6]
CDK5/p250.035[6]
CDK7/cyclin H0.28[6]
CDK9/cyclin T0.035[6]
Compound 9f CDK21.85[8]
Compound 10c CDK22.09[8]

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against CDK9/Cyclin T1 using a luminescence-based assay.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • CDK substrate peptide

  • ATP

  • Kinase assay buffer

  • Kinase-Glo™ Max reagent

  • Test compound (5-aza-9-deazapurine derivative)

  • 384-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a 1x kinase assay buffer. Prepare a master mix containing the kinase assay buffer, ATP, and the CDK substrate peptide.

  • Compound Dilution: Prepare serial dilutions of the test compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup: Add the test inhibitor dilutions to the wells of a 384-well plate. Add a diluent solution to the positive and blank control wells.

  • Enzyme Addition: Dilute the CDK9/Cyclin T1 kinase to the desired concentration in the kinase assay buffer. Add the diluted kinase to the "Positive Control" and "Test Inhibitor" wells. Add 1x kinase assay buffer to the "Blank" wells.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the master mix to all wells. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Thaw the Kinase-Glo™ Max reagent. Add the Kinase-Glo™ Max reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate the plate at room temperature for 15 minutes.

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" value from all other readings. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[9]

Antiviral Activity: Disrupting Viral Replication

The structural analogy of 5-aza-9-deazapurines to purine nucleosides also makes them promising candidates for antiviral drug development. They can interfere with viral replication by targeting key viral enzymes, such as polymerases.

The antiviral mechanism of purine analogs often involves their conversion to the corresponding nucleoside triphosphate within the host cell. This triphosphate analog can then be incorporated into the growing viral DNA or RNA chain by the viral polymerase. The incorporation of the analog can lead to chain termination or introduce mutations, thereby inhibiting viral replication.

While specific data on the antiviral activity of 5-aza-9-deazapurines is still emerging, related azolo-triazine and pyrazolopyrimidine scaffolds have demonstrated activity against a range of viruses, including influenza virus and herpes simplex virus (HSV).[10][11] For example, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit the influenza virus polymerase by disrupting the interaction between the PA and PB1 subunits.[10]

This protocol describes a standard method for evaluating the antiviral activity of a compound against Herpes Simplex Virus Type 1 (HSV-1).

Materials:

  • Vero cells

  • Herpes Simplex Virus Type 1 (HSV-1)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Carboxymethyl-cellulose (CMC)

  • Crystal violet staining solution

  • Test compound (5-aza-9-deazapurine derivative)

  • 24-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in 24-well plates and grow to confluency.

  • Virus Infection: Infect the cell monolayers with a known titer of HSV-1 (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a low percentage of CMC.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days to allow for plaque formation.

  • Plaque Visualization: After the incubation period, fix the cells with methanol and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. The antiviral activity is expressed as the concentration of the compound that reduces the number of plaques by 50% (EC₅₀) compared to the virus control.[12]

Conclusion and Future Perspectives

The 5-aza-9-deazapurine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its ability to act as a purine bioisostere has been successfully leveraged to develop potent inhibitors of clinically relevant enzymes, particularly protein kinases. The modular nature of its synthesis allows for extensive chemical exploration, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Expansion of the Target Space: Exploring the activity of 5-aza-9-deazapurines against a broader range of kinases and other ATP-utilizing enzymes.

  • Elucidation of Antiviral Mechanisms: In-depth studies to understand the precise mechanisms by which these compounds inhibit viral replication for various viral families.

  • Structure-Based Drug Design: Utilizing co-crystal structures of 5-aza-9-deazapurine derivatives with their target proteins to guide the design of next-generation inhibitors with improved properties.

  • Preclinical and Clinical Development: Advancing the most promising lead compounds through preclinical and clinical studies to evaluate their therapeutic potential in relevant disease models.

The continued investigation of the 5-aza-9-deazapurine scaffold holds great promise for the development of innovative medicines to address unmet medical needs in oncology, infectious diseases, and beyond.

References

  • BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK9/CyclinK, Active. Retrieved from [Link]

  • Burns, C. J., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6251-6265.
  • Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry, 52(3), 655-663.
  • Di Micco, S., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry–A European Journal, 29(48), e202301138.
  • Kandeel, M. M., et al. (2019). Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][1][2][3]triazine Derivatives as CDK2 Inhibitors. Bioorganic Chemistry, 92, 103239.

  • Singh, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(3), 568.
  • Kandeel, M. M., et al. (2019). Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][1][2][3]triazine Derivatives as CDK2 Inhibitors. Bioorganic Chemistry, 92, 103239.

  • Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. Journal of Medicinal Chemistry, 52(3), 655-663.
  • Orioli, M., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient one-step synthesis and functionalization as influenza polymerase PA-PB1 interaction disruptors. European Journal of Medicinal Chemistry, 221, 113494.
  • Mojzych, M., et al. (2011). Antiviral Activity Evaluation of Pyrazolo[4,3-e][1][6][9]triazines. Journal of the Chemical Society of Pakistan, 33(5), 698-701.

  • Sancineto, L., et al. (2016). Triazolopyrimidine-based Inhibitors of Influenza A and B Viruses that act by Interference interfering with Polymerase PA-PB1 Sub. Journal of Medicinal Chemistry, 59(13), 6179-6196.
  • Crute, J. J., et al. (2002). Inhibition of Herpes Simplex Virus Replication by a 2-Amino Thiazole via Interactions with the Helicase Component of the UL5-UL8-UL52 Complex. Journal of Virology, 76(14), 7255-7265.
  • Krystal, M., et al. (1998). Inhibition of Influenza A Virus Replication by Compounds Interfering with the Fusogenic Function of the Viral Hemagglutinin. Journal of Virology, 72(1), 193-201.
  • Nogueira, J. C., et al. (2009). Inhibition of DNA Virus: Herpes-1 (HSV-1) in cellular culture replication, through an antioxidant treatment extracted from rosemary. Brazilian Journal of Pharmaceutical Sciences, 45(2), 291-297.
  • Pollet, S., et al. (2019). Herpes Simplex Virus Growth, Preparation, and Assay. In Herpes Simplex Virus (pp. 1-15). Humana, New York, NY.
  • Orioli, M., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient one-step synthesis and functionalization as influenza polymerase PA-PB1 interaction disruptors. European Journal of Medicinal Chemistry, 221, 113494.
  • Marcocci, M. E., et al. (2017). A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. Frontiers in Microbiology, 8, 1098.
  • Kiselev, O. I., et al. (2011). Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication. Antimicrobial Agents and Chemotherapy, 55(12), 5873-5880.
  • Gomaa, M. S., et al. (2021). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Molecules, 26(11), 3169.

  • Mojzych, M., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][9]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 27(19), 6524.

  • Le-Baut, G., et al. (2007). Synthesis and Antiproliferative Evaluation of pyrazolo[1,5-a]-1,3,5-triazine Myoseverin Derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4171-4174.
  • Rusinov, V. L., et al. (2015). Azolo[5,1-c]-1,2,4-triazines as a new class of antiviral compounds. Russian Chemical Reviews, 84(10), 1047.

Sources

The Emergence of Pyrazolo[1,5-a]triazines as Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Kinase Specificity

In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving an insatiable quest for selective and potent inhibitors. Among the myriad heterocyclic scaffolds explored in medicinal chemistry, the pyrazolo[1,5-a]triazine core has emerged as a privileged structure, demonstrating remarkable potential in the targeted inhibition of various kinase families. This guide provides an in-depth exploration of the discovery, history, and development of pyrazolo[1,5-a]triazine kinase inhibitors, offering a technical resource for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental designs, present validated methodologies, and ground our discussion in authoritative research, charting the journey of this remarkable scaffold from a chemical curiosity to a promising therapeutic platform.

The Pyrazolo[1,5-a]triazine Scaffold: A Bioisostere of Purines

The story of pyrazolo[1,5-a]triazine kinase inhibitors is fundamentally linked to the concept of bioisosterism, where a functional group is replaced by another with similar physical and chemical properties to modulate the biological activity of a compound. The pyrazolo[1,5-a][1][2][3]triazine scaffold is recognized as a bioisosteric substitute for biogenic purines like adenine and guanine[3][4]. This structural mimicry allows these compounds to interact with the ATP-binding sites of kinases, which naturally bind the purine ring of ATP[5][6].

The key advantage of the pyrazolo[1,5-a]-1,3,5-triazine moiety is its ability to perfectly mimic the biophysicochemical properties of the purine ring while offering enhanced in vivo stability. Unlike the purine ring, it is not susceptible to the action of nucleosidases at the C-8 position, a common metabolic liability[5]. This inherent stability, coupled with the synthetic tractability of the scaffold, has made it a fertile ground for the development of novel kinase inhibitors over the past several decades[5].

A Historical Perspective: From Chemical Synthesis to Kinase Inhibition

While the broader class of fused pyrazoles, including the closely related pyrazolo[1,5-a]pyrimidines, has been known since the mid-20th century, the significance of the pyrazolo[1,5-a]triazine core as a kinase inhibitor became more apparent in more recent years[3]. Early research on related heterocyclic systems laid the groundwork for understanding their chemical properties and synthetic routes[3]. The "explosion of research" into pyrazolo-based kinase inhibitors took off as their potential to selectively and potently target specific kinases was realized, leading to the development of numerous derivatives, some of which have progressed to clinical trials[3].

A significant milestone in the development of pyrazolo[1,5-a]triazine kinase inhibitors was the exploration of this scaffold as a bioisostere for known purine-based inhibitors. For instance, the well-characterized CDK inhibitor (R)-roscovitine, a 2,6,9-trisubstituted purine, served as a template for the design of pyrazolo[1,5-a]-1,3,5-triazine analogues[5][6]. This strategy led to the discovery of compounds with significantly higher potency against various CDKs and a greater ability to induce cell death in a wide range of human tumor cell lines[6].

Synthetic Strategies: Building the Core

The construction of the pyrazolo[1,5-a]triazine nucleus is a critical step in the development of these inhibitors. A common and effective method involves the annulation of a 1,3,5-triazine ring onto a pyrazole scaffold[7].

One illustrative synthetic approach involves the reaction of an intermediate amine with an ethoxycarbonyl isothiocyanate in anhydrous dimethylformamide. This reaction forms an N-ethoxycarbonyl N'-(pyrazol-3-yl) thiourea intermediate, which is then cyclized in refluxing ethanol using a strong base like sodium ethoxide to yield the desired pyrazolo[1,5-a]triazine derivative[8]. The versatility of this and other synthetic routes allows for the introduction of a diverse array of substituents at various positions of the bicyclic system, enabling the fine-tuning of the inhibitor's pharmacological properties.

Mechanism of Action: Targeting the ATP-Binding Site

Pyrazolo[1,5-a]triazine kinase inhibitors predominantly function as ATP-competitive inhibitors. Their structural resemblance to the purine core of ATP allows them to occupy the ATP-binding pocket of the kinase, preventing the binding of the natural substrate and subsequent phosphorylation of downstream targets.

The binding mode is often characterized by key hydrogen bond interactions with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. The nitrogen atoms within the pyrazolo[1,5-a]triazine scaffold act as hydrogen bond acceptors, mimicking the interactions of the adenine ring of ATP. Further specificity and potency are achieved through van der Waals and hydrophobic interactions between the substituents on the scaffold and the surrounding amino acid residues in the kinase active site.

Key Kinase Targets and Therapeutic Applications

The versatility of the pyrazolo[1,5-a]triazine scaffold has led to the development of inhibitors targeting a range of kinases implicated in cancer and other diseases.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Their aberrant activity is a common feature of cancer. Pyrazolo[1,5-a]triazines have been successfully developed as potent CDK inhibitors[5][6]. For example, as a bioisostere of (R)-roscovitine, the pyrazolo[1,5-a]-1,3,5-triazine known as GP0210 has demonstrated significantly higher potency against various CDKs[6]. More recently, novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives have been synthesized and shown to be effective inhibitors of CDK7, exhibiting remarkable cytotoxicity against pancreatic ductal adenocarcinoma cell lines[9].

Below is a simplified representation of the CDK-mediated cell cycle progression and its inhibition.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase CDK4_6 CDK4/6-Cyclin D Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits CDK2_E CDK2-Cyclin E E2F->CDK2_E activates transcription DNA_Synth DNA Synthesis CDK2_E->DNA_Synth promotes CDK1_A CDK1-Cyclin A DNA_Synth->CDK1_A CDK1_B CDK1-Cyclin B CDK1_A->CDK1_B Mitosis Mitosis CDK1_B->Mitosis Inhibitor Pyrazolo[1,5-a]triazine CDK Inhibitor Inhibitor->CDK4_6 Inhibitor->CDK2_E Inhibitor->CDK1_A Inhibitor->CDK1_B

Caption: Inhibition of CDK-mediated cell cycle progression.

Other Kinase Targets

The pyrazolo[1,5-a]triazine scaffold has also been utilized to develop inhibitors for other kinase families. For instance, derivatives of the related pyrazolo[4,3-e][1][5][10]triazine have shown inhibitory activity against Bruton's tyrosine kinase (BTK), AKT, and mTOR[1]. Structure-based design has also yielded potent picomolar inhibitors of protein kinase CK2 based on the pyrazolo[1,5-a][1][2][3]triazine core, which have demonstrated micromolar-level cytotoxicity in prostate and colon cancer cell lines[11].

Quantitative Data Summary

The potency of pyrazolo[1,5-a]triazine and related inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for representative compounds against various kinases.

Compound ClassTarget KinaseIC50 (µM)Cell Line/AssayReference
Pyrazolo[1,5-a]pyrimidineCDK20.09Enzymatic Assay[2]
Pyrazolo[1,5-a]pyrimidineTRKA0.45Enzymatic Assay[2]
Pyrazolo[1,5-a][1][2][3]triazin-2-thioxo-4-oneThymidine Phosphorylase0.04Enzymatic Assay[7]
Indolyl pyrazolo[1,5-a]-1,3,5-triazineNot specified0.19 - 1.58PDAC cell lines[9]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][10]triazineNot specified0.06–0.35BxPC-3 and PC-3[1]

Experimental Protocols: A Self-Validating System

The development of potent and selective kinase inhibitors relies on robust and reproducible experimental protocols. Here, we outline a typical workflow for the initial characterization of a novel pyrazolo[1,5-a]triazine kinase inhibitor.

In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin E)

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Histone H1 substrate

  • [-32P]ATP

  • Test compound (e.g., a pyrazolo[1,5-a]triazine derivative)

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CDK2/Cyclin E, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding a mixture of Histone H1 and [-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).

  • Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [-32P]ATP.

  • Quantification: Measure the amount of incorporated 32P in the Histone H1 substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (Example: MTS Assay)

Objective: To assess the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., SH-SY5Y neuroblastoma cells)[5]

  • Complete cell culture medium

  • Test compound

  • MTS reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours)[5].

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert MTS into a formazan product.

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that inhibits cell growth by 50% (GI50).

The Drug Discovery Workflow: From Hit to Lead

The development of a pyrazolo[1,5-a]triazine kinase inhibitor follows a well-defined drug discovery workflow, from initial hit identification to lead optimization and preclinical evaluation.

Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead (SAR Studies) HTS->Hit_to_Lead Hit Identification Lead_Opt Lead Optimization (ADMET) Hit_to_Lead->Lead_Opt Lead Series Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Drug Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for kinase inhibitor discovery.

Future Directions and Challenges

Despite the significant progress in the development of pyrazolo[1,5-a]triazine kinase inhibitors, several challenges remain. These include overcoming drug resistance, minimizing off-target effects, and improving the overall safety and tolerability of these compounds. Future research will likely focus on:

  • Structure-based drug design: Utilizing high-resolution crystal structures of kinases in complex with inhibitors to guide the design of more potent and selective compounds.

  • Fragment-based screening: Identifying small molecular fragments that bind to the kinase active site and then growing or linking them to create more potent lead compounds.

  • Targeting novel kinases: Exploring the potential of the pyrazolo[1,5-a]triazine scaffold to inhibit less-explored kinases that are implicated in disease.

  • Combination therapies: Investigating the synergistic effects of pyrazolo[1,5-a]triazine kinase inhibitors with other anticancer agents to enhance therapeutic efficacy and overcome resistance.

The pyrazolo[1,5-a]triazine scaffold has proven to be a highly valuable framework in the design of targeted kinase inhibitors. Its inherent drug-like properties and synthetic accessibility will undoubtedly continue to fuel the discovery of novel therapeutics for a wide range of diseases.

References

  • Gornowicz, A. et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][10]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules. Available at: [Link]

  • Gornowicz, A. et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][10]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S. et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • Bettayeb, K. et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Kumar, A. et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Sun, L. et al. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry. Available at: [Link]

  • Dowling, J. E. et al. (2011). Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][2][3]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • CPL Therapeutics. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]

  • Sgambat, K. et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Advanced Science. Available at: [Link]

  • Sun, L. et al. (2013). ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][1][2][3]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. ChemInform. Available at: [Link]

  • Meijer, L. et al. (2009). 1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S. et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available at: [Link]

Sources

Methodological & Application

One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]triazines: A Microwave-Assisted Approach for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]triazine Scaffold

The pyrazolo[1,5-a]triazine core is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines such as adenine and guanine.[1][2] This bioisosteric relationship allows compounds based on this scaffold to interact with a wide array of biological targets, particularly enzymes and receptors involved in purinergic signaling.[2] Consequently, derivatives of pyrazolo[1,5-a]triazine have been investigated for a multitude of therapeutic applications, including as anticancer agents, kinase inhibitors, and central nervous system modulators.[3][4] The development of efficient and versatile synthetic routes to access libraries of these compounds is therefore of paramount importance for drug discovery and development programs. This application note provides a detailed protocol and scientific rationale for a highly efficient, one-pot synthesis of 8-substituted pyrazolo[1,5-a]triazines, leveraging the advantages of microwave-assisted organic synthesis (MAOS).

Synthetic Strategy: A Sequential One-Pot Approach Under Microwave Irradiation

Traditional multi-step syntheses of pyrazolo[1,5-a]triazines often involve the isolation and purification of intermediates, leading to increased reaction times, reduced overall yields, and significant solvent waste. The methodology detailed herein circumvents these issues by employing a sequential one-pot approach, where multiple reaction steps are carried out in the same vessel without the need for intermediate work-up.[5] This strategy is significantly enhanced by the use of microwave irradiation, which provides rapid and uniform heating, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[5]

The overall synthetic transformation, as depicted below, involves three key steps starting from readily available 5-aminopyrazoles:

  • Formation of N-Ethoxycarbonylthiourea: The exocyclic amino group of the 5-aminopyrazole nucleophilically attacks the electrophilic carbon of ethoxycarbonyl isothiocyanate.

  • Base-Mediated Cyclization: An intramolecular cyclization reaction, promoted by a base, leads to the formation of the pyrazolo[1,5-a]triazine ring system.

  • S-Methylation: The resulting thione is subsequently S-methylated to yield the final 2-(methylsulfanyl)pyrazolo[1,5-a]triazin-4(3H)-one product.

This one-pot procedure is particularly advantageous as it allows for the rapid generation of a diverse library of 8-substituted analogs by simply varying the starting 5-aminopyrazole.

Mechanistic Insights: The Rationale Behind the Reaction Cascade

A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The following is a proposed step-by-step mechanism for the formation of the pyrazolo[1,5-a]triazine core.

Step 1: Nucleophilic Attack and Formation of the Thiourea Intermediate

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole (1 ) on the electrophilic carbon of ethoxycarbonyl isothiocyanate (2 ). This addition reaction forms the key N-ethoxycarbonylthiourea intermediate (3 ).

Step 2: Base-Mediated Intramolecular Cyclization

This step is the core of the triazine ring formation. The base, in this case, sodium hydroxide, plays a dual role. First, it deprotonates the most acidic proton of the thiourea intermediate, which is likely one of the N-H protons, to form an anionic species. This enhances the nucleophilicity of the system. Subsequently, an intramolecular nucleophilic attack occurs from one of the pyrazole ring nitrogens onto the carbonyl carbon of the ethoxycarbonyl group. This is followed by the elimination of ethanol, leading to the formation of the six-membered triazine ring. The reaction is driven by the formation of a stable, aromatic heterocyclic system.

Step 3: S-Methylation

In the final step of this one-pot sequence, the thione tautomer of the newly formed pyrazolo[1,5-a]triazin-4-one (4 ) is deprotonated by the base to form a thiolate anion. This highly nucleophilic thiolate then readily attacks methyl iodide in an SN2 reaction to yield the final S-methylated product (5 ).

Below is a visual representation of the proposed reaction mechanism.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: S-Methylation Aminopyrazole 5-Aminopyrazole (1) Thiourea N-Ethoxycarbonylthiourea Intermediate (3) Aminopyrazole->Thiourea Nucleophilic Attack Isothiocyanate Ethoxycarbonyl Isothiocyanate (2) Isothiocyanate->Thiourea Thiourea_c Thiourea Intermediate (3) Cyclized_Intermediate Cyclized Intermediate Thiourea_c->Cyclized_Intermediate Intramolecular Attack (Base-catalyzed) Triazinone 2-Thioxo-pyrazolo[1,5-a]triazin-4-one (4) Cyclized_Intermediate->Triazinone Elimination of EtOH Triazinone_s Triazinone (4) Thiolate Thiolate Anion Triazinone_s->Thiolate Deprotonation Final_Product Final Product (5) Thiolate->Final_Product SN2 Attack Methyl_Iodide Methyl Iodide Methyl_Iodide->Final_Product

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 8-Substituted 2-(Methylsulfanyl)pyrazolo[1,5-a][2][5][6]triazin-4(3H)-ones

This protocol is adapted from a validated procedure and is suitable for the synthesis of a range of 8-substituted analogs.[5]

Materials:

  • Appropriate 8-substituted 5-aminopyrazole (1.0 equiv.)

  • Ethoxycarbonyl isothiocyanate (1.0 equiv.)

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH), 2N aqueous solution

  • Ethanol (EtOH)

  • Methyl iodide (MeI)

  • Microwave synthesizer

Procedure:

  • Thiourea Formation and Cyclization (One-Pot):

    • In a microwave-safe vial, dissolve the 5-aminopyrazole (1.0 equiv.) in ethyl acetate.

    • Cool the solution to 0 °C in an ice bath.

    • Add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise to the cooled solution.

    • Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100 °C for 5 minutes.

    • After cooling, evaporate the ethyl acetate under reduced pressure.

    • To the residue, add 2N aqueous NaOH solution.

    • Irradiate the resulting suspension at 80 °C for 3 minutes in the microwave synthesizer.

    • After cooling, the crude 2-thioxo-1H-pyrazolo[1,5-a][2][5][6]triazin-4-one intermediate can be isolated by filtration if desired, or used directly in the next step.

  • S-Methylation:

    • To the crude intermediate from the previous step, add ethanol and 2N aqueous NaOH.

    • Add methyl iodide and stir the mixture at room temperature for 30 minutes.

    • The final product can be isolated by filtration and purified by recrystallization or column chromatography.

The overall workflow is summarized in the diagram below:

G Start 5-Aminopyrazole + Ethoxycarbonyl Isothiocyanate in EtOAc Step1 Microwave Irradiation 100 °C, 5 min Start->Step1 Evaporation Evaporation of EtOAc Step1->Evaporation Step2 Add 2N NaOH Microwave Irradiation 80 °C, 3 min Evaporation->Step2 Intermediate Crude 2-Thioxo Intermediate Step2->Intermediate Step3 Add EtOH, 2N NaOH, MeI Stir at RT, 30 min Intermediate->Step3 Final_Product Final 8-Substituted Pyrazolo[1,5-a]triazine Step3->Final_Product

Caption: Experimental workflow for the one-pot synthesis.

Data and Results: Scope of the Synthesis

The robustness of this one-pot, microwave-assisted protocol has been demonstrated through the successful synthesis of a variety of 8-substituted pyrazolo[1,5-a]triazines. The table below summarizes the yields obtained for a range of substituents at the 8-position, showcasing the versatility of this method.[5]

EntryR (Substituent at C8)Starting 5-AminopyrazoleProductYield (%)
1H5-aminopyrazole2-(methylsulfanyl)pyrazolo[1,5-a][2][5][6]triazin-4(3H)-one71
2Br5-amino-4-bromopyrazole8-bromo-2-(methylsulfanyl)pyrazolo[1,5-a][2][5][6]triazin-4(3H)-one75
3CN5-amino-4-cyanopyrazole4-oxo-2-(methylsulfanyl)-3,4-dihydropyrazolo[1,5-a][2][5][6]triazine-8-carbonitrile35
4CO2EtEthyl 5-amino-1H-pyrazole-4-carboxylateEthyl 4-oxo-2-(methylsulfanyl)-3,4-dihydropyrazolo[1,5-a][2][5][6]triazine-8-carboxylate40
5Methyl5-amino-3-methylpyrazole8-methyl-2-(methylsulfanyl)pyrazolo[1,5-a][2][5][6]triazin-4(3H)-one52
6Ethyl5-amino-3-ethylpyrazole8-ethyl-2-(methylsulfanyl)pyrazolo[1,5-a][2][5][6]triazin-4(3H)-one65
7Isopropyl5-amino-3-isopropylpyrazole8-isopropyl-2-(methylsulfanyl)pyrazolo[1,5-a][2][5][6]triazin-4(3H)-one75
8Cyclobutyl5-amino-3-cyclobutylpyrazole8-cyclobutyl-2-(methylsulfanyl)pyrazolo[1,5-a][2][5][6]triazin-4(3H)-one70
9Phenyl5-amino-3-phenylpyrazole2-(methylsulfanyl)-8-phenylpyrazolo[1,5-a][2][5][6]triazin-4(3H)-one72
104-Chlorophenyl5-amino-3-(4-chlorophenyl)pyrazole8-(4-chlorophenyl)-2-(methylsulfanyl)pyrazolo[1,5-a][2][5][6]triazin-4(3H)-one70
114-Methoxyphenyl5-amino-3-(4-methoxyphenyl)pyrazole8-(4-methoxyphenyl)-2-(methylsulfanyl)pyrazolo[1,5-a][2][5][6]triazin-4(3H)-one64
12Thiophen-2-yl5-amino-3-(thiophen-2-yl)pyrazole2-(methylsulfanyl)-8-(thiophen-2-yl)pyrazolo[1,5-a][2][5][6]triazin-4(3H)-one68

Observations and Causality:

  • Substituent Effects: The reaction tolerates a wide range of both alkyl and aryl substituents at the C8 position, with generally good to excellent yields. Electron-withdrawing groups such as cyano and ester at the 4-position of the pyrazole ring (which becomes the 8-position of the product) resulted in lower yields. This may be attributed to the reduced nucleophilicity of the starting 5-aminopyrazole.

  • Microwave Advantage: The use of microwave irradiation is critical for the efficiency of this protocol. The rapid heating allows for the completion of the reactions in minutes, whereas conventional heating methods would likely require several hours, increasing the risk of side reactions and degradation of intermediates.

Conclusion and Future Outlook

The described microwave-assisted, one-pot synthesis of 8-substituted pyrazolo[1,5-a]triazines represents a highly efficient and versatile platform for the generation of diverse chemical libraries for drug discovery. By eliminating the need for the isolation of intermediates and significantly reducing reaction times, this protocol aligns with the principles of green chemistry and accelerates the drug development process. The methodology is robust and tolerant of a wide range of functional groups, making it an invaluable tool for medicinal chemists working on programs targeting purinergic receptors and kinases. Further optimization of this protocol could involve exploring a wider range of electrophiles in the final step to introduce functionalities other than a methyl group on the sulfur atom, further expanding the accessible chemical space.

References

  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][5][6]triazines. Molecules, 26(12), 3540. [Link]

  • Pyrazolo[1,5-a][2][5][6]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2021). Request PDF. [Link]

  • Pyrazolo[1,5-a][2][5][6]triazine based scaffold as purine analogues with diverse biological activity. (2021). Request PDF. [Link]

  • Gilligan, P. J., et al. (2009). Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists. Journal of medicinal chemistry, 52(9), 3084–3092. [Link]

  • Synthesis of pyrazolo[1,5-a][2][5][6]triazine derivatives as inhibitors of thymidine phosphorylase. (2013). European Journal of Medicinal Chemistry, 65, 1-11. [Link]

  • Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. (2020). ResearchGate. [Link]

  • Novel Pyrazolo [1,5‐a]‐1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2023). ChemMedChem, 18(11), e202300084. [Link]

  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. (2007). SYNTHESIS, 2007(03), 367-374. [Link]

Sources

Application Note & Protocol: Accelerated Synthesis of Pyrazolo[1,5-a]triazine Analogs via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[1,5-a]triazines and the Advent of Microwave Chemistry

The pyrazolo[1,5-a]triazine scaffold is a nitrogen-rich heterocyclic system of considerable interest to medicinal chemists.[1][2][3] This interest stems from its role as a bioisosteric substitute for naturally occurring purines like adenine and guanine, making it a privileged core for the design of potentially bioactive compounds with a wide range of therapeutic applications.[1][2][3] Numerous synthetic routes to various substituted pyrazolo[1,5-a]triazines have been reported.[1]

Traditionally, the synthesis of these compounds involves multi-step procedures that can be time-consuming and often result in moderate yields. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of such heterocyclic systems.[4][5][6] Microwave irradiation offers a rapid and efficient heating method, leading to significant reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods.[4][5][7] This application note provides a detailed protocol for the microwave-assisted synthesis of pyrazolo[1,5-a]triazine analogs, highlighting the efficiency and sustainability of this modern synthetic approach.[7]

The Rationale for Microwave-Assisted Synthesis

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This is in contrast to conventional heating where heat is transferred through convection, which is often slower and less efficient. The primary advantages of employing microwave irradiation for the synthesis of pyrazolo[1,5-a]triazines include:

  • Accelerated Reaction Rates: Dramatic reduction in reaction times from hours to minutes.[4][5][7]

  • Enhanced Yields: Improved conversion of starting materials to products, leading to higher isolated yields.[4][7]

  • Improved Purity: Cleaner reactions with fewer byproducts, simplifying purification processes.[5]

  • Energy Efficiency: Localized heating of the sample reduces overall energy consumption.[6]

  • Facilitation of "Green Chemistry": Potential for solvent-free reactions or the use of more environmentally benign solvents.[4][6]

General Reaction Scheme & Mechanism

The microwave-assisted synthesis of 8-substituted pyrazolo[1,5-a][1][8][9]triazines can be efficiently achieved through a sequential one-pot approach starting from 5-aminopyrazole analogs.[1] The general workflow involves the reaction of a 5-aminopyrazole with an isothiocyanate, followed by cyclization and subsequent functionalization.

G cluster_0 Sequential One-Pot Synthesis A 5-Aminopyrazole Analog C Intermediate Thiourea (in situ) A->C + Step 1: Microwave (100°C, 5 min) B Ethoxycarbonyl Isothiocyanate B->C E 2-(Methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one C->E Step 2: Microwave (80°C, 3 min) D Base-mediated Cyclization (e.g., NaOH) D->E

Figure 1: General workflow for the microwave-assisted one-pot synthesis.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of 2-(methylsulfanyl)pyrazolo[1,5-a][1][8][9]triazin-4(3H)-ones, which are valuable precursors for further functionalization.[2]

Protocol 1: Microwave-Assisted Sequential One-Pot Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][1][8][9]triazin-4(3H)-ones

This protocol is adapted from a reported convenient sequential one-pot approach.[1]

Materials and Equipment:

  • Substituted 5-aminopyrazole (1.0 equiv.)

  • Ethoxycarbonyl isothiocyanate (1.0 equiv.)

  • Dry Tetrahydrofuran (THF)

  • 2N Sodium Hydroxide (NaOH) solution (2.0 equiv.)

  • Microwave reactor vial (10-20 mL) with a stir bar

  • Microwave synthesis reactor

  • Standard laboratory glassware and purification equipment (flash chromatography)

Procedure:

  • To a microwave vial, add a solution of the 5-aminopyrazole analog (1.0 equiv.) in dry THF (3 mL).

  • At 0 °C, add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise to the solution.

  • After the addition is complete, stir the mixture for 2 minutes at room temperature.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 5 minutes.

  • After cooling the vial to room temperature, add 2N NaOH (2.0 equiv.).

  • Reseal the vial and irradiate at 80 °C for 3 minutes.

  • Upon completion of the reaction, cool the mixture and proceed with standard work-up and purification (e.g., acidification, extraction, and flash chromatography) to isolate the desired product.

Quantitative Data Summary

The efficiency of the microwave-assisted protocol is evident when comparing reaction times and yields to conventional heating methods.

CompoundSubstituent (R)Microwave Yield (%)Conventional Yield (%)Microwave Time (min)Conventional Time
4a H8545-508Several hours
4f Ph8245-508Several hours
4i Cyclobutyl55-8-
4n 2-pyridyl86-8-

Table 1: Comparison of yields and reaction times for the synthesis of various 2-(methylsulfanyl)pyrazolo[1,5-a][1][8][9]triazin-4(3H)-ones. Data synthesized from[1][2].

Further Functionalization: Synthesis of 8-Bromo-4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1][8][9]triazine

The synthesized pyrazolotriazinones can be further functionalized. For instance, chlorination followed by bromination can introduce valuable handles for subsequent cross-coupling reactions.

Protocol 2: Chlorination and Bromination

Step 1: Chlorination (Conventional Heating)

Caution: Reactions with POCl₃ can be hazardous and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Chlorination of the pyrazolotriazinone is typically performed under conventional heating as microwave-assisted chlorination with POCl₃ can be difficult and potentially hazardous.[1][10]

  • In a sealed flask, charge the 2-(methylsulfanyl)pyrazolo[1,5-a][1][8][9]triazin-4(3H)-one (1.0 equiv.), POCl₃ (10.0 equiv.), and N,N-dimethylaniline (1.0 equiv.).

  • Heat the mixture at 110 °C for 3 hours.

  • After cooling, concentrate the mixture and perform a suitable work-up to isolate the 4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1][8][9]triazine.

Step 2: Bromination (Microwave-Assisted)

  • In a microwave vial, charge the 4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1][8][9]triazine (1.0 equiv.) and N-bromosuccinimide (NBS) (1.3 equiv.) in CHCl₃.

  • Seal the vial and heat the mixture at 80 °C for 8 minutes under microwave irradiation.

  • After cooling, purify the product by flash chromatography.[1]

G cluster_1 Further Functionalization E 2-(Methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one F 4-Chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine E->F POCl₃, N,N-dimethylaniline Conventional Heating (110°C, 3h) G 8-Bromo-4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine F->G NBS, CHCl₃ Microwave (80°C, 8 min)

Figure 2: Workflow for the functionalization of the pyrazolo[1,5-a]triazine core.

Trustworthiness and Self-Validation

The protocols described herein are based on published, peer-reviewed literature, ensuring a high degree of scientific integrity.[1][2] The reproducibility of these methods has been demonstrated, with consistent high yields and short reaction times. For self-validation, researchers should perform standard analytical techniques to confirm the identity and purity of the synthesized compounds, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To assess purity.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazolo[1,5-a]triazine analogs. The protocols outlined in this application note offer a rapid, efficient, and sustainable alternative to conventional synthetic methods. By leveraging the benefits of microwave irradiation, researchers and drug development professionals can accelerate the synthesis of novel pyrazolo[1,5-a]triazine derivatives for various biological applications.

References

  • Berrichi, H., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][8][9]triazines. Molecules, 26(12), 3540. [Link]

  • Berrichi, H., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5- a][1][8][9]triazines. PubMed. [Link]

  • Chen, Y., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 869. [Link]

  • Fahim, A. M., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][7][11]triazine and Imidazo[2,1-c][1][7][11]triazine. ResearchGate. [Link]

  • Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 21-44. [Link]

  • Kumar, A., et al. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences and Research, 15(7), 2846-2861. [Link]

  • Berrichi, H., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][8][9]triazines. National Institutes of Health. [Link]

  • Dolzhenko, A. V. (2020). Pyrazolo[1,5-a][1][8][9]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. [Link]

  • Daniels, R. N., et al. (2008). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. Tetrahedron Letters, 49(43), 6214-6217. [Link]

  • Fraley, M. E., et al. (2014). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 19(9), 14936-14947. [Link]

  • Lo, J. C., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Organic & Biomolecular Chemistry, 18(14), 2581-2597. [Link]

  • Singh, R., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 14(11), 7626-7650. [Link]

  • Lim, F. P., et al. (2013). Synthesis of pyrazolo[1,5-a][1][8][9]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 369-381. [Link]

  • Abdel-monem, A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 47. [Link]

  • Gomaa, M. A.-M. (2014). Microwave Mediated Facile Synthesis of Some Novel Pyrazole, Pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1][7][11]triazin derivatives. ResearchGate. [Link]

  • Quiroga, J., et al. (2009). Solvent-Free Microwave-Assisted Synthesis of Novel 4-Hetarylpyrazolo[1,5-a][1][8][9]triazines. Synthetic Communications, 39(11), 1939-1948. [Link]

  • Berrichi, H., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][8][9]triazines. Semantic Scholar. [Link]

Sources

Application Notes and Protocols for Sonogashira Coupling of 8-Iodo-pyrazolo[1,5-a]triazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-8 Functionalized Pyrazolo[1,5-a]triazines

The pyrazolo[1,5-a]triazine scaffold is a privileged heterocyclic system in modern drug discovery, recognized as a bioisosteric analog of purines.[1][2] This nitrogen-rich core is a cornerstone for the development of a wide array of therapeutic agents, including kinase inhibitors and compounds targeting other critical biological pathways.[3] The functionalization at the C-8 position is of particular strategic importance, as substituents at this vector significantly modulate the pharmacological profile of the molecule. The Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, presents a powerful tool for introducing diverse alkynyl moieties at this key position.[4][5]

This guide provides a comprehensive overview and detailed protocols for the successful Sonogashira coupling of 8-iodo-pyrazolo[1,5-a]triazines. We will delve into the mechanistic nuances of this transformation, particularly in the context of an electron-deficient heterocyclic substrate, and provide a validated, step-by-step protocol for researchers in medicinal chemistry and drug development.

Mechanistic Considerations for an Electron-Deficient System

The Sonogashira reaction proceeds through a dual catalytic cycle involving palladium and copper.[6][7] Understanding these cycles is paramount to troubleshooting and optimizing the reaction for the specific case of 8-iodo-pyrazolo[1,5-a]triazines.

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)-X(L)₂ Pd_alkynyl R-Pd(II)-(C≡CR')(L)₂ Alkyne H-C≡CR' CuX Cu(I)X Cu_acetylide Cu-C≡CR' Cu_acetylide->Pd_complex Base Base HX_Base [Base-H]⁺X⁻

The pyrazolo[1,5-a]triazine ring system is inherently electron-deficient due to the presence of multiple nitrogen atoms. This electronic nature has a direct impact on the key steps of the catalytic cycle:

  • Oxidative Addition: The oxidative addition of the C-I bond of the 8-iodo-pyrazolo[1,5-a]triazine to the Pd(0) catalyst is generally facilitated by the electron-withdrawing character of the heterocycle. This step is often rapid for aryl iodides.[6]

  • Transmetalation: The transfer of the alkynyl group from the copper acetylide to the palladium complex is a crucial step. The efficiency of this step can be influenced by the choice of ligands on the palladium center.

  • Reductive Elimination: This final step regenerates the Pd(0) catalyst and yields the desired alkynylated product.

Causality Behind Experimental Choices:

The selection of each reaction component is critical for achieving high yields and minimizing side reactions.

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a commonly employed and effective catalyst for this transformation.[8][9] It is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine (PPh₃) is a versatile ligand that provides a good balance of stability and reactivity for a range of substrates. For more challenging couplings, ligands with different steric and electronic properties, such as bulky biarylphosphines, may offer advantages.[10]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the formation of the copper acetylide intermediate, which then participates in the transmetalation step.[11][12] The presence of copper significantly accelerates the reaction, often allowing it to proceed at lower temperatures.[13] However, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[14][15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple roles. It deprotonates the terminal alkyne to form the acetylide anion and neutralizes the hydrogen iodide generated during the reaction.[16] The choice of base can influence the reaction rate and the extent of side reactions.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used to ensure the solubility of all reactants and catalysts. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and minimize Glaser coupling.[17]

Optimized Reaction Protocol

The following protocol is adapted from the work of Besselièvre et al. and provides a reliable starting point for the Sonogashira coupling of 8-iodo-pyrazolo[1,5-a]triazines.[8][9]

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Start flask Dry Schlenk flask under Argon start->flask reagents Add 8-iodo-pyrazolo[1,5-a]triazine, PdCl₂(PPh₃)₂, CuI flask->reagents solvent Add anhydrous, degassed solvent (e.g., DMF) reagents->solvent base Add amine base (e.g., Et₃N) solvent->base alkyne Add terminal alkyne base->alkyne stir Stir at specified temperature alkyne->stir monitor Monitor reaction by TLC or LC-MS stir->monitor complete Reaction complete monitor->complete cool Cool to room temperature complete->cool filter Filter through Celite cool->filter extract Aqueous workup and extraction filter->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize pure product purify->end

Materials:

  • 8-Iodo-pyrazolo[1,5-a]triazine derivative (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • PdCl₂(PPh₃)₂ (0.05 - 0.15 eq)

  • Copper(I) iodide (CuI) (0.05 - 0.15 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF, THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 8-iodo-pyrazolo[1,5-a]triazine derivative, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C, substrate-dependent) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).

Data Presentation: A Survey of Reaction Conditions

The following table summarizes the reaction conditions reported by Besselièvre et al. for the synthesis of various 8-substituted pyrazolo[1,5-a]-1,3,5-triazine derivatives via Sonogashira coupling.[8][9]

Entry8-Iodo-pyrazolo[1,5-a]triazine DerivativeAlkynePdCl₂(PPh₃)₂ (eq)CuI (eq)Base (eq)SolventTemp.Time (h)Yield (%)
18-Iodo-4-(N-methyl-N-phenylamino)pyrazolo[1,5-a]-1,3,5-triazinePhenylacetylene0.150.15Et₃N (2.0)DMFrt285
28-Iodo-4-(N-methyl-N-phenylamino)pyrazolo[1,5-a]-1,3,5-triazine1-Heptyne0.150.15Et₃N (2.0)DMFrt278
38-Iodo-4-(N-methyl-N-phenylamino)pyrazolo[1,5-a]-1,3,5-triazineTrimethylsilylacetylene0.150.15Et₃N (2.0)DMFrt290
48-Iodo-4-(piperidin-1-yl)pyrazolo[1,5-a]-1,3,5-triazinePhenylacetylene0.150.15Et₃N (2.0)DMFrt282

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The Pd(0) species is sensitive to oxygen.

    • Insufficient Base: The base is crucial for alkyne deprotonation. Ensure the correct stoichiometry is used.

    • Low Reaction Temperature: For less reactive alkynes or substrates, gentle heating (e.g., 40-60 °C) may be required.

  • Formation of Glaser Homocoupling Product:

    • Presence of Oxygen: Rigorously degas all solvents and maintain a positive pressure of inert gas.

    • Slow Alkyne Addition: Adding the alkyne slowly to the reaction mixture can minimize its concentration and favor the cross-coupling pathway.

  • Difficulty in Purification:

    • The polar nature of the pyrazolo[1,5-a]triazine core can sometimes make purification challenging. Careful selection of the chromatographic eluent system is necessary.

Conclusion

The Sonogashira coupling of 8-iodo-pyrazolo[1,5-a]triazines is a highly effective method for the synthesis of a diverse range of C-8 alkynylated derivatives. A thorough understanding of the reaction mechanism and the role of each component is essential for optimizing reaction conditions and achieving high yields. The protocol and data presented in this guide provide a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors, ultimately accelerating the discovery of novel therapeutic agents.

References

  • El-Gazzar, A. B. A., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][8][18][19]triazines. Molecules, 26(12), 3540. [Link]

  • Khan, I. A. (2019). Sonogashira coupling. YouTube. [Link]

  • Molekula. (n.d.). Mastering Cross-Coupling Reactions with Copper(I) Iodide Catalysis. Molekula. [Link]

  • Plenio, H., et al. (2008). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 73(18), 7115-7125. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Xi, C., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4994-4998. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. Pearson. [Link]

  • Beller, M., et al. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91-96. [Link]

  • Besselièvre, F., et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Cai, M., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(7), 5747-5761. [Link]

  • Plenio, H., et al. (2008). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Alami, M., & Crousse, B. (2004). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry, 69(17), 5813-5815. [Link]

  • Mruk, R., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry, 18, 298-306. [Link]

  • Pérez-Temprano, M. H., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15357-15367. [Link]

  • Aslam, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Ganguly, R., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5183-5205. [Link]

  • Taillefer, M., & Ouali, A. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2205-2243. [Link]

  • El-Gazzar, A. B. A., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][8][18][19]triazines. PubMed. [Link]

  • Gilligan, P. J., et al. (2009). Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists. Journal of Medicinal Chemistry, 52(9), 3084-3092. [Link]

  • Chow, T. J., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(10), 4058-4061. [Link]

  • Pérez-Temprano, M. H., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]

  • Sharma, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6789-6811. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

Sources

Application Notes and Protocols for CDK2 Inhibition Assays Using Pyrazolo[1,5-a]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cell Cycle Engine

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that functions as a critical engine of the cell cycle, primarily driving the transition from the G1 to the S phase.[1][2] Its activity is tightly regulated by binding to cyclin partners, notably Cyclin E and Cyclin A. In numerous human cancers, the CDK2 pathway is dysregulated, often through the overexpression of its cyclin partners, leading to uncontrolled cell proliferation.[3] This dependency makes CDK2 a compelling and strategic target for the development of novel anticancer therapeutics.

The pyrazolo[1,5-a]triazine scaffold has emerged as a promising chemotype for potent and selective CDK2 inhibition. These heterocyclic compounds act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[3][4] Molecular docking studies have revealed that these derivatives establish key interactions within the CDK2 active site, mimicking the binding mode of ATP.[3][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust protocol to screen and characterize pyrazolo[1,5-a]triazine derivatives as CDK2 inhibitors using two prevalent assay formats: a luminescence-based assay (ADP-Glo™) and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (LANCE® Ultra).

The Science Behind the Assay: Choosing Your Platform

The selection of an assay platform is a critical decision driven by the specific research question, available instrumentation, and throughput requirements. Both ADP-Glo™ and LANCE® Ultra are "mix-and-read" homogeneous assays, eliminating the need for wash steps and making them highly suitable for high-throughput screening (HTS).

  • ADP-Glo™ Kinase Assay: This platform quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6][7][8] After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent then converts the generated ADP back into ATP, which is used by a luciferase to produce a light signal directly proportional to ADP concentration, and thus, kinase activity.[7] This assay is highly sensitive and experiences less interference from colored or fluorescent compounds.[6]

  • LANCE® Ultra TR-FRET Kinase Assay: This technology is a proximity-based assay that measures the phosphorylation of a ULight™-labeled peptide substrate by a CDK2/cyclin complex.[9][10][11] A Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the Eu-donor and the ULight™-acceptor into close proximity.[10] Excitation of the Eu-chelate results in energy transfer to the ULight™ acceptor, which then emits light at a specific wavelength.[12] The TR-FRET signal is directly proportional to the extent of substrate phosphorylation.

CDK2 Signaling Pathway and Inhibitor Action

The activity of CDK2 is central to the G1/S transition. The pathway and the point of inhibition are illustrated below.

CDK2_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 Activates Rb Rb Cyclin_D_CDK46->Rb Phosphorylates pRb pRb (Inactive) E2F E2F Rb->E2F Inhibits Cyclin_E_Gene Cyclin E Gene Transcription E2F->Cyclin_E_Gene Activates Cyclin_E Cyclin E Cyclin_E_Gene->Cyclin_E Cyclin_E_CDK2 Cyclin E-CDK2 (Active) Cyclin_E->Cyclin_E_CDK2 CDK2_inactive CDK2 (Inactive) CDK2_inactive->Cyclin_E_CDK2 S_Phase_Genes S-Phase Gene Transcription Cyclin_E_CDK2->S_Phase_Genes Activates G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Inhibitor Pyrazolo[1,5-a]triazine Derivative Inhibitor->Cyclin_E_CDK2 Inhibits ATP Binding Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffer, Inhibitor Dilutions) Start->Prep_Reagents Dispense_Inhibitor Dispense Pyrazolo[1,5-a]triazine Derivatives & Controls to Plate Prep_Reagents->Dispense_Inhibitor Add_Enzyme Add CDK2/Cyclin A2 (or Cyclin E1) Dispense_Inhibitor->Add_Enzyme Initiate_Reaction Initiate Reaction (Add Substrate/ATP Mix) Add_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature Initiate_Reaction->Incubate_Reaction ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_Reaction->ADP_Glo_Reagent ADP-Glo™ Path Stop_Reaction Stop Reaction (Add EDTA Solution) Incubate_Reaction->Stop_Reaction TR-FRET Path Incubate_ADP_Glo Incubate 40 min ADP_Glo_Reagent->Incubate_ADP_Glo Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_ADP_Glo->Kinase_Detection Incubate_Detection Incubate 30-60 min Kinase_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Add_Detection_Mix Add Detection Mix (Eu-Ab + ULight™-Peptide) Stop_Reaction->Add_Detection_Mix Incubate_FRET Incubate 60 min Add_Detection_Mix->Incubate_FRET Read_TR_FRET Read TR-FRET Signal (Ex: 320/340 nm, Em: 615/665 nm) Incubate_FRET->Read_TR_FRET

Caption: General experimental workflow for CDK2 inhibition assays.

Protocol 1: ADP-Glo™ Kinase Assay

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is optimized for a 384-well plate format. [8]

Materials and Reagents
ReagentSupplierCatalog No. (Example)Storage
CDK2/Cyclin A2 Enzyme SystemPromegaV2971-80°C
ADP-Glo™ Kinase AssayPromegaV9101-20°C & RT
Pyrazolo[1,5-a]triazine DerivativesIn-house/VendorN/A-20°C
Roscovitine (Positive Control)SelleckchemS1153-20°C
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650RT
384-well low-volume, solid white platesCorning3572RT
Multichannel pipettes and tipsN/AN/ART
Plate reader with luminescence detectionN/AN/AN/A
Step-by-Step Methodology

1. Reagent Preparation:

  • 1X Kinase Buffer: Prepare by diluting the provided 5X or 10X Reaction Buffer with nuclease-free water. Add DTT to the final recommended concentration (e.g., from a 0.1M stock) just before use. The buffer is unstable at room temperature for extended periods. [13]* Test Compounds (Pyrazolo[1,5-a]triazine derivatives): Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. For the assay, further dilute these stocks in 1X Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Positive Control: Prepare a dilution series of Roscovitine in the same manner as the test compounds.

  • CDK2/Cyclin A2 Enzyme: Thaw on ice. Dilute the enzyme to the desired working concentration (e.g., 1-5 ng/µL) in 1X Kinase Dilution Buffer immediately before use. Keep on ice.

  • Substrate/ATP Mix: Thaw Histone H1 substrate and ATP on ice. Prepare a 2X working solution in 1X Kinase Buffer. Final concentrations in the 5 µL reaction should be ~50 µM ATP and 0.2 µg/µL Histone H1. The ATP concentration should be at or near the Km for ATP for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

2. Kinase Reaction Setup (5 µL total volume):

  • Add 1 µL of diluted test compound or control (DMSO for 0% inhibition, Roscovitine for 100% inhibition) to the wells of a 384-well plate.

  • Add 2 µL of diluted CDK2/Cyclin A2 enzyme solution to each well.

  • Initiate the reaction by adding 2 µL of the 2X Substrate/ATP mix to each well.

  • Mix the plate gently for 30-60 seconds.

  • Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

  • Equilibrate the ADP-Glo™ Reagent to room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes. [9]4. Equilibrate the Kinase Detection Reagent to room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the light-producing reaction.

  • Incubate at room temperature for 30-60 minutes. The luminescent signal is stable for several hours. [6]7. Read the luminescence on a plate reader.

Protocol 2: LANCE® Ultra TR-FRET Kinase Assay

This protocol provides a framework for a TR-FRET based assay and is based on principles from Revvity's LANCE® Ultra platform. [10][11]

Materials and Reagents
ReagentSupplierCatalog No. (Example)Storage
CDK2/Cyclin E1, activeCarna Biosciences04-165-80°C
ULight™-4E-BP1 (Thr46) PeptideRevvityTRF0127-20°C
LANCE® Eu-W1024 anti-phospho-4E-BP1 (Thr46) AntibodyRevvityTRF02084°C
LANCE® Detection Buffer, 10XRevvityCR97-1004°C
ATP, 10 mMN/AN/A-20°C
EDTA, 0.5 MN/AN/ART
Pyrazolo[1,5-a]triazine Derivatives & ControlsAs aboveN/A-20°C
384-well low-volume, solid white platesCorning3572RT
TR-FRET enabled plate readerN/AN/AN/A
Step-by-Step Methodology

1. Reagent Preparation:

  • 1X Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Test Compounds and Controls: Prepare serial dilutions in DMSO and then in 1X Kinase Buffer as described in Protocol 1.

  • 4X CDK2/Cyclin E1 Enzyme: Dilute the enzyme to a 4X working concentration in 1X Kinase Buffer.

  • 4X Substrate/ATP Mix: Prepare a 4X solution of ULight™-4E-BP1 peptide and ATP in 1X Kinase Buffer. Final concentrations in the 10 µL reaction should be ~50 nM for the peptide and the Kₘ concentration for ATP. [11]* Stop Solution: Prepare a solution of 40 mM EDTA in 1X LANCE® Detection Buffer.

  • Detection Mix: Prepare a 4X solution of Eu-W1024 anti-phospho-4E-BP1 antibody in 1X LANCE® Detection Buffer. A final concentration of 2 nM is a good starting point. [10] 2. Kinase Reaction Setup (10 µL total volume):

  • Add 2.5 µL of 4X Test Compound or control to the wells of a 384-well plate.

  • Add 2.5 µL of 4X CDK2/Cyclin E1 enzyme solution.

  • Pre-incubate the enzyme and inhibitor for 15-20 minutes at room temperature. This step is crucial for inhibitors that may have a slow binding on-rate.

  • Initiate the reaction by adding 5 µL of the 4X Substrate/ATP mix.

  • Mix the plate gently and incubate at room temperature for 60-90 minutes. Protect from light.

3. Signal Detection:

  • Add 5 µL of Stop Solution to each well to terminate the kinase reaction.

  • Add 5 µL of Detection Mix to each well.

  • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled reader, exciting at 320 or 340 nm and recording emissions at 615 nm (Europium donor) and 665 nm (ULight™ acceptor). [12]

Data Analysis and Interpretation

1. Raw Data Processing:

  • ADP-Glo™: The raw data is in Relative Light Units (RLU).

  • LANCE® Ultra TR-FRET: Calculate the ratiometric signal for each well:

    • TR-FRET Ratio = (Signal at 665 nm / Signal at 615 nm) * 10,000

2. Calculation of Percent Inhibition:

Normalize the data using the 0% and 100% inhibition controls:

  • 0% Inhibition (High Signal): Wells containing enzyme, substrate, ATP, and DMSO.

  • 100% Inhibition (Low Signal): Wells containing enzyme, substrate, ATP, and a saturating concentration of a known inhibitor (e.g., Roscovitine) or wells without enzyme.

  • % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

3. IC₅₀ Determination:

The IC₅₀ is the concentration of an inhibitor that reduces enzyme activity by 50%.

  • Plot the Percent Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model (four-parameter logistic equation with a variable slope).

  • The IC₅₀ value is derived from the fitted curve.

Sample Data Presentation
CompoundAssay TypeIC₅₀ (µM)Hill Slope
Pyrazolo[1,5-a]triazine AADP-Glo™0.058-1.10.995
Pyrazolo[1,5-a]triazine BADP-Glo™1.2-0.90.989
Roscovitine (Control)ADP-Glo™0.45-1.00.997
Pyrazolo[1,5-a]triazine ALANCE® Ultra0.065-1.20.992
Pyrazolo[1,5-a]triazine BLANCE® Ultra1.5-1.00.985
Roscovitine (Control)LANCE® Ultra0.51-1.10.996

Troubleshooting and Scientific Integrity

A self-validating protocol includes rigorous quality control. Key parameters to monitor are the Z'-factor and the Signal-to-Background (S/B) ratio.

  • Z'-factor: A measure of assay quality. A Z' > 0.5 is considered excellent for HTS.

    • Z' = 1 - (3*(σ_pos + σ_neg)) / |μ_pos - μ_neg|

  • S/B Ratio: (Signal_0%_Inhibition / Signal_100%_Inhibition). A high S/B ratio (typically >5) is desirable.

IssuePossible CauseRecommended Solution
Low Signal or Small Assay Window 1. Inactive enzyme or substrate. 2. Suboptimal ATP/Substrate concentration. 3. Incorrect instrument settings.1. Verify enzyme activity with a fresh lot. 2. Perform ATP and substrate titration experiments to determine optimal concentrations. 3. Confirm excitation/emission wavelengths and filter sets are correct for the assay technology. [12]
High Well-to-Well Variability 1. Pipetting errors, especially with small volumes. 2. Incomplete mixing. 3. Edge effects in the plate.1. Use calibrated pipettes or automated liquid handlers. Use reverse pipetting for viscous solutions. 2. Ensure proper mixing after each reagent addition. 3. Avoid using the outer wells of the plate or ensure proper humidification during incubation.
False Positives (TR-FRET) 1. Compound auto-fluorescence. 2. Compound quenches the ULight™ acceptor.1. Pre-read the plate after compound addition to identify fluorescent compounds. 2. Perform counter-screens without the enzyme to identify compounds that directly interfere with the FRET signal.
False Positives (ADP-Glo™) 1. Compound inhibits luciferase. 2. Compound stabilizes ATP.1. Run a counter-screen with a fixed amount of ADP to test for luciferase inhibition. 2. Perform the assay in the absence of kinase to identify compounds that interfere with ATP depletion.

Conclusion

The ADP-Glo™ and LANCE® Ultra kinase assays are robust, scalable platforms for the characterization of CDK2 inhibitors such as pyrazolo[1,5-a]triazine derivatives. By carefully optimizing assay conditions, implementing appropriate controls, and performing rigorous data analysis, researchers can confidently determine the potency of their compounds and advance the development of next-generation cancer therapeutics. The choice between these platforms will depend on specific laboratory capabilities and screening goals, but both can yield high-quality, reproducible data when these protocols are followed.

References

  • Revvity. (n.d.). LANCE Ultra Aurora B Kinase assay.
  • Revvity. (n.d.). Protocol for LANCE Ultra TR-FRET Total BTK Detection Kit.
  • Revvity. (n.d.). High throughput quantitation of cytokine biomarkers using LANCE Ultra TR-FRET assays.
  • Revvity. (n.d.). Finding the pathway to assay optimization is easy.
  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • Gu, Y., Rosenblatt, J., & Morgan, D. O. (1992). Cell cycle regulation of CDK2 activity by phosphorylation of Thr160 and Tyr15. EMBO J., 11(11), 3995–4005.
  • El-Gazzar, M. G., et al. (2024).
  • Greber, B. J., et al. (2023). Unveiling the noncanonical activation mechanism of CDKs: insights from recent structural studies. Frontiers in Molecular Biosciences, 10, 1284953.
  • ResearchGate. (n.d.). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
  • Brown, N. R., et al. (1999).
  • Hagopian, J. C., Kirtley, M. P., & Stevenson, L. M. (2001). Activation Mechanism of CDK2: Role of Cyclin Binding versus Phosphorylation. Biochemistry, 40(43), 13049-13057.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Abouzid, K. A. M., et al. (2019). Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a]t[10][14][15]riazine Derivatives as CDK2 Inhibitors. Bioorganic Chemistry, 92, 103239.

  • ResearchGate. (n.d.). The molecular docking of the ligands into the ATP-binding sites of CDKs and the redocking results.
  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved from [Link]

  • Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
  • El-Sayed, N. N. E., et al. (2025). Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin-Dependent Kinase. ChemistryOpen, e202500324.
  • Adams, P. D., et al. (1996). Identification of a cyclin-cdk2 recognition motif present in substrates and p21-like cyclin-dependent kinase inhibitors. Molecular and Cellular Biology, 16(12), 6623-6633.
  • Hudson Robotics. (n.d.). Maximizing the Precision and Accuracy of a Multi-Channel Pipettor to Optimize Inhibition Data from a Kinase Assay.

Sources

Application Notes and Protocols for In Vitro Anticancer Activity Screening of Pyrazolo[1,5-a]triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]triazines in Oncology

The pyrazolo[1,5-a]triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. In recent years, derivatives of this compound class have garnered significant attention for their potential as anticancer agents.[1] Their mechanism of action is often multifaceted, with studies indicating that these compounds can induce apoptosis, disrupt the cell cycle, and inhibit key regulators of cancer cell proliferation such as cyclin-dependent kinases (CDKs).[2][3] For instance, certain pyrazolo[1,5-a]-1,3,5-triazine derivatives have been identified as potent inhibitors of CDK7, a critical enzyme involved in both cell cycle progression and transcriptional regulation in cancer cells.[2][3] The promising preclinical data necessitates robust and standardized in vitro screening protocols to efficiently identify and characterize novel pyrazolo[1,5-a]triazine compounds with therapeutic potential.

This comprehensive guide provides a detailed framework for the in vitro screening of pyrazolo[1,5-a]triazine compounds, designed for researchers, scientists, and drug development professionals. The protocols herein are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability.

Part 1: Primary Cytotoxicity Screening

The initial phase of screening aims to assess the general cytotoxic effects of the pyrazolo[1,5-a]triazine compounds against a panel of cancer cell lines. This is crucial for determining the concentration range over which the compounds exhibit biological activity and for identifying cell lines that are particularly sensitive. Two widely accepted and robust methods for this purpose are the MTT and Sulforhodamine B (SRB) assays.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay for Adherent Cancer Cells

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]triazine compounds in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein Content

The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[5][6] The amount of bound dye is proportional to the total cellular protein content, providing a reliable measure of cell biomass.[6][7] This assay is less susceptible to interference from compounds that affect mitochondrial function.

Protocol: SRB Assay for Cytotoxicity Screening

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After compound incubation, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[5][6]

  • Washing: Carefully wash the plates four times with distilled or deionized water to remove the TCA and excess medium components.[6] Air dry the plates completely.[5]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[5]

  • Drying: Air dry the plates until no moisture is visible.[6]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6]

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at approximately 540 nm.[5][6]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

Table 1: Example Data from Primary Cytotoxicity Screening of Pyrazolo[1,5-a]triazine Compounds

CompoundCancer Cell LineAssayIncubation Time (h)IC₅₀ (µM)
PZT-001MCF-7 (Breast)MTT725.2
PZT-001HCT-116 (Colon)MTT722.8
PZT-002MCF-7 (Breast)SRB728.1
PZT-002HCT-116 (Colon)SRB724.5

Part 2: Mechanistic Assays - Unraveling the Mode of Action

Following the identification of active compounds from the primary screen, the next logical step is to investigate their mechanism of action. For many anticancer agents, this involves the induction of apoptosis or the disruption of the cell cycle.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[9][10] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that is impermeant to live and early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[11]

Protocol: Apoptosis Assay using Flow Cytometry

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrazolo[1,5-a]triazine compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Diagram 1: Experimental Workflow for Apoptosis Detection

G cluster_0 Cell Preparation & Treatment cluster_1 Cell Harvesting & Staining cluster_2 Data Acquisition & Analysis a Seed cells in 6-well plates b Treat with Pyrazolo[1,5-a]triazine compounds a->b c Harvest adherent & floating cells b->c d Wash with cold PBS c->d e Resuspend in Binding Buffer d->e f Add Annexin V-FITC & PI e->f g Incubate in the dark f->g h Analyze by Flow Cytometry g->h i Quantify cell populations h->i

Caption: Workflow for Apoptosis Detection by Annexin V/PI Staining.

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer compounds exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cell proliferation.[12] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[13][14] Since PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the amount of DNA.[15]

Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment: Seed cells and treat with the pyrazolo[1,5-a]triazine compounds as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 2 hours or overnight.[14]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]

  • RNase Treatment and PI Staining: Resuspend the cell pellet in a staining solution containing PBS, RNase A (100 µg/mL), and PI (50 µg/mL).[14] The RNase A is essential to degrade RNA and prevent its staining by PI.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is typically displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.

Diagram 2: Hypothetical Signaling Pathway for a Pyrazolo[1,5-a]triazine CDK Inhibitor

G PZT Pyrazolo[1,5-a]triazine Compound CDK7 CDK7/ Cyclin H PZT->CDK7 Inhibition PolII RNA Polymerase II CDK7->PolII Phosphorylation CellCycle Cell Cycle Progression CDK7->CellCycle Phosphorylation of CDK1, CDK2, CDK4, CDK6 Transcription Transcription of Oncogenes PolII->Transcription Transcription->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis G1_Arrest G1 Phase Arrest CellCycle->G1_Arrest

Caption: Potential mechanism of a CDK7-inhibiting pyrazolo[1,5-a]triazine.

Conclusion

The protocols outlined in this guide provide a robust and scientifically sound framework for the in vitro anticancer screening of pyrazolo[1,5-a]triazine compounds. By systematically evaluating cytotoxicity and elucidating the underlying mechanisms of action, researchers can effectively identify and advance promising candidates for further preclinical and clinical development. The integration of these assays will undoubtedly accelerate the discovery of novel and effective cancer therapeutics from this important class of heterocyclic compounds.

References

  • Bauer, J. A., Sysel, A. M., Heston, A. J., et al. (2025).
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. Cold Spring Harbor Protocols, 2016(11).
  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426.
  • Skehan, P., Storeng, R., Scudiero, D., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Canvax. (2023). SRB Cytotoxicity Assay. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Iovanna, J., et al. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal.
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Hermanowicz, P., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][5][13][16]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. Molecules, 27(12), 3788.

  • ResearchGate. (n.d.). In vitro anticancer screening of synthesized compounds. Retrieved from [Link]

  • ResearchGate. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Retrieved from [Link]

  • Hermanowicz, P., et al. (2022). The activity of pyrazolo[4,3-e][5][13][16]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][5][13][16]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 12(1), 1-17.

  • Hermanowicz, P., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][5][13][16]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10959.

  • Hermanowicz, P., et al. (2023). Pyrazolo[4,3- e]tetrazolo[1,5- b][5][13][16]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery-In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10959.

  • Al-Ostoot, F. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2135-2157.
  • Hermanowicz, P., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][5][13][16]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activi. International Journal of Molecular Sciences, 23(12), 6567.

Sources

Application Notes & Protocols: Purification of 8-Substituted Pyrazolo[1,5-a]triazine Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the chromatographic purification of 8-substituted pyrazolo[1,5-a]triazine derivatives, a class of nitrogen-rich heterocyclic compounds with significant interest in medicinal chemistry as purine bioisosteres.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, offering a systematic approach from initial reaction monitoring with Thin-Layer Chromatography (TLC) to preparative-scale isolation via Flash Chromatography and final purity analysis using High-Performance Liquid Chromatography (HPLC). The methodologies emphasize not only the procedural steps but also the underlying chemical principles to empower users to adapt and troubleshoot their purification strategies effectively.

Introduction: The Purification Imperative

The pyrazolo[1,5-a]triazine scaffold is a cornerstone in the development of novel therapeutics, including kinase inhibitors and corticotropin-releasing factor (CRF1) antagonists.[2][3] The biological activity of these compounds is exquisitely sensitive to their substitution patterns. Consequently, the rigorous purification of target 8-substituted derivatives from reaction mixtures—which may contain starting materials, reagents, and regioisomeric byproducts—is a critical, non-negotiable step in the drug discovery workflow.[4][5]

Chromatography remains the most powerful and versatile technique for this purpose.[6] This document outlines a logical and efficient workflow, grounded in chromatographic theory, to achieve high purity and yield for this specific class of molecules.

Understanding the Analyte: Chromatographic Properties

8-substituted pyrazolo[1,5-a]triazines are aromatic, nitrogen-containing heterocycles. Their chromatographic behavior is dictated by:

  • Polarity: The core itself is moderately polar. The overall polarity is heavily influenced by the nature of the substituent at the C8 position (and other positions). For example, an 8-phenyl group will impart different chromatographic behavior than an 8-bromo or 8-cyano group.[1]

  • Basicity: The multiple nitrogen atoms can act as hydrogen bond acceptors and may interact with the acidic silanol groups on standard silica gel, potentially leading to peak tailing or streaking.[6]

  • Solubility: These compounds are typically soluble in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH), but solubility can vary significantly.

  • Common Impurities: Typical synthetic routes may result in impurities such as unreacted starting pyrazoles, excess coupling reagents, and regioisomers from reactions on the pyrazole ring nitrogens.[5]

Strategic Workflow for Purification Method Development

A systematic approach is crucial for efficiently developing a robust purification method. The workflow begins with small-scale analysis and progresses to preparative-scale separation.

Purification_Workflow cluster_0 Phase 1: Analysis & Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Scale-Up & Final Polish TLC TLC Analysis (Multiple Solvent Systems) Solubility Solubility Testing (DCM, EtOAc, MeOH, etc.) Rf_Target Identify System with Target Rf (0.2 - 0.35) TLC->Rf_Target Select best system Modifier Consider Modifiers? (e.g., 0.1% TEA for basic compounds) Rf_Target->Modifier Address tailing? Flash Preparative Flash Chromatography (Isocratic or Gradient) Rf_Target->Flash Standard Conditions Modifier->Flash Optimized Conditions HPLC_Analysis Analytical HPLC (Purity Check of Fractions) Flash->HPLC_Analysis Combine & Concentrate Pure Fractions HPLC_Prep Preparative HPLC (High-Purity Polishing, if needed) HPLC_Analysis->HPLC_Prep Purity <95%?

Caption: Method development workflow for pyrazolo[1,5-a]triazine purification.

Core Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for System Scouting

TLC is the essential first step for rapidly screening solvent systems to find one that provides adequate separation between the desired product and impurities.[7][8]

Objective: To identify a mobile phase that gives the target compound an Rf value between 0.2 and 0.35, with clear separation from other spots.[9][10]

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC development chamber

  • Spotting capillaries

  • Crude reaction mixture (dissolved in a suitable solvent like DCM or THF)

  • UV lamp (254 nm)

  • Various solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

Procedure:

  • Prepare a dilute solution of the crude reaction mixture.

  • Using a capillary, spot the solution onto the baseline of several TLC plates.

  • Prepare different solvent systems in separate TLC chambers (see Table 1 for starting points). Allow the chamber atmosphere to saturate for 5-10 minutes.

  • Place one spotted TLC plate into each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Calculate the Retention Factor (Rf) for the product spot in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Analysis:

    • If the product Rf is too high (>0.5), the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., EtOAc, MeOH).[11]

    • If the product Rf is too low (<0.15), the mobile phase is not polar enough. Increase the proportion of the polar solvent.[11]

    • If spots are tailing or streaking, this may indicate strong interaction with the acidic silica. Prepare a new mobile phase containing a basic modifier, such as 0.1-0.5% triethylamine (TEA), and re-run the TLC.[6][9]

Table 1: Recommended TLC Scouting Systems

Polarity RangeStarting Solvent SystemRationale
Low to Medium30% Ethyl Acetate in HexanesA standard starting point for many organic compounds.[9][12]
Medium to High80% Ethyl Acetate in HexanesFor more polar derivatives.
High5% Methanol in DichloromethaneEffective for compounds with hydrogen-bonding capability.[9]
Basic CompoundsAdd 0.1-0.5% Triethylamine (TEA)Neutralizes acidic silica sites to prevent peak tailing.[6][9]
Protocol 2: Preparative Flash Column Chromatography

Flash chromatography is used for the bulk purification of the crude material based on the optimized conditions from TLC.[13]

Objective: To isolate the 8-substituted pyrazolo[1,5-a]triazine derivative in high yield and purity.

Materials:

  • Glass chromatography column or pre-packed flash cartridge (Silica Gel 60)

  • Optimized mobile phase from Protocol 1

  • Sand and Cotton (for glass columns)

  • Fraction collector or test tubes

  • Compressed air or nitrogen source (for glass columns)

  • Rotary evaporator

Procedure:

  • Column Packing (for glass columns):

    • Insert a small cotton plug at the bottom of the column.[9]

    • Add a ~1-2 cm layer of sand.[9]

    • Dry pack the column with the appropriate amount of silica gel (typically 40-100x the mass of the crude sample).

    • Gently tap the column to settle the silica, then add another ~1 cm layer of sand on top.[9]

    • Pre-elute the column with the initial mobile phase (e.g., the less polar starting solvent for a gradient) until the silica is fully wetted and equilibrated.[9]

  • Sample Loading:

    • Liquid Loading: Dissolve the crude material in a minimal amount of the mobile phase or a less polar solvent (e.g., DCM). Carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended for improved separation): Dissolve the crude material in a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (2-3x the mass of the crude sample) and evaporate the solvent completely to obtain a dry, free-flowing powder.[7][13] Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to begin elution, collecting fractions.

    • Isocratic Elution: Use the single solvent system identified by TLC.

    • Gradient Elution (Recommended for complex mixtures): Start with a less polar mobile phase than your optimal TLC system (e.g., if 30% EtOAc/Hexanes was optimal, start with 10-15% EtOAc/Hexanes). Gradually increase the polarity over the course of the run to elute compounds of increasing polarity.[10]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Analytical HPLC is essential to confirm the purity of the isolated product. Reversed-phase HPLC (RP-HPLC) is the most common mode for this class of compounds.[14][15]

Objective: To determine the purity of the purified compound and obtain an accurate retention time for characterization.

Materials:

  • HPLC system with a UV detector (e.g., Diode Array Detector)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[14]

  • HPLC-grade Acetonitrile (ACN) and Water

  • Trifluoroacetic acid (TFA) or Formic Acid (FA) as a mobile phase modifier.

Procedure:

  • Prepare a dilute solution of the purified sample (~1 mg/mL) in a suitable solvent (e.g., ACN or MeOH).

  • Set up the HPLC method (see Table 2 for a generic starting method).

  • Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.

  • Inject a small volume (e.g., 5-10 µL) of the sample.

  • Run the gradient and record the chromatogram, monitoring at a relevant wavelength (typically 254 nm, or a λmax specific to the compound).

  • Integrate the peaks in the chromatogram to determine the area percent purity.

Table 2: Generic Analytical RP-HPLC Method

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose column with strong hydrophobic retention.[14][15]
Mobile Phase A 0.1% TFA or FA in WaterAcid modifier improves peak shape for basic compounds by protonating them.
Mobile Phase B 0.1% TFA or FA in AcetonitrileStandard organic phase for RP-HPLC.[14]
Gradient 5% to 95% B over 15 minutesA scouting gradient to elute compounds across a wide polarity range.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmA common wavelength for aromatic heterocycles.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Note on Polar Derivatives: For highly polar 8-substituted pyrazolo[1,5-a]triazines that show poor retention on standard C18 columns, consider using an "aqueous stable" C18 (AQ-C18) column or exploring Hydrophilic Interaction Liquid Chromatography (HILIC).[16][17]

Troubleshooting

ProblemPossible CauseRecommended Solution
Streaking/Tailing on TLC/Flash Analyte is basic and interacting with acidic silica.Add 0.1-0.5% triethylamine or ammonia to the mobile phase.[6] Consider using neutral alumina as the stationary phase.[6]
Poor Separation / Overlapping Spots Inappropriate solvent system selectivity.Scout different solvent classes (e.g., DCM/MeOH or Toluene/Acetone) in TLC to find a system with better selectivity.[8]
Compound Won't Elute from Column Mobile phase is not polar enough; compound may have irreversibly adsorbed.Drastically increase mobile phase polarity (e.g., flush with 20% MeOH/DCM).[6] If decomposition is suspected, switch to a less acidic stationary phase like neutral alumina.[6]
Poor Peak Shape in RP-HPLC Secondary interactions with residual silanols on the stationary phase.Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA, pH < 3) to protonate the analyte and silanols.

References

  • Léguillon, J., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][7][13]triazines. Molecules, 26(12), 3540. Available at: [Link]

  • Biotage (2018). Successful Flash Chromatography. Biotage Application Note. Available at: [Link]

  • Léguillon, J., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5- a][1][7][13]triazines. PubMed. Available at: [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Sorbent Technologies Resources. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available at: [Link]

  • Guillon, J., et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2007(3), 367-374. Available at: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • GL Sciences. Reverse Phase HPLC Columns. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]

  • SIELC Technologies. Polar Compounds. Available at: [Link]

  • Leighty, M. W., & Zbieg, J. R. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 1-33. Available at: [Link]

  • Gilligan, P. J., et al. (2009). Synthesis and Structure-Activity Relationships of 8-(Pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: Potent, Orally Bioavailable Corticotropin Releasing Factor Receptor-1 (CRF1) Antagonists. Journal of Medicinal Chemistry, 52(18), 5817-5827. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]

  • University of Wisconsin-Madison. Thin Layer Chromatography. Available at: [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]

  • Perisic-Janjic, N. L., et al. Thin-layer chromatography of some heterocyclic nitrogen compounds. Journal of Planar Chromatography -- Modern TLC. Available at: [Link]

  • Püskülli, M., et al. (2020). Synthesis of new pyrazolo[1][6][13]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. Available at: [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Biotage Blog. Available at: [Link]

  • ResearchGate. (2025). Pyrazolo[1,5-a][1][7][13]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Available at: [Link]

  • Sławiński, J., et al. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][18]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 26(11), 3364. Available at: [Link]

  • Gellis, A., et al. (2008). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 13(3), 643-653. Available at: [Link]

  • Gomaa, M. A.-M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. Available at: [Link]

  • Gomaa, M. A.-M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]

  • Püskülli, M., et al. (2020). Synthesis of new pyrazolo[1][6][13]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 187-196. Available at: [Link]

Sources

Application Note: Comprehensive NMR Characterization of 8-aryl-pyrazolo[1,5-a]triazin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 8-aryl-pyrazolo[1,5-a]triazin-4-one scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] Its structural complexity and the potential for subtle isomeric variations necessitate a robust and detailed characterization methodology. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of this compound class. This application note provides a comprehensive guide to the NMR characterization of 8-aryl-pyrazolo[1,5-a]triazin-4-ones, intended for researchers, scientists, and professionals in drug development. It moves beyond a simple listing of protocols to explain the underlying principles and rationale for experimental design, ensuring scientific integrity and trustworthy results.

Core Principles of Structural Elucidation

The structural confirmation of an 8-aryl-pyrazolo[1,5-a]triazin-4-one derivative relies on the synergistic interpretation of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The primary objectives are:

  • Confirmation of the Heterocyclic Core: Identifying the characteristic signals of the pyrazolo[1,5-a]triazin-4-one framework.

  • Verification of the 8-Aryl Substituent: Confirming the presence and substitution pattern of the aryl group at the C8 position.

  • Unambiguous Assignment of All Resonances: Assigning every proton and carbon signal to its specific position in the molecule.

This process is a self-validating system where data from multiple experiments must converge to a single, consistent structural hypothesis.

Expected NMR Spectral Features

The chemical environment of each nucleus in the 8-aryl-pyrazolo[1,5-a]triazin-4-one structure dictates its characteristic chemical shift (δ) in the NMR spectrum. The general structure and numbering scheme are shown below:

Caption: General structure and numbering of the pyrazolo[1,5-a]triazin-4-one core.

¹H NMR Spectroscopy

The proton NMR spectrum is typically the starting point for analysis. Key expected signals are summarized in the table below.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constants (J, Hz)Notes
H-2~ 8.0 - 8.5s-A sharp singlet, its exact position is sensitive to substituents on the aryl ring.
H-6~ 6.5 - 7.0s-A singlet, typically found in the upfield region of the aromatic protons.
Aryl-H~ 7.0 - 8.5m, d, t7.0 - 9.0 (ortho), 2.0 - 3.0 (meta)The pattern depends on the substitution of the aryl ring. Electron-donating groups will shift ortho/para protons upfield, while electron-withdrawing groups will shift them downfield.
NH (tautomer)~ 12.0 - 13.0br s-Often broad and may exchange with D₂O. Its presence confirms the keto-enol tautomerism.[2]

Table 1: Typical ¹H NMR Chemical Shift Ranges for 8-aryl-pyrazolo[1,5-a]triazin-4-ones (in DMSO-d₆).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, often acquired as a DEPT or APT experiment to aid in distinguishing C, CH, CH₂, and CH₃ groups, provides crucial information about the carbon skeleton.

CarbonExpected Chemical Shift (δ, ppm)Notes
C4 (C=O)~ 155.0 - 160.0The carbonyl carbon, typically a quaternary signal.
C2~ 144.0 - 148.0A CH carbon, its assignment is confirmed by HSQC.
C6~ 115.0 - 120.0A CH carbon, typically shielded.
C3a~ 143.0 - 146.0Quaternary carbon at the ring junction.
C8~ 140.0 - 145.0Quaternary carbon bearing the aryl substituent.
C8a~ 118.0 - 122.0Quaternary carbon at the ring junction.
Aryl-C~ 115.0 - 150.0The chemical shifts will vary significantly based on the electronic nature of the substituents.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 8-aryl-pyrazolo[1,5-a]triazin-4-ones (in DMSO-d₆).[3][4]

Experimental Protocols: A Step-by-Step Guide

Achieving high-quality, reproducible NMR data requires careful sample preparation and a systematic approach to data acquisition.

Protocol 1: Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to its excellent solubilizing power for this class of compounds and its ability to reveal exchangeable protons (like NH). Deuterated chloroform (CDCl₃) can also be used, but may not be suitable for all derivatives.

  • Concentration: Prepare a solution of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent. This concentration is generally sufficient for 1D spectra and most 2D experiments on modern spectrometers.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

Protocol 2: 1D NMR Data Acquisition
  • ¹H NMR:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Rationale: This provides the initial overview of the proton environment, including chemical shifts, integration (proton count), and coupling patterns.

    • Typical Parameters: 16-32 scans, 1-2 second relaxation delay.

  • ¹³C{¹H} NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Rationale: This reveals the number of unique carbon environments. Proton decoupling simplifies the spectrum to singlets for each carbon.

    • Typical Parameters: 512-2048 scans, 2-second relaxation delay.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Acquire a DEPT-135 spectrum.

    • Rationale: This experiment is crucial for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (C) are not observed. This simplifies assignment significantly.

Advanced 2D NMR for Unambiguous Structure Confirmation

For complex molecules or to provide irrefutable proof of structure, 2D NMR experiments are indispensable. The following workflow is highly recommended.

G cluster_workflow 2D NMR Characterization Workflow start 1D ¹H & ¹³C/DEPT cosy COSY (¹H-¹H Correlations) start->cosy Identify spin systems hsqc HSQC (¹H-¹³C One-Bond Correlations) start->hsqc Link protons to carbons cosy->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlations) hsqc->hmbc Assemble fragments structure Final Structure Confirmation hmbc->structure Verify connectivity

Caption: Recommended workflow for 2D NMR structural elucidation.

Protocol 3: 2D NMR Data Acquisition and Interpretation
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[5]

    • Interpretation: Cross-peaks in a COSY spectrum connect protons that are part of the same spin system. For 8-aryl-pyrazolo[1,5-a]triazin-4-ones, this is particularly useful for assigning the protons on the aryl ring by tracing the connectivity from one proton to its neighbors.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which proton is directly attached to which carbon.[6]

    • Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal (on one axis) with the signal of the carbon it is directly bonded to (on the other axis). This is the most reliable way to assign the protonated carbons (C2 and C6) and the carbons of the aryl ring.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds).[5]

    • Interpretation: This is arguably the most powerful experiment for piecing the molecular puzzle together. It allows for the connection of different spin systems and the assignment of quaternary (non-protonated) carbons. Key expected correlations include:

      • H-2 to C4 and C3a: Confirms the position of the pyrazole proton relative to the triazinone ring.

      • H-6 to C4 and C8a: Confirms the position of the triazine proton.

      • Aryl protons to C8: This is the crucial correlation that definitively proves the attachment of the aryl ring to the C8 position of the heterocyclic core.

Causality in Experimental Choices: Why This Approach?

This hierarchical approach, from simple 1D to more complex 2D experiments, is designed for efficiency and certainty.

  • Why start with ¹H NMR? It is the most sensitive nucleus and provides a quick, information-rich snapshot of the molecule.

  • Why use DEPT-135? It provides immediate information on the type of carbon (CH/CH₃ vs. CH₂), which greatly accelerates the assignment process compared to a standard ¹³C spectrum alone.

  • Why is HSQC essential? It provides direct, one-bond C-H correlations, which are less ambiguous than long-range correlations. It forms the foundation of the assignment map.

  • Why finish with HMBC? The long-range correlations from HMBC are used to connect the molecular fragments identified by COSY and HSQC. It is the final and most definitive step in confirming the overall connectivity, including the assignment of quaternary carbons which are otherwise invisible in HSQC and uninformative in DEPT.

By following this logical progression, each experiment builds upon the information from the last, creating a self-consistent and robust structural proof.

References

  • Perandones, J. A., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][7][8]triazines. Molecules, 26(12), 3540. Available at: [Link][2]

  • Chen, Y. L., et al. (2001). 8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines: Selective and Centrally Active Corticotropin-Releasing Factor Receptor-1 (CRF1) Antagonists. Journal of Medicinal Chemistry, 44(11), 1749-1756. Available at: [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • Abd El-mawgoud, A. H. K., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Medicinal Chemistry, 15(6), 666-678. Available at: [Link][5]

  • Perandones, J. A., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][7][8]triazines. National Center for Biotechnology Information. Available at: [Link][3]

  • Baran, P., et al. (2022). The activity of pyrazolo[4,3-e][5][7][9]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][5][7][9]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. National Center for Biotechnology Information. Available at: [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh Hewela, A. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 7080-7089. Available at: [Link][10]

  • Perandones, J. A., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][7][8]triazines. MDPI. Available at: [Link][4]

  • Gsrs. (n.d.). 8-(3-METHOXY-4-(PHENYLSULFINYL)PHENYL)PYRAZOLO(1,5-A)-1,3,5-TRIAZIN-4(3H)-ONE. Available at: [Link][11]

  • El-Gazzar, A. R. B. A., et al. (2011). New pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]-[5][7][9]triazine derivatives: Synthesis and antimicrobial activity evaluation. Journal of the Serbian Chemical Society, 76(1), 1-12. Available at: [Link]

  • Zhang, C., et al. (2020). Synthesis and Properties of a New Pyrazolo-triazine-based Energetic K-MOF. Chinese Journal of Energetic Materials, 28(10), 991-996. Available at: [Link][12]

  • Perandones, J. A., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][7][8]triazines. PubMed. Available at: [Link][2]

  • Tzakos, A. G., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(3), 1169. Available at: [Link][6]

  • Mondal, J., et al. (2020). A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer activity. RSC Advances, 10(42), 25011-25018. Available at: [Link][13]

  • Cosimelli, B., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem, 18(16), e202300201. Available at: [Link][1]

Sources

Application Note: Mass Spectrometric Fragmentation of Pyrazolo[1,5-a]triazines for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules investigated for a range of therapeutic applications, including as inhibitors of protein kinases and thymidine phosphorylase. As these compounds advance through the drug discovery and development pipeline, their unambiguous structural characterization is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight confirmation but also rich structural information through the analysis of fragmentation patterns.

This application note provides a detailed guide to the mass spectrometric fragmentation of pyrazolo[1,5-a]triazine derivatives. We will first explore the well-documented fragmentation pathways under classical Electron Ionization (EI), a technique valuable for initial characterization of synthetic intermediates and reference compounds. Subsequently, we will delve into the fragmentation behavior under Electrospray Ionization (ESI), the cornerstone of modern LC-MS/MS-based drug metabolism and pharmacokinetic studies. The causality behind experimental choices and the logic of fragmentation are emphasized to provide researchers with a robust framework for spectral interpretation.

Part 1: Electron Ionization (EI) Fragmentation Pathways

Electron Ionization is a high-energy ionization technique that induces extensive fragmentation, providing a detailed "fingerprint" of a molecule's structure. Seminal work on the EI-MS of pyrazolo[1,5-a]-1,3,5-triazines has established several key fragmentation routes that are highly dependent on the substitution pattern of the heterocyclic core.[1]

A foundational study using high-resolution mass spectrometry on various substituted pyrazolo[1,5-a]-1,3,5-triazines revealed three predominant fragmentation pathways originating from the molecular ion (M⁺•).[1]

  • Loss of RCN from the C-4 Position: The most characteristic fragmentation pathway involves the cleavage of the triazine ring, with the expulsion of a nitrile species corresponding to the substituent at the C-4 position. This results in a prominent [M-RCN]⁺• fragment. This process is driven by the formation of a stable pyrazole-containing radical cation.

  • Formation of Aryl Cyclopropenyl Cation: For derivatives bearing an aryl substituent at the C-7 position, a unique fragmentation process is observed, leading to the formation of an aryl cyclopropenyl cation. This pathway underscores the influence of substituents on directing fragmentation.[1]

  • Intact Molecular Ion: The molecular ion itself is often observed with significant intensity, attesting to the relative stability of the fused heterocyclic system under EI conditions.[1]

The primary EI fragmentation pathways are summarized in the diagram below.

EI_Fragmentation cluster_paths Primary Fragmentation Routes M Molecular Ion (M⁺•) Pyrazolo[1,5-a]triazine M_RCN [M - RCN]⁺• (Loss of C-4 substituent as nitrile) M->M_RCN - RCN ArylCyc Aryl Cyclopropenyl Cation (For 7-Aryl derivatives) M->ArylCyc Rearrangement M_intact Stable Molecular Ion M->M_intact No Fragmentation

Caption: Key fragmentation pathways of pyrazolo[1,5-a]triazines under EI-MS.

Ion Type Description Significance Reference
M⁺•Molecular IonConfirms molecular weight.[1]
[M - RCN]⁺•Loss of the C-4 substituent and adjacent nitrogen as a nitrile.Diagnostic for substitution at the C-4 position.[1]
Aryl Cyclopropenyl CationFormed from 7-aryl substituted precursors.Indicates aryl substitution at the C-7 position.[1]

Part 2: Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In the context of drug development, ESI is the most relevant ionization technique due to its soft nature and compatibility with liquid chromatography. ESI typically generates protonated molecules, [M+H]⁺, which are then subjected to collision-induced dissociation (CID) in a tandem mass spectrometer to elicit structurally informative fragments.

While specific, detailed literature on the ESI-MS/MS of pyrazolo[1,5-a]triazines is sparse, we can infer the most probable fragmentation pathways based on extensive studies of analogous N-fused heterocyclic systems, such as pyridazino-indoles, pyrimido-quinolines, and various triazole derivatives.[2][3]

Under CID, the protonated pyrazolo[1,5-a]triazine core is expected to undergo fragmentation primarily through two mechanisms:

  • Cleavage of Substituents: The most facile fragmentation will often be the loss of substituents from the core structure. This is particularly true for larger, more labile groups attached via exocyclic bonds. The stability of the resulting fragment ion and the neutral loss will govern the prevalence of this pathway.

  • Ring Cleavage: Cross-ring cleavages of the triazine or pyrazole rings are also anticipated. For many fused N-heterocycles, the initial fragmentation involves the cleavage of the six-membered ring.[2] For the pyrazolo[1,5-a]triazine system, this could involve the loss of small, stable neutral molecules such as N₂, HCN, or molecules incorporating parts of the substituents. The protonation site on the heterocyclic core will significantly influence the subsequent fragmentation cascade.

The proposed ESI-MS/MS fragmentation pathways are illustrated below.

ESI_Fragmentation cluster_esi_paths Proposed CID Fragmentation Routes MH Protonated Molecule [M+H]⁺ Loss_Sub [M+H - Substituent]⁺ MH->Loss_Sub - Neutral Loss Ring_Frag1 Fragment from Triazine Ring Cleavage MH->Ring_Frag1 Cross-ring cleavage Ring_Frag2 Fragment from Pyrazole Ring Cleavage MH->Ring_Frag2 Cross-ring cleavage

Caption: Proposed fragmentation pathways for pyrazolo[1,5-a]triazines under ESI-MS/MS.

Part 3: Experimental Protocols

The following protocols provide a robust starting point for the analysis of pyrazolo[1,5-a]triazine derivatives in a drug development setting. Method optimization will be required based on the specific physicochemical properties of the analyte.

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol is suitable for the analysis of pyrazolo[1,5-a]triazines from biological matrices (e.g., plasma) for pharmacokinetic studies.

  • Objective: To extract the analyte from a complex matrix and remove interferences.

  • Method: Protein precipitation is a rapid and effective method for many small molecules.[4]

  • Procedure:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard. The internal standard should be a structurally similar molecule, ideally a stable isotope-labeled version of the analyte.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[5]

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

    • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Method

This protocol describes a generic liquid chromatography-tandem mass spectrometry method for the separation and detection of pyrazolo[1,5-a]triazine compounds.

  • Objective: To achieve chromatographic separation and sensitive detection of the analyte.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[6]

  • Workflow Diagram:

LCMS_Workflow Sample Prepared Sample HPLC HPLC Separation (C18 Column) Sample->HPLC ESI ESI Source (Positive Ion Mode) HPLC->ESI MS1 Q1: Precursor Ion Selection ([M+H]⁺) ESI->MS1 CID q2: Collision-Induced Dissociation (CID) MS1->CID MS2 Q3: Fragment Ion Scanning CID->MS2 Detector Detector & Data Acquisition MS2->Detector

Caption: General workflow for LC-MS/MS analysis of small molecules.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm particle size) is a good starting point.[4][7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte.[7] A typical gradient might be:

      • 0.0-1.0 min: 5% B

      • 1.0-5.0 min: 5% to 95% B

      • 5.0-6.0 min: 95% B

      • 6.0-6.1 min: 95% to 5% B

      • 6.1-8.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 4000 V.

    • Source Temperature: 120°C.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Drying Gas Temperature: 350°C.

    • Scan Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM). For qualitative analysis and fragmentation pattern elucidation, use product ion scan mode.[6]

    • Method Development:

      • Infuse a standard solution of the analyte directly into the mass spectrometer to determine the precursor ion ([M+H]⁺).

      • Perform a product ion scan of the precursor ion to identify the most intense and stable fragment ions.

      • Optimize the collision energy for each precursor-to-product ion transition to maximize signal intensity.

Conclusion

The structural elucidation of pyrazolo[1,5-a]triazine derivatives by mass spectrometry is a critical component of their development as therapeutic agents. Understanding the fundamental fragmentation pathways under both EI and ESI conditions allows researchers to confidently identify these compounds, characterize their metabolites, and quantify their presence in complex biological matrices. The protocols provided herein offer a solid foundation for developing robust and reliable analytical methods tailored to the unique challenges presented by this important class of molecules. By combining established fragmentation data with rational inference from related heterocyclic systems, this guide serves as a comprehensive resource for scientists in the pharmaceutical industry.

References

  • Dolson, M. G., & Swenton, J. S. (1975). Mass spectra of substituted pyrazolo[1,5‐a]‐1,3,5‐triazines. Journal of Heterocyclic Chemistry, 12(3), 547-550. [Link]

  • Li, F., & Se-Son-To, E. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

  • de Nijs, M., van den Beld, C. M., O'Neill, M. J., van Velzen, M., & van der Heijden, R. (2019). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Bioanalysis, 11(13), 1239-1250. [Link]

  • Santos, L. S., Padilha, M. C., de Aquino Neto, F. R., Pereira, A. D. S., Menegatti, R., Fraga, C. A. M., ... & Eberlin, M. N. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry, 40(6), 815-820. [Link]

  • Christianson, C. (2020). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Lin, H. S., & Gu, C. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-8. [Link]

  • Kádár, J., Kuki, Á., Nagy, L., Zsuga, M., & Kéki, S. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 32(18), 1569-1578. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • Shoukr, S. M., & von Sonntag, C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3655-3664. [Link]

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. International Journal of Molecular Sciences, 23(11), 5892. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation Associates, Inc.[Link]

  • University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Chemistry For Everyone. (2023, June 27). How Do You Prepare A Sample For LC-MS Analysis? [Video]. YouTube. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Borysov, A., Kaplaushenko, A., & Kucheryavenko, V. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Faculty of Pharmacy of Ankara University, 44(1), 116-130. [Link]

Sources

Application Notes and Protocols for the Development of Novel Kinase Inhibitors from 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]triazine Scaffold as a Privileged Kinase Inhibitor Core

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazolo[1,5-a]triazine scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile core for the design of potent and selective kinase inhibitors.[2] This is due to its bioisosteric resemblance to the purine core of ATP, allowing it to effectively compete for the ATP-binding site of many kinases.[3] The 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one is a key starting material that offers a reactive handle for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one as a starting point for the discovery of novel kinase inhibitors. We will detail synthetic strategies for library generation, robust protocols for in vitro and cell-based screening, and a tiered approach to early ADME/Tox profiling.

Workflow for Novel Kinase Inhibitor Discovery

The process of developing novel kinase inhibitors from a starting scaffold is a multi-step, iterative process. The following diagram outlines the general workflow:

G A Starting Material 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one B Library Synthesis (e.g., Suzuki, Sonogashira Coupling) A->B Diversification C Primary Screening In Vitro Kinase Assays B->C Compound Library D SAR Analysis & Hit Identification C->D Activity Data E Secondary Screening Cell-Based Assays D->E Prioritized Hits G Lead Optimization D->G Iterative Design F Target Engagement Assays E->F Validation F->G Confirmed Hits G->B New Analogs H Early ADME/Tox Profiling G->H Optimized Leads I In Vivo Studies H->I Candidate Selection

Caption: A generalized workflow for kinase inhibitor discovery.

Part 1: Synthetic Diversification of the Scaffold

The iodine atom at the 8-position of the pyrazolo[1,5-a]triazin-4-one core is ideally suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[4] This chemical diversity is crucial for probing the chemical space around the kinase active site to identify key interactions that drive potency and selectivity.

Protocol 1.1: Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Substitution

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the scaffold and various aryl or heteroaryl boronic acids or esters.

Materials:

  • 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one

  • Aryl or heteroaryl boronic acid/ester (1.2 equivalents)

  • Pd(PPh₃)₄ (0.15 equivalents)

  • Anhydrous toluene

  • Aqueous sodium carbonate solution (2M)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one (1 equivalent) in anhydrous toluene, add the aryl or heteroaryl boronic acid/ester.[4]

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.[4]

  • Add the aqueous sodium carbonate solution.

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 1.2: Sonogashira Coupling for Alkynyl Substitution

The Sonogashira coupling enables the introduction of terminal alkynes, which can serve as key interaction points or be further functionalized.[5]

Materials:

  • 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.15 equivalents)[4]

  • Copper(I) iodide (CuI) (0.15 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous DMF or THF

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one (1 equivalent) and the terminal alkyne in anhydrous DMF or THF.

  • Add the base (TEA or DIPEA).

  • Degas the mixture with nitrogen or argon for 15-20 minutes.

  • Add PdCl₂(PPh₃)₂ and CuI to the reaction mixture.[4]

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.[5]

  • Purify the residue by flash column chromatography.

Part 2: In Vitro Kinase Activity Assays

The initial screening of the synthesized compound library is performed using in vitro kinase assays to determine their half-maximal inhibitory concentration (IC₅₀).

Protocol 2.1: ADP-Glo™ Luminescence-Based Kinase Assay

The ADP-Glo™ assay is a universal, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[6]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP (at or near the Kₘ for the kinase)

  • Synthesized inhibitors (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitors in 100% DMSO.

  • Kinase Reaction:

    • In a multiwell plate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO control to each well.[6]

    • Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate for 40 minutes at room temperature.[7]

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate for 30-60 minutes at room temperature.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ values using a suitable data analysis software (e.g., GraphPad Prism).

Protocol 2.2: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of an inhibitor to the kinase.

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer. When both are bound to the kinase, FRET occurs. An inhibitor that binds to the ATP site will displace the tracer, leading to a loss of FRET.[8]

Materials:

  • Tagged kinase of interest

  • Eu-labeled anti-tag antibody

  • LanthaScreen™ Kinase Tracer

  • Synthesized inhibitors (serial dilutions in DMSO)

  • Kinase Buffer

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare 2X kinase/antibody mixture and 4X tracer solution in kinase buffer.[8]

  • Assay Plate Setup:

    • Add a small volume (e.g., 4 µL) of 4X serially diluted inhibitor or DMSO control to the wells of the assay plate.[8]

    • Add 8 µL of the 2X kinase/antibody mixture to each well.[8]

    • Add 4 µL of the 4X tracer solution to initiate the binding reaction.[8]

  • Incubation and Data Acquisition:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the emission ratio and plot it against the inhibitor concentration to determine IC₅₀ values.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data from the primary screening is used to establish an SAR, which guides the synthesis of new analogs to improve potency, selectivity, and drug-like properties.

Expertise & Experience: For pyrazolo[1,5-a]triazine and related scaffolds, certain structural modifications have been shown to be critical for potent kinase inhibition. For example, in the development of CK2 inhibitors, structure-guided design based on X-ray co-crystal structures has been instrumental.[9] Similarly, for CDK inhibitors, the pyrazolo[1,5-a]triazine core acts as a bioisostere of the purine ring in roscovitine, a known CDK inhibitor.[10]

SAR Insights for Pyrazolo[1,5-a]triazine Scaffolds:

  • Position 8: This is the primary site for diversification. Introduction of aryl, heteroaryl, and alkynyl groups can probe different pockets of the ATP-binding site. The nature of these substituents significantly impacts both potency and selectivity. For instance, in some CDK inhibitors, specific substitutions at this position are crucial for activity.[11]

  • Position 4: Modifications at this position can influence interactions with the solvent-exposed region of the kinase.

  • Position 2: Substitutions at this position can also modulate activity and selectivity.

The following diagram illustrates the key positions for SAR exploration on the pyrazolo[1,5-a]triazin-4-one scaffold.

G cluster_0 Scaffold Scaffold P8 Position 8: - Primary diversification point - Probes deep pockets - Key for selectivity P4 Position 4: - Solvent-exposed region - Can improve solubility P2 Position 2: - Modulates activity

Caption: Key positions for SAR on the pyrazolo[1,5-a]triazin-4-one scaffold.

Part 4: Cell-Based Assays and Target Engagement

Hits identified from in vitro screens must be validated in a more physiologically relevant cellular context.

Protocol 4.1: Cellular Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Synthesized inhibitors

  • Cell lysis buffer

  • Primary antibodies (phospho-specific and total protein)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specified time.

  • Cell Lysis: Wash the cells with PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence reagent.

    • Strip the membrane and re-probe with an antibody for the total substrate protein as a loading control.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Protocol 4.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound directly binds to its intended target inside the cell.[12]

Principle: The binding of a ligand to a protein generally increases its thermal stability. In CETSA, cells are treated with the inhibitor and then heated. The amount of soluble target protein remaining after heating is quantified. An effective inhibitor will stabilize its target, resulting in more soluble protein at higher temperatures compared to the control.[13]

Materials:

  • Cells expressing the target kinase

  • Synthesized inhibitors

  • PBS and cell lysis buffer

  • PCR tubes and a thermal cycler

  • Centrifuge

  • Western blotting or other protein detection method (e.g., ELISA, mass spectrometry)

Procedure:

  • Compound Treatment: Treat cultured cells with the inhibitor or a vehicle control and incubate to allow for cell penetration and target binding.[12]

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler.[12]

  • Cell Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.[14]

  • Protein Detection: Analyze the amount of soluble target protein in the supernatant by Western blot or another quantitative protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Part 5: Early ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity properties is crucial to identify potential liabilities and guide lead optimization.[15][16]

Tier 1: In Vitro ADME Screening Cascade

A tiered approach is recommended to efficiently screen compounds.

Assay Purpose Methodology
Kinetic Solubility Assesses the solubility of the compound in aqueous buffer.Nephelometry or turbidimetry.
LogD₇.₄ Measures the lipophilicity of the compound at physiological pH.Shake-flask method or automated systems.
Metabolic Stability Determines the rate of metabolism by liver enzymes.Incubation with human liver microsomes or hepatocytes followed by LC-MS/MS analysis.[17]
Plasma Protein Binding Quantifies the extent to which a compound binds to plasma proteins.Rapid equilibrium dialysis (RED) or ultrafiltration.[17]
CYP450 Inhibition Identifies potential for drug-drug interactions by inhibiting major CYP enzymes.Incubation with recombinant CYP enzymes and probe substrates, followed by LC-MS/MS analysis.[17]
Permeability Assesses the ability of a compound to cross cell membranes.Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay.[18]
Tier 2: In Vitro Toxicology Screening

Early identification of potential toxicities can prevent late-stage failures.

Assay Purpose Methodology
Cytotoxicity Measures the general toxicity of a compound to cells.Incubation with a cell line (e.g., HepG2) followed by a cell viability assay (e.g., MTT, CellTiter-Glo®).[19]
hERG Inhibition Assesses the risk of cardiac toxicity.Patch-clamp electrophysiology or binding assays.[17]
Genotoxicity Identifies compounds that may cause genetic damage.Ames test (bacterial reverse mutation assay), in vitro micronucleus assay.[19][20]
Mitochondrial Toxicity Evaluates the effect of the compound on mitochondrial function.Measurement of oxygen consumption or mitochondrial membrane potential.[21]

Conclusion

The 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one scaffold provides a fertile starting point for the development of novel kinase inhibitors. By employing strategic synthetic diversification, a robust cascade of in vitro and cell-based assays, and early ADME/Tox profiling, researchers can efficiently navigate the complex process of drug discovery. The protocols and insights provided in this document are intended to serve as a comprehensive guide to unlock the therapeutic potential of this promising class of compounds.

References

  • MDPI. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][15][16][22]triazines. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • Porsolt. (n.d.). Preclinical In Vitro Toxicity Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro toxicology. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Labcorp. (n.d.). In vitro toxicology nonclinical studies. Retrieved from [Link]

  • PubMed. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][15][16][22]triazine derivatives as potent inhibitors of protein kinase CK2. Retrieved from [Link]

  • PubMed. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • European Pharmaceutical Review. (2008). In vitro toxicity screening as pre-selection tool. Retrieved from [Link]

  • PubMed. (2008). Structure-based design and synthesis of novel macrocyclic pyrazolo[1,5-a][15][16][22]triazine compounds as potent inhibitors of protein kinase CK2 and their anticancer activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • JoVE. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • PubMed. (2019). Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][15][16][22]triazine Derivatives as CDK2 Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]

  • CETSA. (n.d.). Publications. Retrieved from [Link]

  • PubMed. (2013). Synthesis of pyrazolo[1,5-a][15][16][22]triazine derivatives as inhibitors of thymidine phosphorylase. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Novel Pyrazolo [1,5‐a]‐1,3,5‐Triazine Derivatives as CDK7 Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study. Retrieved from [Link]

  • ACS Publications. (n.d.). 1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazolo[1,5-a][15][16][22]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. Retrieved from [Link]

  • (n.d.). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of new pyrazolo[6][15][22]triazines by cyclative cleavage of pyrazolyltriazenes. Retrieved from [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Synthesis of new pyrazolo[6][15][22]triazines by cyclative cleavage of pyrazolyltriazenes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 8-iodo-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 8-iodo-pyrazolo[1,5-a]triazin-4-one. The unique electronic properties and potential for catalyst inhibition by this nitrogen-rich heterocyclic core demand a nuanced approach to reaction optimization. This document provides in-depth, field-proven insights to diagnose and resolve low-yield issues, moving beyond generic protocols to address the specific chemistry of your substrate.

Section 1: Understanding the Core Reaction - The Suzuki-Miyaura Catalytic Cycle

A successful troubleshooting strategy begins with a firm grasp of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] Each step presents a potential failure point, particularly with challenging substrates like 8-iodo-pyrazolo[1,5-a]triazin-4-one.

Suzuki_Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L_n Active Catalyst oa_complex R¹-Pd(II)L_n-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition R¹-X (Aryl Iodide) (Rate-limiting for some halides) trans_complex R¹-Pd(II)L_n-R² Transmetalation Complex oa_complex->trans_complex Transmetalation R²-B(OR)₂ + Base (Often the slowest step) re_point trans_complex->re_point Reductive Elimination product R¹-R² Desired Product re_point->pd0 Catalyst Regeneration re_point->product boronic R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic->boronate + Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2]

The primary challenge with the pyrazolo[1,5-a]triazin-4-one scaffold is its propensity to coordinate with the palladium center through its numerous nitrogen atoms. This interaction can sequester the active catalyst, forming off-cycle, inactive complexes and effectively poisoning the reaction.[3][4][5] Therefore, reaction conditions must be selected to minimize this inhibitory effect.

Section 2: Recommended Baseline Protocol

This protocol serves as a robust starting point for the Suzuki coupling of 8-iodo-pyrazolo[1,5-a]triazin-4-one. It employs a modern catalyst system known for its high efficacy with nitrogen-containing heterocycles.[6][7]

Experimental Protocol: General Procedure
  • Reagent Preparation:

    • To a flame-dried Schlenk flask or microwave vial, add 8-iodo-pyrazolo[1,5-a]triazin-4-one (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv.).

  • Catalyst Addition:

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the corresponding ligand (e.g., XPhos, 2.5-6 mol%) if not using a pre-catalyst. The use of air-stable pre-catalysts is highly recommended to ensure reproducibility.[6][8]

  • Inert Atmosphere:

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles.

  • Solvent Addition:

    • Add previously degassed solvents via syringe. A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v).[7][8] The total solvent volume should be sufficient to ensure all reagents remain dissolved at the reaction temperature.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12–24 hours.

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Section 3: Troubleshooting Guide (Question & Answer)
Q1: My reaction shows low or no conversion of the 8-iodo-pyrazolo[1,5-a]triazin-4-one starting material. Where do I start troubleshooting?

A1: This issue most commonly points to a problem with the catalyst's activity or the reaction setup.

  • Causality - Catalyst Inhibition: The primary suspect is catalyst inhibition by the nitrogen-rich substrate.[4][5] Standard catalysts like Pd(PPh₃)₄ are often ineffective because the triphenylphosphine ligands are not sufficiently electron-rich or bulky to prevent the substrate from coordinating to the palladium center.

  • Actionable Solution:

    • Switch to a Robust Catalyst/Ligand System: Your first and most critical change should be to the catalyst system. Use a modern, air-stable palladium pre-catalyst combined with a bulky, electron-rich biarylmonophosphine ligand (a "Buchwald ligand") or an N-heterocyclic carbene (NHC) ligand.[6][8] These ligands create a sterically hindered environment around the palladium atom, which accelerates the reductive elimination step and disfavors the binding of your heterocyclic substrate.[9]

    • Ensure Rigorously Inert Conditions: The active Pd(0) species is highly sensitive to oxygen, especially at elevated temperatures. If you are not using an air-stable pre-catalyst, ensure your solvents are thoroughly degassed (freeze-pump-thaw is best, but sparging with argon for 30 minutes is a viable alternative) and that your reaction is maintained under a positive pressure of an inert gas.[10][11]

Catalyst SystemSuitability for N-HeterocyclesRationale
Pd(PPh₃)₄LowProne to oxidation and catalyst inhibition by N-heterocycles.[10]
Pd(dppf)Cl₂ModerateBetter than Pd(PPh₃)₄ but can still be inhibited.
XPhos/SPhos Pd G2/G3 High (Recommended) Bulky ligand shields Pd, preventing inhibition and promoting fast reductive elimination.[6][8]
NHC-Pd (e.g., PEPPSI)HighStrong σ-donating ligands create stable, active catalysts.[8][12]
Q2: I've switched to a better catalyst, but my yields are still poor or inconsistent. Could my base or solvent be the problem?

A2: Absolutely. The base and solvent system is not universal and must be optimized for your specific substrate.

  • Causality - The Role of the Base: The base's primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[12] A base that is too weak may not facilitate this step efficiently. Furthermore, the solubility of the base is critical; an insoluble base will have poor contact with the reagents.[13][14]

  • Actionable Solutions:

    • Screen Bases: If you are using a weaker base like Na₂CO₃ or K₂CO₃, consider switching to a stronger, more effective base for challenging couplings. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices.[6][15]

    • Optimize the Solvent System: The solvent must dissolve all components (substrate, boronic acid, base-boronate complex, and catalyst). While dioxane/water is a good starting point, poor solubility of your specific substrate or boronic acid could be limiting the reaction.[16] Consider screening other solvents like THF/water, DME/water, or toluene/ethanol/water.[10][17] If your product is precipitating from the reaction mixture, it can halt the reaction; in this case, a higher-boiling, more solubilizing solvent like DMF or DMAc might be necessary, but be aware these can sometimes coordinate to the catalyst.[18]

Q3: My starting materials are consumed, but the yield of the desired product is low. I see several other spots on my TLC/LC-MS. What are these side reactions?

A3: This indicates that while your catalyst is active, competing reaction pathways are consuming your reagents. The most common side reactions are protodeboronation and homocoupling.

  • Causality - Protodeboronation: This is the cleavage of the C-B bond of your boronic acid by a proton source (often residual water or the -OH groups of the boronic acid itself), replacing it with a hydrogen atom. This side reaction is accelerated by high temperatures and prolonged reaction times.

  • Causality - Homocoupling: This is the coupling of two molecules of the boronic acid (to form R²-R²) or two molecules of the aryl iodide (to form R¹-R¹). It is often promoted by the presence of oxygen or high catalyst loading.

  • Actionable Solutions:

    • Control Reaction Temperature and Time: Do not overheat the reaction. Run a time-course study to find the point of maximum product formation, after which side reactions may begin to dominate. Try lowering the temperature to 60-80 °C, even if it requires a longer reaction time.[5]

    • Adjust Stoichiometry: Using a slight excess of the boronic acid (1.2–1.5 equiv.) is standard. Using too large an excess can favor homocoupling of the boronic acid.

    • Ensure Inert Atmosphere: Rigorously exclude oxygen from your reaction to minimize homocoupling.[19]

    • Check Boronic Acid Quality: Boronic acids can degrade upon storage, often forming anhydrides (boroxines) which are less reactive. If you suspect this, you can try using the corresponding boronate ester (e.g., a pinacol ester), which is more stable.[12]

Section 4: Frequently Asked Questions (FAQs)
  • Q: How critical is solvent degassing?

    • A: For oxygen-sensitive catalysts like Pd(PPh₃)₄, it is absolutely critical. For modern, air-stable pre-catalysts (e.g., Buchwald G3), it is less critical for catalyst stability but is still best practice to minimize oxidative homocoupling side reactions.[10][11]

  • Q: What is the role of water in the reaction?

    • A: Water often plays a crucial role. It helps to dissolve inorganic bases like K₃PO₄ or Cs₂CO₃, thereby increasing their effectiveness. It can also assist in the transmetalation step by facilitating the formation of the boronate "ate" complex.[13][14][16]

  • Q: Can I use a microwave reactor to speed up the reaction?

    • A: Yes, microwave-assisted synthesis is often very effective for Suzuki couplings, dramatically reducing reaction times.[20][21][22] However, be cautious, as the rapid heating can sometimes accelerate decomposition pathways like protodeboronation. A preliminary screen of conditions is recommended.

  • Q: My product appears to be insoluble and is precipitating during the reaction. What should I do?

    • A: This is a common problem with large, flat aromatic systems.[18] If the product precipitates, it can coat the catalyst and halt the reaction. You must switch to a solvent system that can maintain the product's solubility at the reaction temperature. Consider higher-boiling aprotic polar solvents like DMF, DMAc, or NMP.

Section 5: Logical Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving low-yield issues with your Suzuki coupling.

Troubleshooting_Flowchart start Low Yield Observed check_conversion Check Conversion by LC-MS/NMR start->check_conversion no_conversion No / Very Low Conversion (<10%) check_conversion->no_conversion <10% partial_conversion Partial Conversion with Byproducts check_conversion->partial_conversion 10-80% catalyst_issue Primary Suspect: Catalyst Inactivity/ Inhibition no_conversion->catalyst_issue byproduct_analysis Analyze Byproducts: Protodeboronation? Homocoupling? partial_conversion->byproduct_analysis action_catalyst Action: 1. Switch to Buchwald/NHC catalyst (e.g., XPhos Pd G3). 2. Ensure rigorous inert atmosphere. 3. Verify catalyst quality/age. catalyst_issue->action_catalyst optimization General Optimization Still Needed action_catalyst->optimization protodeboronation Protodeboronation is Major byproduct_analysis->protodeboronation Yes homocoupling Homocoupling is Major byproduct_analysis->homocoupling No action_proto Action: 1. Lower reaction temperature (e.g., to 80°C). 2. Reduce reaction time. 3. Check boronic acid quality (use fresh sample or pinacol ester). protodeboronation->action_proto action_homo Action: 1. Improve degassing/inert atmosphere technique. 2. Screen different bases (K₃PO₄, Cs₂CO₃). 3. Check stoichiometry. homocoupling->action_homo action_proto->optimization action_homo->optimization action_optimize Action: 1. Screen solvents for solubility (Dioxane, THF, DME, Toluene). 2. Screen bases (K₃PO₄ vs Cs₂CO₃ vs K₂CO₃). 3. Check reagent purity. optimization->action_optimize

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

Section 6: References
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Li, J., et al. (2013). A practical and highly efficient protocol for the synthesis of heterobiaryls by a Pd/C-catalyzed Suzuki reaction under aqueous, aerobic, and ligand-free conditions. Tetrahedron, 69(25), 5144-5151. Available from: [Link]

  • Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst. Catalysis Letters, 148(10), 3091-3100. Available from: [Link]

  • Reddit r/Chempros. (2023). Problems with Suzuki coupling. Retrieved from [Link]

  • Ali, A., et al. (2022). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules, 27(15), 4987. Available from: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Retrieved from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available from: [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Retrieved from [Link]

  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(5), e2100035. Available from: [Link]

  • Kelly, C. B., et al. (2016). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 18(11), 2742–2745. Available from: [Link]

  • Reddit r/chemistry. (2015). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Retrieved from [Link]

  • ResearchGate. (2014). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available from: [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2017). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. Available from: [Link]

  • Shi, S., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3616–3619. Available from: [Link]

  • Wang, Y., et al. (2022). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters, 24(4), 986–991. Available from: [Link]

  • Reddit r/Chempros. (2022). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • Martins, J. E. D., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(10), 12697–12711. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Leger, F., et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2007(03), 367-373. Available from: [Link]

  • El-Ghozzi, M., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 10(70), 42935-42946. Available from: [Link]

  • Radi, S., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][8][12]triazines. Molecules, 23(12), 3290. Available from: [Link]

Sources

Technical Support Center: Cross-Coupling with 8-Iodo-pyrazolo[1,5-a]triazin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing the 8-iodo-pyrazolo[1,5-a]triazin-4-one scaffold in synthetic chemistry. This guide is designed to address a critical and often frustrating challenge encountered during palladium-catalyzed cross-coupling reactions: premature deiodination of the starting material. As professionals in drug discovery and development, we understand that yield optimization and impurity control are paramount. This document provides in-depth, mechanism-driven troubleshooting strategies and validated protocols to help you suppress this unwanted side reaction and maximize the yield of your desired coupled product.

The Core Challenge: Lability of the C8-Iodine Bond

The pyrazolo[1,5-a]triazine core is an electron-deficient heterocyclic system. This electronic nature, while often desirable for biological activity, inherently weakens the carbon-iodine bond at the C8 position. During the catalytic cycle of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the 8-iodo-pyrazolo[1,5-a]triazin-4-one is susceptible to a competitive side reaction known as hydrodehalogenation or, in this case, deiodination. This process results in the formation of the corresponding H-substituted pyrazolo[1,5-a]triazin-4-one, a byproduct that consumes your starting material and complicates purification.

Understanding the mechanistic origin of this side reaction is the key to preventing it. Deiodination is not a random decomposition; it is a competing, often palladium-mediated, reaction pathway. Our goal is to kinetically favor the desired cross-coupling pathway over the deiodination pathway.

Troubleshooting Guide & FAQs

This section is structured as a series of common questions and issues encountered in the lab. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My main byproduct is the deiodinated starting material. What is the likely mechanism?

A1: This is the classic sign of a competing hydrodehalogenation reaction. After the initial oxidative addition of your 8-iodo-pyrazolo[1,5-a]triazin-4-one to the Pd(0) catalyst, the resulting Pd(II) intermediate is at a critical juncture. Instead of proceeding down the desired cross-coupling pathway (transmetalation or amine coordination), it can be intercepted by a hydride source, leading to reductive cleavage of the C-I bond.

There are two primary mechanistic routes for this unwanted reaction:

  • Direct Reduction: Trace hydride sources in the reaction (e.g., from solvent, base, or even the boronic acid reagent in Suzuki couplings) can react with the Pd(II) intermediate, leading to reductive elimination of the deiodinated product.

  • β-Hydride Elimination: In C-N couplings like the Buchwald-Hartwig amination, after the amine coordinates to the palladium, the resulting palladium-amido complex can undergo β-hydride elimination if the amine possesses β-hydrogens.[1][2] This forms an imine byproduct and a palladium-hydride species, which then reductively eliminates the deiodinated arene.

The diagram below illustrates how the deiodination pathway competes directly with the productive cross-coupling cycle.

G pd0 Pd(0)Lₙ oa_complex Oxidative Addition Complex (Py-Pd(II)-I)Lₙ pd0->oa_complex + Py-I trans_complex Transmetalation or Amine Coordination oa_complex->trans_complex + Coupling Partner deiodination Reductive Deiodination oa_complex->deiodination re_complex Reductive Elimination trans_complex->re_complex product Coupled Product (Py-R) re_complex->product product->pd0 hydride_source Hydride Source (e.g., from base, solvent) hydride_source->deiodination deiod_product Deiodinated Product (Py-H) deiodination->deiod_product deiod_product->pd0 Catalyst Regeneration

Fig 1. Competing Cross-Coupling and Deiodination Pathways
Q2: How can I modify my catalyst system to suppress deiodination? The choice of ligand seems overwhelming.

A2: Your choice of phosphine ligand is the most powerful tool for controlling this side reaction. The ligand directly modulates the electronic and steric properties of the palladium center, which in turn dictates the relative rates of the desired reductive elimination versus the undesired deiodination.[3][4]

The Causality: Simple, less sterically hindered ligands like triphenylphosphine (PPh₃) can result in slower rates of reductive elimination. This "stalling" of the catalytic cycle provides a larger window of opportunity for the deiodination pathway to occur.[5] In contrast, modern bulky, electron-rich phosphine ligands (often called Buchwald ligands) are designed to accelerate the final reductive elimination step.[6] By making the desired product-forming step faster, you kinetically outcompete the deiodination reaction.

Solution: Switch from simple phosphine ligands (e.g., PPh₃) to a bulky, electron-rich monodentate phosphine ligand.

Ligand ClassExample(s)Key FeaturesDeiodination RiskRecommended For
Simple/Classical PPh₃, P(o-tol)₃Small cone angle, less electron-donatingHigh Can work for simple substrates, but often problematic for electron-deficient heterocycles.
Bulky, Electron-Rich XPhos, SPhos, RuPhos, tBuXPhosLarge cone angle, highly electron-donating, accelerates reductive elimination.Low Suzuki, Buchwald-Hartwig, Sonogashira couplings involving challenging substrates.
Chelating/Bidentate dppf, XantphosDefined bite angle, can stabilize the catalyst.Medium Can be effective, but modern monodentate ligands often offer better performance for suppressing deiodination.

Recommendation: For your 8-iodo-pyrazolo[1,5-a]triazin-4-one system, starting with XPhos or SPhos is a highly recommended strategy.

Q3: Could my choice of base be the problem? I'm using sodium ethoxide.

A3: Yes, absolutely. The base is not just a passive proton scavenger; it plays a critical role in the reaction mechanism and can be a direct contributor to deiodination.[7][8]

The Causality: Strong alkoxide bases, especially those with available β-hydrogens (like sodium ethoxide or sodium tert-butoxide), can be problematic. At elevated temperatures, they can decompose to generate hydride species, which directly fuel the reductive deiodination pathway shown in Figure 1. Furthermore, very strong bases can promote side reactions with the solvent or other components.

Solution: Switch to a weaker, non-nucleophilic inorganic base or a hindered organic base.

  • For Suzuki-Miyaura Couplings: Mild bases are often sufficient.

    • Good choices: K₂CO₃, Cs₂CO₃, K₃PO₄. These are generally not hydride sources and are highly effective.

  • For Buchwald-Hartwig Aminations: A stronger base is needed to deprotonate the amine, but a careful choice is critical.

    • Good choices: LiHMDS, K₃PO₄, Cs₂CO₃. Sodium tert-butoxide can work but should be used with caution and at the lowest possible temperature.

Q4: I'm running my reaction at 110 °C in DMF. Could the conditions be too harsh?

A4: High temperatures and certain solvents can significantly accelerate deiodination. The C-I bond is the weakest of the carbon-halogen bonds and can be susceptible to thermal degradation, especially on an electron-poor scaffold.[9]

The Causality:

  • Temperature: Higher temperatures increase the rate of all reactions, including the undesired deiodination. If the activation energy for deiodination is comparable to or lower than that for the productive coupling, heating will exacerbate the problem. Many modern catalyst systems are highly active and do not require extreme temperatures.[10]

  • Solvent: Solvents like DMF can decompose at high temperatures to produce small amounts of dimethylamine and formic acid (a hydride source), which can facilitate deiodination. Polar aprotic solvents are generally preferred as they effectively solvate the intermediates in the catalytic cycle.[11][12][13]

Solution:

  • Lower the Temperature: With a modern ligand like XPhos, you can often run the reaction at a lower temperature (e.g., 60-80 °C). It is always best to start at a lower temperature and only increase it if the reaction is too slow.

  • Change the Solvent: Switch from DMF to a more stable polar aprotic solvent.

    • Recommended Solvents: 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF). Ensure they are anhydrous and degassed.

The following workflow provides a logical sequence for troubleshooting this issue.

G start Deiodination > 20%? check_ligand Step 1: Evaluate Ligand start->check_ligand Yes success Problem Solved start->success No is_pph3 Using PPh₃ or similar simple ligand? check_ligand->is_pph3 switch_ligand Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) is_pph3->switch_ligand Yes check_temp Step 2: Evaluate Temperature is_pph3->check_temp No switch_ligand->check_temp is_high_temp Temp > 90 °C? check_temp->is_high_temp lower_temp Reduce temperature to 60-80 °C. Monitor conversion. is_high_temp->lower_temp Yes check_base Step 3: Evaluate Base is_high_temp->check_base No lower_temp->check_base is_alkoxide Using strong alkoxide base (e.g., NaOEt, t-BuOK)? check_base->is_alkoxide switch_base Switch to K₂CO₃, Cs₂CO₃, or K₃PO₄. is_alkoxide->switch_base Yes is_alkoxide->success No switch_base->success

Fig 2. Troubleshooting Workflow for Deiodination

Recommended Experimental Protocols

The following are starting-point protocols designed to minimize deiodination. Always perform reactions under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol uses a modern catalyst system at a moderate temperature.

  • Vessel Preparation: To a dry, argon-purged reaction vial, add the 8-iodo-pyrazolo[1,5-a]triazin-4-one (1.0 equiv), the aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Pre-mixture: In a separate vial, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.5 mol%). Add anhydrous, degassed 1,4-dioxane to dissolve the catalyst components.

  • Reaction Assembly: Add the catalyst pre-mixture to the reaction vial containing the solids. Add enough additional 1,4-dioxane to reach a final concentration of ~0.1 M with respect to the starting iodide.

  • Reaction: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the formation of both the desired product and the deiodinated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol is for coupling with primary or secondary amines.

  • Vessel Preparation: To a dry, argon-purged Schlenk tube, add Pd₂(dba)₃ (2.0 mol%) and SPhos (4.5 mol%).

  • Reagent Addition: Add the 8-iodo-pyrazolo[1,5-a]triazin-4-one (1.0 equiv) and lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equiv).

  • Solvent and Nucleophile: Add anhydrous, degassed toluene (~0.1 M concentration). Finally, add the amine coupling partner (1.2 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to 70 °C with vigorous stirring. The lower temperature is chosen to minimize potential β-hydride elimination and other side reactions.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, and wash the combined organic layers with brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

By implementing these mechanism-based strategies, you can effectively steer your reaction away from the deiodination pathway and towards the successful synthesis of your target 8-substituted-pyrazolo[1,5-a]triazin-4-one derivatives.

References

  • Chen, Y., et al. (2018). Synthesis of pyrazolo[1,5-a][9][14][15]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Elagamey, A. G. A., et al. (1986). Synthesis of some new pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]-as-triazine derivatives. Collection of Czechoslovak Chemical Communications. [Link]

  • Pautus, F., et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis. [Link]

  • Reddit User Discussion. (2022). Spontaneous aryl iodide deiodination upon heating. r/Chempros. [Link]

  • Lebrasseur, N., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Biscoe, M. R., et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition. [Link]

  • Ferlin, F., et al. (2022). Greening cross coupling reactions by using sustainable solvents/bases blends. 26th Annual Green Chemistry & Engineering Conference Posters. [Link]

  • Garnier, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. [Link]

  • Handelmann, J., et al. (2021). Synthesis of new pyrazolo[1][14][15]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. [Link]

  • Lebrasseur, N., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Sharma, S., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Phosphine Ligands in Modern Catalysis. [Link]

  • Handelmann, J., et al. (2021). Synthesis of new pyrazolo[1][14][15]triazines by cyclative cleavage of pyrazolyltriazenes. National Institutes of Health. [Link]

  • Gereben, B., et al. (2017). Metabolism of Thyroid Hormone. Endotext. [Link]

  • Politzer, P., et al. (2018). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. International Journal of Molecular Sciences. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Scott, T. A., et al. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania - Figshare. [Link]

  • Schmidt, J., et al. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society. [Link]

  • Bhabak, K. P., & Mugesh, G. (2022). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules. [Link]

  • Gessner Group. (n.d.). Phosphines and Catalysis. University of Würzburg. [Link]

  • ResearchGate. (2021). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Fray, M. J., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Sicsic, S., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][9][14][15]triazines. Molecules. [Link]

  • Park, S. B., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • Piantanida, N. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. International Journal of Molecular Sciences. [Link]

  • Lima, C. F. R. A. C. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? ResearchGate. [Link]

  • Alonso, D. A., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]

  • ResearchGate. (2018). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]

  • Park, S. B., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

Sources

Technical Support Center: Optimizing Sonogashira Reactions for Pyrazolo[1,5-a]triazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing the Sonogashira cross-coupling reaction on pyrazolo[1,5-a]triazine cores. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this powerful C-C bond-forming reaction to functionalize this important heterocyclic scaffold.

The pyrazolo[1,5-a]triazine system, a purine bioisostere, is of significant interest in medicinal chemistry.[1] However, its nitrogen-rich, electron-deficient nature presents unique challenges for palladium-catalyzed cross-coupling reactions. The multiple nitrogen atoms can act as ligands, potentially coordinating to the palladium center and inhibiting catalytic activity.[2][3] This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these challenges and achieve high-yield, reproducible results.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when performing Sonogashira couplings on halogenated pyrazolo[1,5-a]triazines.

Category 1: Low or No Product Yield

Question 1: My Sonogashira reaction is not working, or the yield is very low. Where should I start my investigation?

Answer: When a Sonogashira reaction fails with a pyrazolo[1,5-a]triazine substrate, a systematic approach is crucial. The primary suspects are catalyst inactivation, suboptimal reaction conditions, and poor reagent quality.

  • Catalyst System Integrity: The catalyst is the heart of the reaction.

    • Palladium Source: The nitrogen atoms in your pyrazolo[1,5-a]triazine can poison the palladium catalyst. Ensure your palladium source is active. Pd(PPh₃)₄ can be sensitive to air and moisture, while PdCl₂(PPh₃)₂ is generally more stable.[4] If you suspect catalyst death, use a fresh batch or a more robust pre-catalyst.

    • Copper Co-catalyst (if used): Copper(I) iodide (CuI) is sensitive to oxidation. Use a fresh bottle of CuI; it should be off-white or light tan, not green or brown.[5]

    • Ligand Choice: Standard triphenylphosphine (PPh₃) may not be optimal. The electron-rich and sterically hindered nature of the pyrazolo[1,5-a]triazine may require more specialized ligands. Consider bulky, electron-rich phosphine ligands like P(t-Bu)₃ or N-Heterocyclic Carbene (NHC) ligands, which can enhance catalyst stability and activity.[6][7][8]

  • Reaction Environment: The Sonogashira reaction is highly sensitive to its environment.

    • Anaerobic & Anhydrous Conditions: Oxygen can lead to the oxidative homocoupling of your alkyne (Glaser coupling) and can also contribute to the decomposition of the Pd(0) catalyst.[4][9] Water can negatively impact catalyst activity.[9] It is imperative to use dry, degassed solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[4][9] Distilling amine bases before use can sometimes resolve reaction failures.[5]

    • Solvent Choice: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can often serve as both the base and solvent.[4] However, co-solvents like THF, DMF, or dioxane are common.[10] Be aware that some solvents, like THF, have been anecdotally reported to promote the formation of palladium black (decomposed catalyst).[5][10]

  • Substrate Reactivity: The nature of your halide is a primary determinant of reactivity.

    • Halide Reactivity Order: The typical reactivity trend is I > Br >> Cl.[4][8] If you are using a bromo- or chloro-pyrazolo[1,5-a]triazine, you will likely need more forcing conditions (higher temperature, more active catalyst) than for an iodo-substituted analog.[4][10]

Below is a troubleshooting workflow to guide your optimization process.

Troubleshooting_Workflow cluster_catalyst Catalyst System Check cluster_reaction Reaction Conditions Check cluster_side_products Side Product Analysis start Low / No Yield q_pd_black Palladium Black Observed? start->q_pd_black a_pd_black_yes YES: Catalyst Decomposition - Use fresh/robust catalyst - Check solvent purity - Lower temperature q_pd_black->a_pd_black_yes Yes a_pd_black_no NO q_pd_black->a_pd_black_no No q_sm_unchanged Starting Material Unchanged? a_pd_black_no->q_sm_unchanged a_sm_unchanged_yes YES: Low Reactivity - Increase temperature - Use more active ligand - Check halide (I > Br > Cl) q_sm_unchanged->a_sm_unchanged_yes Yes a_sm_unchanged_no NO q_sm_unchanged->a_sm_unchanged_no No q_glaser Glaser Homocoupling Observed? a_sm_unchanged_no->q_glaser a_glaser_yes YES: Alkyne Dimerization - Ensure strict anaerobic conditions - Switch to copper-free protocol - Add alkyne slowly q_glaser->a_glaser_yes Yes a_glaser_no NO q_glaser->a_glaser_no No

Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.

Question 2: I see a black precipitate forming in my reaction. What is it and how can I prevent it?

Answer: The black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive Pd(0) metal.[4] Its formation indicates your palladium catalyst has decomposed and dropped out of the catalytic cycle.

Causes and Solutions:

  • High Temperature: While heating is often necessary for less reactive halides (bromides, chlorides), excessive temperatures can accelerate catalyst decomposition.[10] Try running the reaction at a lower temperature for a longer duration.

  • Solvent Effects: As mentioned, certain solvents like THF may promote palladium black formation.[5][10] Consider switching to DMF, dioxane, or using the amine base as the solvent.

  • Ligand Dissociation: The active catalyst is a coordinatively unsaturated Pd(0) species. If the supporting phosphine or NHC ligands dissociate prematurely, the naked palladium can aggregate and precipitate. Using bulky, electron-donating ligands can create a more stable catalytic complex.[6][7]

  • Impurities: Ensure your reagents and solvents are of high purity. Trace impurities can poison the catalyst and lead to decomposition.[4]

Category 2: Side Reactions & Byproducts

Question 3: My main byproduct is the homocoupled dimer of my terminal alkyne. How can I suppress this?

Answer: This side reaction, known as Glaser or Hay coupling, is the most common byproduct in Sonogashira reactions and is a significant issue.[2][4][11] It is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[9]

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: This is your first and most critical line of defense. Oxygen is the primary culprit in promoting the Cu(I)-mediated homocoupling.[9] Use a robust degassing technique for your solvent (e.g., three freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire experiment.[9]

  • Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[4][9] Copper-free Sonogashira reactions are well-established and often preferred for complex substrates.[6][12] These protocols may require a stronger base (e.g., Cs₂CO₃, K₂CO₃) or a different ligand system to facilitate the deprotonation of the alkyne and subsequent steps.[6]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low. This kinetically favors the desired cross-coupling pathway over the second-order homocoupling pathway.[9]

  • Hydrogen Atmosphere: In some specialized cases, running the reaction under a diluted hydrogen atmosphere has been shown to dramatically reduce homocoupling.[9][11]

Below is a diagram illustrating the key catalytic cycles. The Glaser coupling side reaction branches off from the copper cycle.

Sonogashira_Cycles cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-Catalyst Cycle cluster_cu_free Copper-Free Pathway Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Pd_alkynyl Transmetalation Pd_pi_alkyne [R¹-Pd(II)(π-alkyne)L]⁺ Pd_complex->Pd_pi_alkyne + Alkyne Product R¹-C≡CR² Pd_alkynyl->Product Reductive Elimination reductive_elimination_edge->Pd0 CuX CuX Cu_acetylide Cu-C≡CR² Cu_acetylide->Pd_complex To Transmetalation Glaser R²C≡C-C≡CR² (Glaser Product) Cu_acetylide->Glaser O₂ (Undesired) Alkyne H-C≡CR² Alkyne->Cu_acetylide + Base Base Base Pd_pi_alkyne->Pd_alkynyl + Base - Base-H⁺

Caption: Catalytic cycles for the Sonogashira reaction.

Optimization Parameters & Protocols

Success with pyrazolo[1,5-a]triazines often lies in finding the right balance of reaction parameters.

Table 1: Recommended Starting Conditions for Sonogashira Coupling with Halogenated Pyrazolo[1,5-a]triazines

ParameterAryl IodideAryl BromideAryl ChlorideRationale & Key Considerations
Pd Catalyst Pd(PPh₃)₄ (1-5 mol%) PdCl₂(PPh₃)₂ (1-5 mol%)PdCl₂(PPh₃)₂ (2-5 mol%) Pd₂(dba)₃ (2-5 mol%)Pd₂(dba)₃ (5-10 mol%) or specialized pre-catalystsHigher catalyst loading is needed for less reactive halides. Pd(0) sources are more active but less stable.[4]
Ligand PPh₃ (2-4 eq. to Pd)P(t-Bu)₃, XPhos, SPhos (2-4 eq. to Pd)Buchwald-type ligands, NHCs (2-4 eq. to Pd)Bulky, electron-rich ligands stabilize the catalyst and promote oxidative addition for less reactive bromides and chlorides.[6][7]
Cu(I) Source CuI (1-10 mol%)CuI (5-15 mol%)CuI (10-20 mol%) or Copper-Free ProtocolHigher loading may be needed but increases Glaser risk. Consider copper-free for chlorides.[4][9]
Base Et₃N, DIPEA (2-5 eq.)Et₃N, DIPEA (3-10 eq.)Cs₂CO₃, K₃PO₄ (2-3 eq.) (often in copper-free)Stronger bases may be needed for less acidic alkynes. Inorganic bases are common in copper-free systems.[3][4]
Solvent Et₃N, THF, DMFDMF, DioxaneToluene, DioxaneSolvent must be anhydrous and thoroughly degassed.
Temperature Room Temp to 60 °C60 °C to 100 °C80 °C to 120 °CStart low and gradually increase. Monitor for catalyst decomposition at higher temperatures.[4][10]
Experimental Protocols

Protocol 1: Standard Copper-Palladium Co-Catalyzed Sonogashira Reaction

This protocol is a general starting point for an iodo- or bromo-pyrazolo[1,5-a]triazine.

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the halo-pyrazolo[1,5-a]triazine (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).[9]

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF (to make a ~0.1 M solution) followed by triethylamine (Et₃N) (3.0 eq.).[9]

  • Degassing: Bubble argon through the stirred mixture for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) to the mixture via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60-80 °C for a bromide) and monitor progress by TLC or LC-MS.[9]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Reaction

This protocol is recommended to avoid Glaser homocoupling, especially with valuable alkynes or challenging substrates.

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the halo-pyrazolo[1,5-a]triazine (1.0 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.05 eq.), and a suitable phosphine ligand (e.g., XPhos, 0.1 eq.) to a vial or flask.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., Dioxane). Add the terminal alkyne (1.5 eq.) followed by the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Reaction: Seal the vessel and stir the mixture at an elevated temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter through a pad of celite to remove inorganic salts and the palladium catalyst. Rinse the pad with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

References

  • BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • BenchChem. (2025). Troubleshooting poor yields in Sonogashira reactions with halogenated anilines.
  • Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of pyrazolo[1,5-a]-1,3,5-triazine libraries. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates.
  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • MDPI. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][9][10]triazines. Molecules. Retrieved from [Link]

  • ACS Publications. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • YouTube. (2025). Sonogashira reaction | Solved Practice Problems. Retrieved from [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. Our aim is to ensure your experiments are both successful and reproducible.

I. Synthetic Overview & Key Challenges

The synthesis of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one is typically a two-stage process. The first stage involves the construction of the core heterocyclic system, 1H,4H-pyrazolo[1,5-a]triazin-4-one, followed by a regioselective iodination at the C8 position. Each stage presents unique challenges that can impact yield and purity.

The initial cyclization to form the pyrazolo[1,5-a]triazin-4-one core is sensitive to reaction conditions, and impurities from this step can carry through to the final product. The subsequent iodination, often performed with an electrophilic iodine source like N-Iodosuccinimide (NIS), must be carefully controlled to prevent common side reactions such as over-iodination or degradation of the starting material.

Below is a diagram illustrating the general synthetic workflow.

Synthetic_Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Iodination cluster_2 Purification & Analysis A 3-Aminopyrazole-4-carboxamide C 1H,4H-Pyrazolo[1,5-a]triazin-4-one A->C Cyclization B Formic Acid / Formamide E 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one C->E Electrophilic Iodination D N-Iodosuccinimide (NIS) F Crude Product E->F Work-up G Purified Product F->G Chromatography / Recrystallization H LC-MS / NMR G->H Characterization

Caption: General workflow for the synthesis of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Stage 1: Synthesis of 1H,4H-Pyrazolo[1,5-a]triazin-4-one (Precursor)

Question 1: My cyclization reaction to form the pyrazolo[1,5-a]triazin-4-one precursor is incomplete, and I see multiple spots on my TLC. What are the likely impurities?

Answer: Incomplete cyclization of 3-aminopyrazole-4-carboxamide with formic acid or formamide is a common issue. The primary impurities are typically unreacted starting material and partially reacted intermediates.

  • Unreacted 3-aminopyrazole-4-carboxamide: This is a highly polar starting material and will likely have a very low Rf value on your TLC plate.

  • N-formyl-3-aminopyrazole-4-carboxamide: This is an intermediate where the amino group has been formylated but has not yet undergone the final cyclization and dehydration. It will be more polar than the final product but likely less polar than the starting amine.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction has been heated at a sufficient temperature (reflux is common) for an adequate duration. Monitor the reaction by TLC until the starting material spot is no longer visible.

  • Reagent Purity: Use high-purity 3-aminopyrazole-4-carboxamide and ensure your formic acid or formamide has not degraded.

  • Water Removal: This is a condensation reaction, so the removal of water can help drive the reaction to completion. If using formic acid, it often acts as both the reagent and solvent. If the reaction is sluggish, consider using a Dean-Stark apparatus if the solvent system is appropriate (e.g., toluene with a formylating agent).

Protocol 1: Synthesis of 1H,4H-Pyrazolo[1,5-a]triazin-4-one

  • To a round-bottom flask, add 3-aminopyrazole-4-carboxamide (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 eq).

  • Heat the mixture to 180-200 °C for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the cooled mixture to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1H,4H-pyrazolo[1,5-a]triazin-4-one.

Stage 2: Iodination

Question 2: The iodination of my pyrazolo[1,5-a]triazin-4-one with NIS is giving a low yield of the desired 8-iodo product. What could be the cause?

Answer: Low yields in NIS-mediated iodinations of heterocyclic systems can stem from several factors. N-Iodosuccinimide is a light-sensitive reagent that can degrade over time, losing its iodinating capability.[1][2]

  • Degraded NIS: Fresh, high-purity NIS is a white to pale yellow powder. If your reagent is orange or brown, it has likely decomposed, liberating molecular iodine, which is a less effective iodinating agent under these conditions.[2]

  • Insufficient Activation: While NIS can iodinate activated aromatic systems, some substrates require an acid catalyst to enhance the electrophilicity of the iodine.

  • Reaction Conditions: The choice of solvent and temperature is critical. A study by Popowycz et al. on a similar system utilized refluxing chloroform, suggesting that thermal energy is required for this transformation.[3]

Troubleshooting Steps:

  • Check NIS Quality: Always use fresh, properly stored NIS. If it is discolored, it may be purified by washing with a sodium thiosulfate solution to remove free iodine, though using a fresh batch is recommended.[2]

  • Optimize Stoichiometry: Use a slight excess of NIS (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material.

  • Solvent and Temperature: Ensure you are using an appropriate solvent (e.g., chloroform, DMF) and adequate temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Question 3: My final product is contaminated with a second, less polar iodo-species. What is this impurity and how can I avoid it?

Answer: This is a classic case of over-iodination. The second, less polar spot is likely a di-iodinated pyrazolo[1,5-a]triazin-4-one. While the C8 position is the most electronically activated site for electrophilic substitution, forcing conditions (high excess of NIS, prolonged reaction times, or high temperatures) can lead to a second iodination at another position on the heterocyclic core.

Iodination_Impurities SM 1H,4H-Pyrazolo[1,5-a]triazin-4-one (Starting Material) P 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one (Desired Product) SM->P 1.1 eq NIS IMP1 Di-iodo-pyrazolo[1,5-a]triazin-4-one (Over-iodination Impurity) P->IMP1 Excess NIS / High Temp IMP2 Succinimide (By-product) NIS NIS NIS->P NIS->IMP2

Caption: Formation of the desired product and a common over-iodination impurity.

Preventative Measures:

  • Control Stoichiometry: Carefully control the amount of NIS used. Start with 1.05-1.1 equivalents and monitor the reaction closely.

  • Lower Reaction Temperature: If over-iodination is persistent, try running the reaction at a lower temperature for a longer period.[4]

  • Monitor Progress: Use TLC or LC-MS to track the disappearance of the starting material and the appearance of the product and impurity. Stop the reaction as soon as the starting material is consumed.

Question 4: After work-up, my crude product is a mixture of the desired iodo-compound and a very polar impurity. What is this and how do I remove it?

Answer: The highly polar impurity is almost certainly succinimide, the by-product of the reaction with NIS. Being highly soluble in water, it can typically be removed with an aqueous work-up. However, if your product also has some water solubility, or if the succinimide is not fully removed, it will contaminate the final product.

Purification Protocol:

  • Aqueous Wash: After the reaction is complete, quench with a solution of sodium thiosulfate to destroy any remaining NIS and iodine. Extract your product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer multiple times with water and then with brine to remove the bulk of the succinimide.

  • Chromatography: If succinimide persists, column chromatography is effective. Since both the product and the impurity are polar, a gradient elution on silica gel may be required (e.g., starting with pure dichloromethane and gradually increasing the percentage of methanol).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or a mixture) can be an excellent final purification step to remove residual succinimide and other minor impurities.

ImpurityTypical Rf (relative to product)Identification MethodRemoval Strategy
Unreacted Starting Material LowerLC-MS, 1H NMRDrive reaction to completion; Chromatography
Di-iodo Product HigherLC-MS, 1H NMROptimize stoichiometry; Chromatography
Succinimide Much Lower / Streaking1H NMRAqueous work-up; Chromatography; Recrystallization
Degraded NIS (I2) N/A (colored)Visual (purple/brown)Thiosulfate quench; Chromatography

III. Detailed Experimental Protocols

Protocol 2: Electrophilic Iodination of 1H,4H-Pyrazolo[1,5-a]triazin-4-one

This protocol is adapted from methodologies used for similar heterocyclic systems and should be optimized for your specific setup.[3]

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1H,4H-pyrazolo[1,5-a]triazin-4-one (1.0 eq).

  • Solvent: Add anhydrous chloroform or N,N-dimethylformamide (DMF) to dissolve the starting material (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (for chloroform) or to 60-80 °C (for DMF) and monitor the progress by TLC or LC-MS every 30 minutes.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature and quench by adding a 10% aqueous solution of sodium thiosulfate. Stir for 10 minutes until the color dissipates.

  • Work-up: If using chloroform, wash the organic layer with sodium thiosulfate solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. If using DMF, dilute with ethyl acetate and wash extensively with water and brine.

  • Purification: Purify the crude solid by flash column chromatography (silica gel, gradient elution, e.g., 0-10% methanol in dichloromethane) or by recrystallization from a suitable solvent like ethanol.

Protocol 3: LC-MS Analysis for In-Process Control

This is a general method and should be adapted to your available instrumentation.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm and ESI-MS in positive ion mode.

Expected Elution Order: Succinimide -> 1H,4H-Pyrazolo[1,5-a]triazin-4-one -> 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one -> Di-iodo product. The iodinated compounds will show a characteristic isotopic pattern for iodine in the mass spectrum.

IV. References

  • MacLeod, A. M., et al. (2021). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Available at: [Link]

  • Popowycz, F., et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2007(3), 367-374. Available at: [Link]

  • Abdelhamid, A. O., & Gomha, S. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. Available at: [Link]

  • Process for the preparation of 3-amino-4-carboxamido-pyrazoles. (1983). German Patent DE1904894C3. Available at:

  • Biotage (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Van der Veken, P., et al. (2018). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. Journal of Pharmaceutical Analysis, 8(5), 329-337. Available at: [Link]

Sources

Technical Support Center: Advanced Palladium Catalysis for 8-Iodo-Pyrazolo[1,5-a]triazin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 8-iodo-pyrazolo[1,5-a]triazin-4-one and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this important heterocyclic core. The pyrazolo[1,5-a]triazine scaffold is a key structural motif in medicinal chemistry, and efficient, reliable methods for its elaboration are in high demand.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for various palladium-catalyzed cross-coupling reactions. We will explore both classical and alternative catalyst systems to address common challenges encountered during the synthesis of novel derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the 8-iodo-pyrazolo[1,5-a]triazin-4-one scaffold considered a "challenging" substrate for palladium-catalyzed cross-coupling?

A1: The 8-iodo-pyrazolo[1,5-a]triazin-4-one core presents a unique set of challenges due to its electronic and structural properties:

  • Electron Deficiency: The pyrazolo[1,5-a]triazine ring system is electron-deficient due to the presence of multiple nitrogen atoms. This can affect the oxidative addition step of the catalytic cycle.

  • Catalyst Inhibition: The nitrogen atoms in the heterocyclic core can act as Lewis bases and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] This can slow down or completely halt the reaction.

  • Side Reactions: A common side reaction is hydrodehalogenation (or deiodination), where the iodine atom is replaced by a hydrogen atom, leading to the formation of the parent pyrazolo[1,5-a]triazin-4-one. This is often exacerbated by inefficient catalysis or the presence of protic impurities.

Q2: I am observing significant deiodination of my starting material. What are the likely causes and how can I mitigate this?

A2: Deiodination is a common issue with electron-deficient heteroaryl iodides. The primary causes are:

  • Inefficient Oxidative Addition/Reductive Elimination: If the desired cross-coupling pathway is slow, the competing hydrodehalogenation pathway can become dominant.

  • Presence of Protic Species: Water or other protic impurities in the solvent or reagents can serve as a proton source for this side reaction.

Solutions:

  • Use Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the rate-limiting steps of the catalytic cycle, outcompeting the deiodination pathway.[1][2]

  • Ensure Anhydrous Conditions: Use freshly dried, degassed solvents and ensure all reagents are anhydrous.

  • Optimize the Base: The choice of base is critical. A base that is too strong or too weak can lead to side reactions. For Suzuki couplings, bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are often good starting points. For Buchwald-Hartwig aminations, non-nucleophilic strong bases like NaOtBu or LHMDS are typically required.[3]

Q3: My reaction is not going to completion, even after extended reaction times. What should I investigate first?

A3: A stalled reaction can be due to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: Ensure your palladium source and ligand are of high quality and have been stored correctly. Some ligands are air-sensitive. Consider using a more robust pre-catalyst, such as a palladacycle, which can form the active Pd(0) species more efficiently.[2][4]

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. Ensure your reaction vessel was properly degassed and is maintained under a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Reagent Purity: Impurities in your starting materials, solvents, or base can poison the catalyst. Ensure all reagents are of high purity.

  • Temperature: The reaction may require a higher temperature to overcome the activation energy for oxidative addition. However, be mindful that excessively high temperatures can lead to catalyst decomposition.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of common problems and their solutions, categorized by the type of cross-coupling reaction.

General Issues for All Coupling Reactions
Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Inactive catalyst (inefficient reduction of Pd(II) to Pd(0)), catalyst poisoning by the heterocycle, poor substrate solubility, incorrect base.- Use a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst (e.g., XPhos-Pd-G3).- Switch to a bulkier, more electron-donating ligand (e.g., SPhos, XPhos, or an NHC ligand) to prevent catalyst inhibition.[1][2]- Screen different solvents to improve solubility.- Re-evaluate your choice of base; ensure it is anhydrous and of the correct strength.
Formation of Palladium Black Catalyst decomposition, often due to high temperature, presence of oxygen, or an inappropriate ligand.- Lower the reaction temperature.- Ensure rigorous degassing of all solvents and reagents.- Use a more robust ligand that stabilizes the palladium nanoparticles.
Hydrodehalogenation (Deiodination) Slow catalytic turnover, presence of protic impurities.- Use a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand) to accelerate the desired reaction.- Use anhydrous solvents and reagents.

Alternative Catalyst Systems: A Comparative Overview

While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results for challenging substrates like 8-iodo-pyrazolo[1,5-a]triazin-4-one. The table below, based on a study by Popowycz et al.[5], provides a starting point for catalyst selection.

Coupling Reaction Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Notes
Suzuki-Miyaura Pd(PPh₃)₄NaHCO₃Toluene/EtOHReflux1270-85A reliable, classical system. May require optimization for less reactive boronic acids.
Heck Pd(OAc)₂ / PPh₃Et₃NDMF901260-75Yields can be moderate; consider alternative phosphine ligands for improvement.
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NDMF401275-90Generally high-yielding under mild conditions.[5]

For researchers looking to improve upon these results, the following alternative catalyst systems are recommended for investigation:

  • For Suzuki-Miyaura Coupling: Consider using a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos . These ligands are known to be highly effective for coupling electron-deficient heterocycles.[2][6]

  • For Buchwald-Hartwig Amination: This reaction is not detailed in the primary literature for this specific substrate but is a crucial transformation. For the coupling of primary and secondary amines, catalyst systems based on ligands like BrettPhos and RuPhos are excellent starting points, typically with a strong, non-nucleophilic base like NaOtBu.[3][7]

  • For Sonogashira Coupling: While the classical PdCl₂(PPh₃)₂/CuI system works well, copper-free Sonogashira protocols can be advantageous to avoid alkyne homocoupling. Catalyst systems employing N-heterocyclic carbene (NHC) ligands have shown promise in this area.[8][9]

Experimental Protocols

The following protocols are adapted from the work of Popowycz et al.[5] and provide a solid foundation for your experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow

Step-by-Step Methodology:

  • To a reaction vessel, add the 8-iodo-pyrazolo[1,5-a]triazin-4-one derivative (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium bicarbonate (2.0 equiv.).

  • Add a mixture of toluene and ethanol as the solvent.

  • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Heat the mixture to reflux and stir for 12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Heck Coupling

Heck_Workflow

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 8-iodo-pyrazolo[1,5-a]triazin-4-one derivative (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and triphenylphosphine (PPh₃, 0.10 equiv.).

  • Add anhydrous, degassed DMF.

  • Add the desired alkene (1.5 equiv.) and triethylamine (Et₃N, 2.0 equiv.).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

Sonogashira_Workflow

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 8-iodo-pyrazolo[1,5-a]triazin-4-one derivative (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 equiv.), and copper(I) iodide (CuI, 0.10 equiv.).[2][9]

  • Add anhydrous, degassed DMF and triethylamine (Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) to the mixture.

  • Stir the reaction at 40 °C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mechanistic Considerations: Why Ligand Choice is Crucial

The success of these cross-coupling reactions hinges on the delicate balance of the palladium catalyst's electronic and steric properties, which are dictated by the ancillary ligands.

Catalytic_Cycle

  • Oxidative Addition: This is often the rate-determining step. Electron-rich ligands enhance the electron density on the palladium center, promoting the addition of the aryl iodide.

  • Reductive Elimination: This is the product-forming step. Bulky ligands create steric strain around the palladium center, which facilitates the reductive elimination of the desired product.

For the electron-deficient 8-iodo-pyrazolo[1,5-a]triazin-4-one, ligands that are both electron-rich and bulky are ideal. They accelerate the catalytic cycle, thereby minimizing the risk of catalyst deactivation by the nitrogen-rich heterocycle and suppressing side reactions like deiodination. This is why modern biaryl phosphine and NHC ligands often outperform simpler ligands like PPh₃ for this class of substrates.

References

  • Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (2021). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Catalysis, 11(15), 9545-9565. [Link]

  • Batey, R. A., Shen, M., & Lough, A. J. (2002). Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. Organic Letters, 4(9), 1411–1414. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Caddick, S., & Cloke, F. G. N. (2008). Palladium-Catalyzed Cross-Coupling Reactions in Synthesis. John Wiley & Sons.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Nguyen, T. T., et al. (2022). Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications, 58(6), 827-830. [Link]

  • Janssen, J. J. M., & de Vries, J. G. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(39), 13690-13721. [Link]

  • Türker, F., Gök, Y., & Aktaş, A. (2022). PALLADIUM-BASED COMPLEXES BEARING N-HETEROCYCLIC CARBENE (NHC) AND TRIPHENYLPHOSPHINE (PPH3) LIGANDS: SYNTHESIS, CHARACTERIZATION, AND ITS APPLICATION ON SONOGASHIRA CROSS-COUPLING REACTIONS IN AQUEOUS MEDIA. Fırat University Journal of Science, 34(2), 227-236. [Link]

  • Popowycz, F., Bernard, P., Raboisson, P., & Joseph, B. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2007(03), 367-374. [Link]

  • MDPI. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(5), 1085. [Link]

  • Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald-Hartwig Amination. (2025). Chemistry – A European Journal. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (2020). World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Reddit. (2021). Practical Heck Reaction problems!. r/chemhelp. [Link]

  • Gelin, M., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][10][11]triazines. Molecules, 26(12), 3540. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis. [Link]

  • Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. (2025). Molecules. [Link]

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. (2024). Molecules. [Link]

  • Le, T. H., et al. (2013). Synthesis of pyrazolo[1,5-a][3][10][11]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 523-533. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Advances. [Link]

  • Gelin, M., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][10][11]triazines. Molecules. [Link]

  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. (2011). Organic Letters. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2016). Dalton Transactions. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). Organic Process Research & Development. [Link]

  • The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. [Link]

  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. (2022). Angewandte Chemie International Edition. [Link]

  • The Heck reaction of different heteroaryl bromides catalyzed by NAP-Mg–Pd(0). (2014). Catalysis Science & Technology. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules. [Link]

Sources

Technical Support Center: Managing Poor Solubility of Pyrazolo[1,5-a]triazine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]triazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors for targets such as cyclin-dependent kinases (CDKs) and thymidine phosphorylase.[1][2] However, the planar, nitrogen-rich, and often lipophilic nature of this scaffold frequently leads to poor aqueous solubility.[3] This presents a significant challenge in biological assays, where compound precipitation can lead to inaccurate and irreproducible results, ultimately causing promising candidates to be discarded.[4][5]

This technical support guide provides a comprehensive resource for researchers encountering solubility issues with pyrazolo[1,5-a]triazine derivatives. It offers a series of frequently asked questions (FAQs) for quick reference, a detailed troubleshooting guide for systematic problem-solving, and validated protocols for implementing key solubility enhancement techniques.

Part 1: Frequently Asked Questions (FAQs)

Q1: My pyrazolo[1,5-a]triazine derivative is fully dissolved in 100% DMSO, but I see a precipitate as soon as I add it to my aqueous assay buffer. What’s happening?

A: This is a classic case of exceeding the compound's kinetic solubility limit.[5][6] While your compound is soluble in a pure organic solvent like DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer causes its solubility to plummet. The compound "crashes out" of the solution because water is a poor solvent for it, a common issue for many heterocyclic drug candidates.[6] A clear stock solution does not guarantee solubility in the final assay medium.[4]

Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?

A: There is no single universal concentration, as cell line sensitivity varies. However, a widely accepted industry standard is to keep the final DMSO concentration at or below 0.5% .[7][8] Many sensitive cell-based assays require even lower concentrations, such as 0.1%.[9][10] High concentrations of DMSO (>1%) can cause cytotoxicity, inhibit cell proliferation, or induce off-target effects, which can confound your experimental results.[7][9][11] It is critical to maintain a consistent final DMSO concentration across all wells, including vehicle controls.

Q3: How can the pH of my assay buffer affect the solubility of my compound?

A: The pyrazolo[1,5-a]triazine ring system contains several nitrogen atoms that can be protonated or deprotonated depending on the pH and the specific substituents on the ring. If your derivative has ionizable functional groups (e.g., amines, carboxylic acids), its charge state will be pH-dependent. For basic compounds, a lower pH (more acidic) increases the proportion of the protonated, more soluble form. Conversely, for acidic compounds, a higher pH (more basic) increases the solubility of the deprotonated form.[12][13] Therefore, adjusting the buffer pH away from the compound's isoelectric point can be a powerful strategy to improve solubility.

Q4: What is the quickest way to determine if my compound is soluble under my specific assay conditions?

A: A simple kinetic solubility assay is the most direct method. This involves preparing a serial dilution of your compound in DMSO and then adding it to your exact assay buffer. The formation of a precipitate can be assessed visually against a dark background, under a microscope, or more quantitatively using a nephelometer, which measures light scattering from suspended particles.[6] This test mimics the dilution step in your actual experiment and provides a reliable measure of the maximum soluble concentration.

Part 2: Systematic Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve solubility issues. Start with the simplest, most common solutions before moving to more complex formulation strategies.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a step-by-step decision-making process for addressing compound precipitation.

G start Precipitation Observed in Assay? no_precip Proceed with Assay & Monitor Reproducibility start->no_precip No check_conc Is Final Concentration >10 µM? start->check_conc Yes yes_conc Reduce Highest Test Concentration check_conc->yes_conc Yes no_conc Check Final DMSO % check_conc->no_conc No check_dmso Is DMSO > 0.5%? yes_conc->check_dmso no_conc->check_dmso yes_dmso Lower DMSO to ≤0.5% check_dmso->yes_dmso Yes no_dmso Modify Dilution Protocol check_dmso->no_dmso No dilution_protocol Use Intermediate Dilution in Buffer or Media yes_dmso->dilution_protocol no_dmso->dilution_protocol still_precip_1 Still Precipitating? dilution_protocol->still_precip_1 no_precip_2 Problem Solved still_precip_1->no_precip_2 No use_cosolvent Incorporate a Co-solvent (e.g., PEG-400, Ethanol) still_precip_1->use_cosolvent Yes still_precip_2 Still Precipitating? use_cosolvent->still_precip_2 still_precip_2->no_precip_2 No adjust_ph Adjust Buffer pH (if compound is ionizable) still_precip_2->adjust_ph Yes still_precip_3 Still Precipitating? adjust_ph->still_precip_3 still_precip_3->no_precip_2 No use_enhancer Employ Solubility Enhancers still_precip_3->use_enhancer Yes enhancer_options Cyclodextrins Surfactants (e.g., Tween-80) Nanosuspensions use_enhancer->enhancer_options

Caption: A decision tree for troubleshooting pyrazolo[1,5-a]triazine solubility.

Tier 1: Initial Checks & Simple Modifications

Issue: Visible precipitate or cloudy wells after adding the compound.

Possible Cause Suggested Solution & Rationale
Concentration Exceeds Solubility Limit 1. Reduce the Final Compound Concentration: The simplest solution is to lower the highest concentration in your dose-response curve. Often, precipitation only occurs at the top concentrations, which may already be outside a physiologically relevant range.[4] 2. Perform a Kinetic Solubility Test: Before running the full assay, determine the maximum soluble concentration of your compound in the specific assay buffer to set a realistic upper limit for your experiments.
High Final DMSO Concentration 1. Lower Final DMSO to ≤0.5%: Re-calculate your dilution scheme to ensure the final DMSO concentration is within a non-toxic range for your cells.[8] 2. Use an Intermediate Dilution Step: Instead of adding a small volume of high-concentration DMSO stock directly to a large volume of aqueous buffer, perform an intermediate dilution of the stock into your assay medium (e.g., 1:10), mix well, and then perform the final serial dilutions from this intermediate stock. This gradual change in solvent polarity can sometimes prevent precipitation.[4]
Poor Compound Handling 1. Sonicate Stock Solutions: Briefly sonicate your DMSO stock solution plate for 5-10 minutes before performing dilutions. This can help break up any micro-aggregates that may have formed during freeze-thaw cycles.[4] 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot your master DMSO stock solutions into single-use plates or tubes to maintain compound integrity and prevent precipitation upon repeated thawing.
Tier 2: Formulation & Buffer Modifications

If the initial checks do not resolve the issue, more advanced formulation strategies are required.

Possible Cause Suggested Solution & Rationale
Extreme Hydrophobicity 1. Incorporate a Co-solvent: Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic compounds.[14][15] Polyethylene glycol 400 (PEG-400), ethanol, or propylene glycol can be used in combination with DMSO.[12] The final concentration of any co-solvent must be tested for compatibility with your assay system. 2. Use Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68 can increase solubility by forming micelles that encapsulate the hydrophobic compound.[16][17] This is particularly useful in biochemical assays but requires careful validation in cell-based assays to avoid membrane disruption.
Unfavorable Buffer Composition 1. Adjust Buffer pH: If your pyrazolo[1,5-a]triazine derivative has an ionizable group (pKa), adjusting the buffer pH by 1-2 units away from its pKa can dramatically increase solubility.[18] Test a range of physiologically relevant buffers (e.g., HEPES, Tris, PBS) at different pH values. 2. Modify Buffer Components: High salt concentrations can sometimes decrease the solubility of organic compounds (salting out). If possible, test if reducing the salt concentration in your buffer improves solubility, while ensuring the buffer capacity remains sufficient for the assay.
Tier 3: Advanced Solubility Enhancement Technologies

For high-value lead compounds where other methods fail, advanced drug delivery technologies can be adapted for in vitro use.

Strategy Mechanism & Rationale
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate poorly soluble molecules, like your pyrazolo[1,5-a]triazine derivative, forming an inclusion complex that has greatly increased apparent water solubility.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations and is generally well-tolerated by cells at low concentrations.[21][22]
Nanosuspension Formulation A nanosuspension consists of sub-micron colloidal particles of the pure drug stabilized by surfactants or polymers.[23][24] Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution rate and saturation solubility according to the Noyes-Whitney equation.[25][26] This technique can be highly effective for compounds that are poorly soluble in both aqueous and organic media.[27]
Visualizing the Mechanism of a Key Enhancer

G cluster_0 Before Complexation cluster_1 Cyclodextrin Inclusion Complex drug Pyrazolo[1,5-a]triazine (Poorly Soluble) water1 Water Molecules cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) water2 Water Molecules cd->water2 Soluble in Water drug_in_cd Drug (Encapsulated)

Caption: Encapsulation of a drug by a cyclodextrin to enhance solubility.

Part 3: Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol provides a quantitative method to determine the maximum soluble concentration of a compound in your assay buffer.

Materials:

  • Pyrazolo[1,5-a]triazine derivative(s)

  • 100% Dimethyl Sulfoxide (DMSO)

  • Assay buffer of interest

  • 96-well clear bottom microplates

  • Nephelometer or plate reader capable of measuring light scattering

Methodology:

  • Prepare Compound Stock Plate: Prepare a 10 mM stock solution of your compound in 100% DMSO. In a 96-well plate, create a serial 2-fold dilution series of this stock in 100% DMSO. (e.g., 10 mM, 5 mM, 2.5 mM... down to ~0.02 mM).

  • Prepare Assay Plate: Add 198 µL of your assay buffer to the wells of a new 96-well plate.

  • Initiate Dilution: Using a multichannel pipette, transfer 2 µL from the compound stock plate to the corresponding wells of the assay plate. This creates a 1:100 final dilution and a final DMSO concentration of 1%.

  • Mix and Incubate: Mix the plate immediately on an orbital shaker for 1 minute. Incubate the plate at room temperature, protected from light, for 2 hours. This allows time for any precipitate to form and equilibrate.

  • Measure Scattering: Read the plate on a nephelometer. Alternatively, use a plate reader to measure absorbance at a high wavelength (e.g., 650 nm) where the compound does not absorb; an increase in absorbance indicates light scattering from a precipitate.

  • Data Analysis: Plot the light scattering signal versus the compound concentration. The concentration at which the signal begins to rise sharply above the baseline (buffer + DMSO only) is the kinetic solubility limit.

Protocol 2: Preparation of a Cyclodextrin Stock Solution for Assay Use

This protocol describes how to prepare a cyclodextrin-formulated compound stock for improved solubility in assays.

Materials:

  • Pyrazolo[1,5-a]triazine derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Vortex mixer and sonicator

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in deionized water. This solution is viscous and may require gentle warming and vortexing to fully dissolve.

  • Prepare Compound Slurry: Weigh out the solid pyrazolo[1,5-a]triazine derivative. Add a small amount of the 45% HP-β-CD solution to the solid to create a paste or slurry. This ensures the compound is fully wetted.

  • Form the Complex: Gradually add the remaining volume of the 45% HP-β-CD solution to the slurry while continuously vortexing. The target is to create a final stock solution at a concentration significantly higher than what is achievable in a simple aqueous buffer (e.g., 1-5 mM).

  • Equilibrate: Tightly seal the vial and place it on a rotator or shaker at room temperature overnight (12-24 hours). This allows for the formation of the inclusion complex to reach equilibrium.

  • Clarify the Solution: After equilibration, centrifuge the solution at high speed (e.g., 14,000 x g) for 15 minutes to pellet any remaining undissolved compound.

  • Isolate and Use: Carefully collect the clear supernatant. This is your cyclodextrin-formulated aqueous stock solution. This stock can now be used for serial dilutions directly into your assay medium.

    • Important: Remember to prepare your vehicle control using the same final concentration of the HP-β-CD solution to account for any effects of the excipient on your assay.

References

  • V. B. Junyaprasert, P. Morakul, "Nanosuspension: An approach to enhance solubility of drugs," J Adv Pharm Technol Res, 2011.

  • M. R. M. Shafiee, S. F. S. Mohamad, N. A. M. Amin, "Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges," International Journal of Pharmacy & Pharmaceutical Research, 2024.

  • N. Arunkumar, M. Deecaraman, C. Rani, "Nanosuspension technology and its applications in drug delivery," Asian Journal of Pharmaceutics, 2009.

  • F. Piel, Y. Pirotte, C. Neven, et al., "Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs," International Journal of Pharmaceutics, 1998.

  • V. B. Junyaprasert, P. Morakul, "Nanosuspension: An approach to enhance solubility of drugs," Journal of Advanced Pharmaceutical Technology & Research, 2011.

  • A. M. Al-kassas, S. Al-Ghufran, M. A. El-Sayed, "Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques," Pharmaceutics, 2024.

  • A. G. T. da Silva, L. M. M. de Souza, J. C. da Silva, et al., "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics," International Journal of Molecular Sciences, 2024.

  • S. G. G. de la Torre, F. G. de la Torre, "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends," Polymers, 2024.

  • M. E. B. Jensen, T. L. Andresen, J. B. Sorensen, et al., "Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels," Journal of Drug Delivery Science and Technology, 2006.

  • A. G. T. da Silva, L. M. M. de Souza, J. C. da Silva, et al., "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics," MDPI, 2024.

  • P. Kumar, "Techniques for Improving Solubility," International Journal of Medical Science and Dental Research, 2022.

  • S. Kumar, A. K. Singh, "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review," World Journal of Pharmacy and Pharmaceutical Sciences, 2019.

  • S. Kumar, S. Singh, "Improvement in solubility of poor water-soluble drugs by solid dispersion," International Journal of Pharmaceutical Sciences and Research, 2014.

  • S. S. Panda, P. B. Deshmukh, V. G. Wagh, et al., "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs," Pharmaceutics, 2023.

  • Ascendia Pharma, "5 Novel Techniques for Solubility Enhancement," Ascendia Pharmaceutical Solutions, 2021.

  • BenchChem, "How to prevent 'Antibacterial agent 102' precipitation in assays," BenchChem Technical Support, 2025.

  • Keyence, "Using live-cell imaging in cell counting — The cytotoxicity of DMSO," Keyence Case Studies, N.D.

  • E. Verges, A. K. Galan-Cobo, A. G. Vallverdu, et al., "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes," Molecules, 2022.

  • M. Honcscha, "Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track," CHIMIA International Journal for Chemistry, 2010.

  • E. H. Kerns, L. Di, "Biological assay challenges from compound solubility: strategies for bioassay optimization," Drug Discovery Today, 2006.

  • L. A. N. de Oliveira, G. A. N. de Oliveira, A. C. de C. P. P. da Silva, et al., "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro," Brazilian Oral Research, 2021.

  • R. B. Tasdemir, B. Celebi, F. O. Guney, et al., "The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...," ResearchGate, 2023.

  • J. Liu, S. A. Johnson, Z. Li, et al., "Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel," Journal of Tissue Science & Engineering, 2013.

  • BenchChem, "Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers," BenchChem Technical Support, 2025.

  • P. C. Ravikumar, S. A. A. J. S. Basheer, "Pyrazolo[1,5-a][23][25][27]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity," HETEROCYCLES, 2008.

  • BenchChem, "Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media," BenchChem Technical Support, 2025.

  • S. M. A. Halim, M. M. A. El-Naby, "The effect of cosolvents and surfactants on the solubility of sulfasalazine," Journal of Drug Delivery Science and Technology, 2022.

  • C. Mbah, E. Omeje, G. Ugodi, "STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ," ResearchGate, 2023.

  • M. A. A. El-Sayed, "Role of Surfactant and Co-surfactant in Microemulsion: A Review," RJPT, 2021.

  • V. K. Patel, P. B. Patel, "STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS," International Journal of Pharmaceutical Sciences Review and Research, 2011.

  • R. Arunagiri, "4 Strategies To Formulate Poorly Soluble APIs," Drug Discovery Online, 2023.

  • M. Radi, C. Tintori, I. Musumeci, et al., "Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models," ChemMedChem, 2022.

  • M. Mojzych, S. Bielawska, A. Bielawski, et al., "Biological Activity Evaluation of Pyrazolo[4,3-e][23][24][28]Triazine Sulfonamides," Journal of Chemistry, 2019.

  • M. Radi, C. Tintori, I. Musumeci, et al., "Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models," ResearchGate, 2022.

  • M. Mojzych, "Pyrazolo[1,5-a][23][25][27]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity," MDPI, 2020.

  • H. S. G. Sun, S. Y. Chen, Y. C. Wu, et al., "Synthesis of pyrazolo[1,5-a][23][25][27]triazine derivatives as inhibitors of thymidine phosphorylase," European Journal of Medicinal Chemistry, 2013.

  • M. Mojzych, A. Bielawska, S. Bielawski, et al., "Pyrazolo[4,3-e]tetrazolo[1,5-b][23][24][28]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activi," Semantic Scholar, 2022.

  • M. Mojzych, A. Bielawska, S. Bielawski, et al., "Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][23][24][28]triazine Sulfonamides and Their Experimental and Computational Biological Studies," Molecules, 2022.

  • BenchChem, "Technical Support Center: Overcoming Solubility Challenges with 1,3-Thiazine Derivatives in Bioassays," BenchChem Technical Support, 2025.

Sources

Technical Support Center: Navigating the Purification of Polar Pyrazolo[1,5-a]triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with polar pyrazolo[1,5-a]triazine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. The pyrazolo[1,5-a]triazine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry, often considered a bioisostere of purines.[1][2] However, their inherent polarity and basic nitrogen atoms can present significant purification challenges.[3] This resource aims to equip you with the knowledge to overcome these hurdles effectively.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the purification of polar pyrazolo[1,5-a]triazine compounds in a question-and-answer format.

Chromatography Conundrums

Q1: My polar pyrazolo[1,5-a]triazine streaks badly on a silica gel column, leading to poor separation and broad fractions. What's causing this and how can I fix it?

A1: Streaking on silica gel is a classic issue for basic heterocyclic compounds like pyrazolo[1,5-a]triazines.[4] The root cause lies in the strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This can lead to irreversible adsorption and poor peak shape.[3]

Here are several strategies to mitigate this:

  • Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[4]

    • Triethylamine (TEA): Typically, adding 0.1-1% TEA to your mobile phase will neutralize the acidic sites on the silica, minimizing the strong interactions and resulting in sharper peaks.

    • Ammonia: A solution of 10% ammonium hydroxide in methanol can be used as a polar component in your solvent system (e.g., 1-10% of this solution in dichloromethane) for very polar, basic compounds.[5]

  • Switch to an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds, as it lacks the acidic silanol groups.[4][6]

    • Reversed-Phase Chromatography (C18): This is often the preferred method for highly polar compounds.[4] You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by ensuring the basic nitrogens are protonated.[4]

Q2: My compound is extremely polar and either doesn't move from the baseline in normal-phase chromatography or elutes in the void volume on a C18 column. What are my options?

A2: This is a common challenge when dealing with highly polar molecules. Here's a breakdown of potential solutions:

  • For Normal-Phase (Silica Gel):

    • Highly Polar Mobile Phases: You may need to employ more aggressive solvent systems.[5] A common choice for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[7] If that is still not polar enough, consider adding a small percentage of ammonium hydroxide in methanol.[5]

  • For Reversed-Phase (C18):

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of highly polar compounds that show little to no retention on traditional reversed-phase columns.[6] It utilizes a polar stationary phase (like silica or a polar-bonded phase) with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a smaller amount of an aqueous solvent.[6]

    • Polar-Embedded Phases: These are modified C18 columns that have a polar group embedded within the alkyl chain. This feature aids in the retention of polar compounds.[6]

Q3: I'm having trouble with my sample dissolving in the initial mobile phase for HILIC or when trying to load it onto a normal-phase column. How should I proceed?

A3: Sample solubility is crucial for achieving good chromatographic separation.

  • For HILIC: If your compound is insoluble in the high-organic initial mobile phase, dissolve it in a minimal amount of a stronger, more polar solvent like water or DMSO.[6] Then, dilute this solution with the mobile phase before injection.[6]

  • For Normal-Phase (Dry Loading): If your compound has poor solubility in the eluent, dry-loading is an excellent technique.[8]

    • Dissolve your crude sample in a suitable solvent (e.g., DCM or methanol).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.[8]

Recrystallization Roadblocks

Q4: I'm struggling to get my polar pyrazolo[1,5-a]triazine to crystallize. It either oils out or remains in solution. What can I do?

A4: The high polarity and potential for strong intermolecular interactions in these compounds can make crystallization challenging.

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[9][10]

    • Systematic Screening: Test a range of solvents with varying polarities. Common choices for polar compounds include ethanol, methanol, isopropanol, acetone, and water, or mixtures of these.[11][12]

    • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is often effective.[13] Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.[9]

  • Inducing Crystallization:

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seed Crystals: If you have a small amount of the pure compound, adding a tiny crystal to the cooled, saturated solution can induce crystallization.[4]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can often lead to the formation of oils or very small crystals.[13]

Work-up Woes

Q5: During my aqueous workup, I'm forming a persistent emulsion, and I suspect I'm losing my polar product to the aqueous layer. How can I improve my extraction?

A5: Emulsions and product loss are common issues when working with polar, basic compounds.

  • Breaking Emulsions:

    • Add Brine: Adding a saturated solution of sodium chloride (brine) to the separatory funnel increases the polarity of the aqueous layer, which can help to break the emulsion.[4]

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[4]

    • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes resolve the issue.[4]

  • Preventing Product Loss:

    • pH Adjustment: Your polar pyrazolo[1,5-a]triazine is likely basic and can be protonated in an acidic aqueous solution, increasing its water solubility. Ensure your aqueous layer is basic (pH > 8) before extracting with an organic solvent.[6]

    • "Salting Out": Adding a salt like sodium chloride to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase, driving it into the organic layer.[4]

    • Back-Extraction: After your initial extraction, you can re-extract the aqueous layer with fresh portions of the organic solvent to recover any dissolved product.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of pyrazolo[1,5-a]triazines that contribute to purification challenges?

A1: The main challenges arise from the nitrogen-rich heterocyclic core.[1] The presence of multiple nitrogen atoms makes these compounds inherently polar and often basic. This leads to strong interactions with polar stationary phases like silica gel and can increase their solubility in aqueous solutions, complicating extractions.[3]

Q2: Are there any common impurities I should be aware of from the synthesis of pyrazolo[1,5-a]triazines?

A2: The impurities will depend on the specific synthetic route. However, common synthetic pathways, such as the annulation of a 1,3,5-triazine ring onto a pyrazole scaffold, may result in unreacted starting materials like 3(5)-aminopyrazoles or side products from incomplete cyclization.[2][14] It's crucial to understand the potential byproducts of your reaction to develop an effective purification strategy.[15]

Q3: Can I use reversed-phase chromatography for all polar pyrazolo[1,5-a]triazines?

A3: While reversed-phase chromatography is a powerful tool for polar compounds, it may not be universally applicable.[4] Extremely polar derivatives might still have insufficient retention and elute in or near the void volume of a standard C18 column.[6] In such cases, HILIC or other specialized stationary phases would be more appropriate.[6]

Q4: How can I remove highly polar, high-boiling solvents like DMF or DMSO after a reaction?

A4: These solvents can be challenging to remove. A common method is to dilute the reaction mixture with a large volume of water and then extract your product with a non-polar organic solvent like ethyl acetate or diethyl ether.[16] The DMF or DMSO will preferentially partition into the aqueous layer. Repeatedly washing the organic layer with water or a 5% LiCl aqueous solution can further reduce the amount of residual high-boiling solvent.[16]

Part 3: Experimental Protocols and Data

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is designed for a moderately polar, basic pyrazolo[1,5-a]triazine derivative that exhibits streaking on silica gel.

1. Solvent System Selection:

  • Begin by performing thin-layer chromatography (TLC) to find a suitable eluent. A good starting point is a mixture of ethyl acetate and hexanes.[7]
  • Prepare several test eluents with varying ratios (e.g., 20%, 50%, 80% ethyl acetate in hexanes), each containing 1% triethylamine (TEA).
  • The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4.[17]

2. Column Packing:

  • Prepare a slurry of silica gel in your chosen eluent (including the TEA).
  • Pour the slurry into your column and allow it to pack evenly, ensuring no air bubbles are trapped.[11]

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[8]
  • Carefully apply the sample to the top of the silica bed.[8]
  • Alternatively, use the dry-loading technique described in the troubleshooting section.

4. Elution and Fraction Collection:

  • Begin eluting with your chosen solvent system, collecting fractions.
  • Monitor the fractions by TLC to identify those containing your purified product.[18]

5. Solvent Removal:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Diagram: Troubleshooting Workflow for Column Chromatography

Chromatography_Troubleshooting Start Poor Separation in Column Chromatography CheckTLC Is the solvent system optimized via TLC? Start->CheckTLC OptimizeEluent Optimize eluent system. (Adjust polarity, add modifier) CheckTLC->OptimizeEluent No CheckLoading Is the sample loaded correctly? (Concentrated, minimal solvent) CheckTLC->CheckLoading Yes ImproveLoading Improve loading technique. (e.g., Dry loading) CheckLoading->ImproveLoading No CheckPacking Is the column packed properly? (No air bubbles or channeling) CheckLoading->CheckPacking Yes RepackColumn Repack the column. CheckPacking->RepackColumn No Alternative Consider alternative techniques: - Reversed-Phase - HILIC - Alumina CheckPacking->Alternative Yes

Sources

Technical Support Center: Synthesis of 8-Substituted Pyrazolo[1,5-a]triazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-substituted pyrazolo[1,5-a]triazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The pyrazolo[1,5-a][1][2][3]triazine system is a well-established bioisostere of natural purines, making it a privileged core in the development of therapeutic agents, particularly kinase inhibitors.[4][5]

However, the synthesis of these molecules is not without its challenges. Common issues include low yields, the formation of stubborn intermediates, unexpected side products, and difficulties in purification. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and optimize your synthetic routes.

Frequently Asked Questions & Troubleshooting Guide
Issue 1: Low Yields and Incomplete Cyclization

Question: I am attempting to synthesize a 2-thioxo-1H-pyrazolo[1,5-a][1][2][3]triazin-4-one from a 5-aminopyrazole, but my overall yield is very low. My TLC and LC-MS show a significant amount of starting material and a major intermediate that is not the desired product. What is happening?

Answer: This is a classic issue in this synthesis, which typically involves two key steps: (1) reaction of the 5-aminopyrazole with an acyl isothiocyanate (like ethoxycarbonyl isothiocyanate) to form a thiourea intermediate, and (2) a base-mediated intramolecular cyclization to form the triazine ring.[2] The problem you are observing almost certainly stems from an incomplete or failed cyclization step.

Causality: The intermediate you are isolating is likely the N-carbetoxythiourea.[2] The cyclization of this intermediate to form the 1,3,5-triazine ring is an intramolecular nucleophilic substitution that requires a sufficiently strong base to deprotonate the pyrazole N-H or the thiourea N-H, initiating the ring closure. If the base is too weak, the temperature is too low, or the reaction time is too short, the cyclization will stall, leaving you with the stable thiourea intermediate.

Troubleshooting Steps:

  • Verify the Intermediate: Isolate the intermediate and characterize it by ¹H NMR and MS. The N-carbetoxythiourea will have characteristic signals for the ethoxy group and additional N-H protons compared to your starting aminopyrazole.

  • Optimize the Base and Solvent: The choice of base is critical. While weaker bases might be used in the initial thiourea formation, a stronger base is often required for the cyclization.

    • Recommended Bases: Sodium ethoxide (NaOEt) in ethanol or aqueous sodium hydroxide (NaOH) are highly effective for this cyclization step.[2][4]

    • Solvent: If using NaOEt, anhydrous ethanol is the solvent of choice. For NaOH, a mixture of ethanol and water can be effective.

  • Increase Thermal Energy: This cyclization is often thermodynamically favorable but kinetically slow at room temperature. Heating the reaction mixture is usually necessary.

    • Conventional Heating: Refluxing in ethanol (around 80 °C) is a common condition.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2][6] A typical condition might be 120 °C for 15-30 minutes in a sealed microwave vial.

Workflow: Overcoming Incomplete Cyclization

start Low Yield of Pyrazolo[1,5-a]triazine check_intermediate Isolate and Characterize Major Byproduct start->check_intermediate is_thiourea Is it the N-acylthiourea intermediate? check_intermediate->is_thiourea troubleshoot_other Investigate Other Side Reactions (e.g., Degradation) is_thiourea->troubleshoot_other No optimize_base Switch to Stronger Base (e.g., NaOEt, aq. NaOH) is_thiourea->optimize_base Yes increase_temp Increase Reaction Temperature (Reflux or Microwave) optimize_base->increase_temp monitor Monitor Reaction by TLC/LC-MS for Consumption of Intermediate increase_temp->monitor success Successful Cyclization: Proceed to Workup monitor->success

Caption: Troubleshooting workflow for incomplete cyclization.

Issue 2: Formation of Regioisomers

Question: My starting 3-substituted-5-aminopyrazole is giving me two isomeric products that are very difficult to separate. Why does this happen and how can I control the regioselectivity?

Answer: The formation of regioisomers is a well-known challenge when working with unsymmetrically substituted pyrazoles. The issue arises from the tautomeric nature of the pyrazole ring. A 3-substituted pyrazole exists in equilibrium with its 5-substituted tautomer. When you perform a reaction like N-acylation or N-alkylation, the reagent can attack either of the two ring nitrogens, leading to two different regioisomeric intermediates, which then cyclize to form two different final products.

Mechanistic Insight: The reaction of a 3-substituted-5-aminopyrazole with a cyclizing agent can proceed through two pathways, potentially leading to an 8-substituted or a 6-substituted pyrazolo[1,5-a]triazine. While the formation of the pyrazolo[1,5-a]triazine system from 5-aminopyrazoles is generally regioselective for the C8-substituted product due to the reaction pathway, side products can arise from reactions at the other pyrazole nitrogen, especially under kinetic control or with certain substitution patterns.

Troubleshooting & Control Strategies:

  • Protecting Groups: The most robust solution is to install a protecting group on one of the pyrazole nitrogens before the key reaction sequence. A group like a p-methoxybenzyl (PMB) or even a simple methyl group can direct the subsequent reactions. This, however, adds steps to the synthesis.

  • Reaction Conditions:

    • Kinetic vs. Thermodynamic Control: Running the reaction at low temperatures may favor the kinetically preferred isomer (often the less sterically hindered nitrogen), while higher temperatures may allow equilibration to the thermodynamically more stable isomer. Experiment with a temperature range to see if selectivity can be improved.

    • Steric Hindrance: The regioselectivity is often governed by sterics. The incoming electrophile will preferentially attack the less hindered nitrogen atom. If your substituent at C3 is large, this can provide excellent selectivity.

  • Careful Characterization: If you cannot avoid the formation of isomers, definitive characterization is essential. 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for assigning the correct structures.

  • Chromatographic Separation: While difficult, separation is often possible with careful optimization of column chromatography.

    • Column: Use a high-resolution silica.

    • Solvent System: Test multiple solvent systems. Sometimes a switch from ethyl acetate/hexane to dichloromethane/methanol or the addition of a small amount of acetic acid or triethylamine can dramatically improve separation.

Visualizing Regioisomer Formation

cluster_start Unsymmetrical 5-Aminopyrazole (Tautomers) cluster_reaction Reaction with Electrophile (E+) cluster_product Cyclization Py_A R-Substituted at C3 Py_B R-Substituted at C5 Py_A->Py_B equilibrium Int_A Intermediate A (Attack at N1) Py_A->Int_A Path 1 Int_B Intermediate B (Attack at N2) Py_B->Int_B Path 2 Prod_A Product 1 (8-R-isomer) Int_A->Prod_A Prod_B Side Product 2 (6-R-isomer) Int_B->Prod_B

Caption: Potential pathways leading to regioisomers.

Issue 3: Failure of Palladium-Catalyzed Cross-Coupling at C8

Question: I have successfully synthesized my 8-bromo-pyrazolo[1,5-a]triazine core, but I am struggling with the subsequent Suzuki coupling to install an aryl group. The reaction is either stalling or I see significant amounts of a de-brominated side product.

Answer: This is a common frustration in the late-stage functionalization of electron-deficient heterocyclic systems. The pyrazolo[1,5-a]triazine core is electron-poor, which activates the C8-halide for coupling. However, the nitrogen atoms in the rings can also act as ligands for the palladium catalyst, leading to catalyst inhibition or decomposition. The formation of a de-halogenated (hydrodehalogenation) product is also a frequent side reaction.

Troubleshooting the Suzuki Coupling:

ParameterObservation / ProblemSuggested Action & Rationale
Catalyst/Ligand No reaction or low conversion.The nitrogen-rich substrate can poison standard Pd(PPh₃)₄. Switch to a catalyst system with more electron-rich, sterically bulky phosphine ligands like XPhos, SPhos, or RuPhos. These ligands stabilize the active Pd(0) species and promote the difficult reductive elimination step. Use a pre-catalyst like Pd₂(dba)₃ or a G3/G4 Buchwald pre-catalyst for reliable generation of the active species.
Base Stalled reaction; starting material recovered.The base is crucial. If it's too weak (e.g., Na₂CO₃), the transmetalation step may be too slow. If it's too strong and has nucleophilic character (e.g., NaOH, NaOEt), it can lead to substrate degradation or catalyst decomposition. Try K₃PO₄ or Cs₂CO₃ , which are strong, non-nucleophilic bases often effective for heteroaromatic couplings.
Solvent Poor solubility of starting material.The 8-bromo starting material can be poorly soluble. A common solvent system is Dioxane/Water (e.g., 4:1) . If solubility is still an issue, try DMF or Toluene . Ensure the reaction is thoroughly degassed to remove oxygen, which deactivates the catalyst.
Side Product Significant formation of the de-brominated product.This arises from a competing proto-deboronation of the boronic acid followed by reduction of your substrate, or direct reduction of the aryl-palladium intermediate. Minimize water in the reaction (use anhydrous solvents and dry your base if possible). Use a slight excess (1.1-1.2 eq) of the boronic acid, but avoid a large excess. Lowering the reaction temperature may also disfavor this side pathway.

A successful strategy for this transformation has been reported using palladium catalysts to prepare a variety of 8-substituted pyrazolo[1,5-a]-1,3,5-triazine derivatives.[3]

Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of 8-Methyl-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one

This protocol is adapted from the work of Elie et al., Molecules, 2021.[2][6]

Step 1: Thiourea Formation

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 5-amino-3-methylpyrazole (0.5 g, 5.15 mmol, 1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Add ethoxycarbonyl isothiocyanate (0.61 mL, 5.41 mmol, 1.05 eq) dropwise at room temperature.

  • Seal the vial and irradiate in a microwave reactor at 80 °C for 15 minutes.

Step 2: Cyclization and S-Methylation 5. Cool the vial to room temperature. 6. Add a solution of sodium ethoxide (21% wt in ethanol, 3.3 mL, 8.75 mmol, 1.7 eq). 7. Add methyl iodide (0.48 mL, 7.72 mmol, 1.5 eq). 8. Reseal the vial and irradiate in the microwave reactor at 120 °C for 15 minutes.

Step 3: Workup and Purification 9. After cooling, pour the reaction mixture into ice-water (50 mL). 10. Acidify the mixture to pH 5-6 using acetic acid. 11. The resulting precipitate is collected by vacuum filtration. 12. Wash the solid with cold water and then diethyl ether. 13. Dry the solid under vacuum to yield the title compound.

  • Expected Outcome: A solid product with an expected yield of 50-60%. Characterize by NMR and HRMS to confirm structure and purity.[2]
References
  • G. Cusmano, G. Macaluso, "Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity," HETEROCYCLES, Vol. 75, No. 7, 2008. [Link]

  • J. Elie, C. Fruit, T. Besson, "Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity," Request PDF on ResearchGate, 2021. [Link]

  • J. Elie, C. Fruit, T. Besson, "Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines," Molecules, 2021. [Link]

  • J. Elie, C. Fruit, T. Besson, "Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5- a][1][2][3]triazines," PubMed, 2021. [Link]

  • F. Popowycz, P. Bernard, P. Raboisson, B. Joseph, "Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions," Synthesis, 2007. [Link]

  • A. Le-Dey, et al., "Synthesis of new pyrazolo[1][2][4]triazines by cyclative cleavage of pyrazolyltriazenes," Beilstein Archives, 2020. [Link]

  • A. Le-Dey, et al., "Synthesis of new pyrazolo[1][2][4]triazines by cyclative cleavage of pyrazolyltriazenes," National Institutes of Health, 2020. [Link]

  • A. H. M. Husain, et al., "Pyrazolo[1,5-a][1][2][3]triazine based scaffold as purine analogues with diverse biological activity," Request PDF on ResearchGate, 2018. [Link]

Sources

scaling up the synthesis of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I'm currently immersed in targeted Google searches, aiming to build a robust database on 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one synthesis. Right now, I'm focusing on reaction conditions, starting materials, likely side reactions, purification techniques, and scaling challenges. This data gathering will be comprehensive.

Planning Technical Support Content

I'm now analyzing the search results, identifying the key optimization parameters and recurring issues to begin structuring content. I'm organizing the information logically to develop the basis for the troubleshooting guide and the FAQ section. My next step will be to formulate the content in a question-and-answer format for easier readability. I plan to provide detailed, scientifically-grounded answers with practical solutions.

Organizing Synthesis Data

I'm now fully immersed in the synthesis information. I'm carefully organizing data from my searches, starting to identify key optimization parameters and areas of disagreement. My focus is now on structuring this information for a troubleshooting guide and FAQ section. I'm preparing to move into a Q&A format.

Analyzing Initial Findings

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Evaluating Iodination Strategies

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Exploring Microwave Synthesis Options

I've found some interesting work, focusing on a one-pot microwave-assisted synthesis of similar derivatives. It seems promising for potential scale-up due to its efficiency. However, the existing searches lack a direct protocol for 8- iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one. I'm still gathering information on iodination challenges, which will be essential for creating the troubleshooting guide. I'll need to explore similar heterocyclic systems now.

Analyzing New Findings

I've been digging deeper and found a real gem: an article on ResearchGate titled "Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions." This paper is explicitly focused on synthesizing the specific 8-substituted derivatives I'm interested in, which is incredibly helpful.

Gathering Supporting Data

I have located an article detailing the synthesis of the 8-iodopyrazolo[1,5-a]-1,3,5-triazine derivatives, which is incredibly relevant. This provides useful detail on using N-iodosuccinimide for iodination. Also, I have gathered resources discussing heterocycle iodination, which is helpful. I'm missing a detailed experimental protocol for the precursor synthesis, though. I'm also now working to identify the scaling challenges for iodination to build a troubleshooting section.

Refining Information Gathering

I've located another crucial article, "Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions," detailing 8-iodopyrazolo[1,5-a]-1,3,5-triazine synthesis using NIS. Resources on heterocycle iodination are now aiding troubleshooting. However, I still need a detailed precursor synthesis protocol and information on scaling challenges for iodination to build a strong troubleshooting resource. My next steps are now finding these things.

Analyzing Synthetic Routes

I've made headway! I've now gathered enough data to build the technical support center. Recently, I've identified a promising synthetic pathway for the precursor, 1H,4H-pyrazolo[1,5-a]triazin-4-one. It looks like we can cyclize 5-aminopyrazole with a suitable C1 synthon. I'm excited by this.

Compiling the Data

I've made significant progress! Building on the initial pathway, I've now detailed the 8-position iodination using N-iodosuccinimide. I've also incorporated insights into scaling up the iodination, including safety and purification challenges, like crystallization. This enables a comprehensive guide covering the entire process, addressing potential user issues with troubleshooting guides and FAQs, and covering the underlying chemistry and providing practical solutions for drug development professionals.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating Novel Pyrazolo[1,5-a]triazine Compounds as Anticancer Agents In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]triazine scaffold has emerged as a promising pharmacophore in oncology, valued as a purine bioisostere that can be engineered to target key regulators of cell proliferation and survival.[1] Numerous derivatives have demonstrated potent antiproliferative activities, often by inhibiting protein kinases crucial for cancer progression, such as Cyclin-Dependent Kinases (CDKs).[1][2][3][4] This guide provides an in-depth, experience-driven framework for researchers to rigorously validate the anticancer activity of novel pyrazolo[1,5-a]triazine compounds, moving from initial cytotoxicity screening to mechanistic elucidation.

Our approach is built on a logical, stepwise progression. We first establish the compound's fundamental ability to inhibit cancer cell growth. Once cytotoxicity is confirmed, we investigate how the compound works by analyzing its effects on cell cycle progression and apoptosis. Finally, we benchmark its performance against established anticancer agents. This systematic validation workflow ensures that the resulting data is robust, reproducible, and provides a clear rationale for further preclinical development.

Section 1: Foundational Cytotoxicity Screening

The initial and most critical step is to determine the concentration-dependent cytotoxic effect of a novel compound. This establishes the fundamental basis of its anticancer potential. The half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces cell viability by 50%, is the key metric derived from this phase.

Experimental Rationale: Choosing the Right Assay

While several methods exist for assessing cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method.[5][6] It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[5] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced, quantified by spectrophotometry, serves as a proxy for cell viability.

This assay is preferred for initial high-throughput screening due to its simplicity and scalability in a 96-well plate format.[6][7] However, it is crucial to recognize that compounds interfering with cellular redox processes can produce false results. Therefore, any significant "hits" should be validated with an alternative method, such as the sulforhodamine B (SRB) assay, which measures total protein content.

Detailed Protocol: MTT Cell Viability Assay[5][6][8][9]
  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a serial dilution of the novel pyrazolo[1,5-a]triazine compound and a reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (treated with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and "medium only" wells for background subtraction.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe significant growth inhibition.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.[7][8]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to reduce background noise.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

The results should be summarized in a clear, comparative table.

CompoundCell LineIC50 (µM) after 48h
Novel Compound (e.g., PZ-1) MCF-7 (Breast Cancer)2.5 ± 0.3
HCT-116 (Colon Cancer)1.8 ± 0.2
Doxorubicin (Reference) MCF-7 (Breast Cancer)0.8 ± 0.1
HCT-116 (Colon Cancer)0.5 ± 0.07

Section 2: Elucidating the Mechanism of Action

Once a compound demonstrates potent cytotoxicity, the next logical step is to understand how it kills cancer cells. The two most common mechanisms for anticancer agents are inducing cell cycle arrest and triggering apoptosis (programmed cell death). Flow cytometry is an indispensable tool for investigating both processes.

G cluster_start Initial Screening cluster_mech Mechanism of Action cluster_end Further Validation Start Novel Pyrazolo[1,5-a]triazine Compound Cytotoxicity MTT Assay (Determine IC50) Start->Cytotoxicity Decision Is IC50 in a potent range? Cytotoxicity->Decision CellCycle Cell Cycle Analysis (PI Staining) Decision->CellCycle Yes Apoptosis Apoptosis Assay (Annexin V/PI) Decision->Apoptosis Yes Pathway Molecular Target Analysis (e.g., Western Blot for CDK targets) CellCycle->Pathway Apoptosis->Pathway

Cell Cycle Analysis by Propidium Iodide Staining

Many chemotherapeutics exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) and subsequently undergo apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cell cycle phases.

  • Cell Treatment: Seed cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with the novel compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at low speed (e.g., 300 x g for 5 minutes).

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[9] This step fixes the cells and permeabilizes the membrane for PI entry. Cells can be stored in ethanol at 4°C for several days.[10]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA) and PI.[9][10]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[10]

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate channel (e.g., FL2 or FL3).[11]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 65.2 ± 3.120.5 ± 2.514.3 ± 1.8
PZ-1 (IC50) 25.8 ± 2.915.1 ± 2.259.1 ± 4.5
PZ-1 (2x IC50) 10.3 ± 1.58.9 ± 1.380.8 ± 3.7

This hypothetical data suggests PZ-1 induces a strong G2/M phase arrest.

Apoptosis Detection by Annexin V/PI Staining

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[12] Co-staining with PI, which can only enter cells with compromised membrane integrity, allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[12][13]

  • Cell Treatment: Seed and treat cells as described for the cell cycle analysis protocol.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Resuspension: Centrifuge the cells and resuspend the pellet in 100 µL of 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.

Treatment (48h)% Viable (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
Vehicle Control 94.1 ± 2.23.5 ± 0.82.4 ± 0.5
PZ-1 (IC50) 45.3 ± 3.835.1 ± 3.119.6 ± 2.5
PZ-1 (2x IC50) 15.7 ± 2.550.8 ± 4.233.5 ± 3.9

This hypothetical data indicates that PZ-1 induces apoptosis in a dose-dependent manner.

Section 3: Investigating Molecular Targets

The structural similarity of pyrazolo[1,5-a]triazines to purines suggests they may act as ATP-competitive inhibitors of protein kinases.[1][4] The observation of G2/M arrest strongly implicates kinases that regulate this cell cycle checkpoint, particularly CDK1/Cyclin B. However, many related scaffolds have shown activity against other CDKs, such as CDK2, CDK7, and CDK9, which regulate other cell cycle phases and transcription.[2][14][15]

Further experiments, such as Western blotting, would be required to probe the phosphorylation status of key CDK substrates (e.g., Retinoblastoma protein (Rb), RNA Polymerase II) to confirm the specific kinase target.

G G1 G1 S S G1->S G1/S Transition G2 G2 S->G2 M M G2->M G2/M Transition CyclinD_CDK46 CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb pRb pRb E2F E2F Rb->E2F CyclinE_CDK2 CyclinE_CDK2 E2F->CyclinE_CDK2 activates pRb->E2F releases CyclinE_CDK2->S CyclinA_CDK2 CyclinA_CDK2 CyclinA_CDK2->G2 CyclinB_CDK1 CyclinB_CDK1 CyclinB_CDK1->M PZ1 PZ1 PZ1->CyclinD_CDK46 PZ1->CyclinE_CDK2 PZ1->CyclinB_CDK1

Section 4: Comparative Analysis and Benchmarking

To contextualize the potential of a novel compound, its performance must be benchmarked against a relevant standard-of-care drug. The choice of comparator depends on the cancer type being studied. Doxorubicin is a broad-spectrum topoisomerase inhibitor, while drugs like Paclitaxel (a microtubule stabilizer) are more specific G2/M phase inhibitors.

ParameterPZ-1 (Novel Compound)Doxorubicin (Standard)Interpretation
IC50 (HCT-116, 48h) 1.8 µM0.5 µMDoxorubicin is more potent in direct cytotoxicity.
Primary Mechanism G2/M Arrest, ApoptosisDNA Intercalation, ApoptosisDifferent mechanisms may offer advantages.
Selectivity (Hypothetical) Higher for cancer vs. normal cellsLower selectivityA key potential advantage for novel targeted agents.

This final comparison provides a holistic view of the compound's profile. While PZ-1 may be less potent than Doxorubicin in this example, it might exhibit a superior safety profile or be effective in doxorubicin-resistant cell lines, highlighting its therapeutic niche.

Conclusion

This guide outlines a systematic and robust workflow for the initial in vitro validation of novel pyrazolo[1,5-a]triazine anticancer compounds. By progressing from broad cytotoxicity screening to detailed mechanistic studies of the cell cycle and apoptosis, researchers can build a comprehensive data package. This rigorous, multi-faceted approach is essential for identifying promising lead candidates and providing the strong scientific rationale required to advance them into the next stages of drug development.

References

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry, 52(3), 655-663. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]

  • ResearchGate. (2024). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Retrieved from [Link]

  • Velihina, Y. S., et al. (2020). 2-(Dichloromethyl)pyrazolo[1,5-a][9][16]triazines: synthesis and anticancer activity. Biopolymers and Cell, 36(1), 60-73. Retrieved from [Link]

  • ACS Publications. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. Retrieved from [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • NIH. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]

  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • PubMed. (2014). In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. Retrieved from [Link]

  • PubMed Central. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Synthesis and in vitro anticancer activity of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][9][12]triazines. Retrieved from [Link]

  • MDPI. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][11][12]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Retrieved from [Link]

  • PubMed Central. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][11][12]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Retrieved from [Link]

  • PubMed. (2022). Pyrazolo[4,3- e]tetrazolo[1,5- b][11][12]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Retrieved from [Link]

  • PubMed. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Retrieved from [Link]

  • PubMed Central. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][9][12]triazines. Retrieved from [Link]

  • RSC Publishing. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • PubMed Central. (2020). The activity of pyrazolo[4,3-e][11][12]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][11][12]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Retrieved from [Link]

  • Taylor & Francis Online. (2020). The activity of pyrazolo[4,3-e][11][12]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][11][12]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Structure of Pyrazolo[1,5-a]triazine Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel heterocyclic compounds is paramount. The pyrazolo[1,5-a]triazine scaffold, a significant pharmacophore in the development of kinase inhibitors and other therapeutic agents, often presents structural elucidation challenges that cannot be resolved by one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy alone.[1][2][3] This guide provides an in-depth, experience-driven comparison of two-dimensional (2D) NMR techniques for the definitive structural characterization of pyrazolo[1,5-a]triazine derivatives.

The Limitations of 1D NMR in the Analysis of Pyrazolo[1,5-a]triazines

While ¹H and ¹³C NMR are foundational techniques, they often fall short in complex heterocyclic systems like pyrazolo[1,5-a]triazines. The dense aromatic regions in ¹H NMR spectra can lead to overlapping signals, making unambiguous assignment difficult. Furthermore, ¹³C NMR, while providing information on the number of unique carbon environments, does not directly reveal connectivity. The presence of multiple nitrogen atoms in the heterocyclic core can also lead to complex electronic effects, further complicating spectral interpretation. For instance, distinguishing between isomers or pinpointing the exact position of substituents on the bicyclic ring system can be ambiguous with 1D NMR data alone.[4]

A Comparative Analysis of 2D NMR Techniques for Pyrazolo[1,5-a]triazine Structure Elucidation

To overcome the limitations of 1D NMR, a suite of 2D NMR experiments is essential. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for structural confirmation.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment is the cornerstone of proton network analysis. It identifies protons that are spin-spin coupled, typically those separated by two or three bonds. For pyrazolo[1,5-a]triazine derivatives, COSY is instrumental in:

  • Identifying adjacent protons on the pyrazole and triazine rings. This allows for the tracing of proton-proton connectivities within the core structure.

  • Confirming the integrity of substituent side chains. For example, in an ethyl-substituted derivative, COSY will show a clear correlation between the methyl and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment correlates each proton with its directly attached carbon atom. This is a powerful tool for:

  • Unambiguous assignment of protonated carbons. By linking the well-resolved ¹H signals to their corresponding ¹³C signals, HSQC provides definitive assignments for all CH, CH₂, and CH₃ groups.

  • Resolving overlapping proton signals. Even if proton signals are crowded in the 1D spectrum, they can often be resolved in the second dimension of the HSQC spectrum, allowing for the assignment of their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Carbon Skeleton

The HMBC experiment is arguably the most critical for elucidating the core structure of novel pyrazolo[1,5-a]triazine derivatives. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This long-range connectivity information is vital for:

  • Connecting molecular fragments. HMBC can show correlations from a substituent's protons to the carbons of the heterocyclic core, confirming the point of attachment.

  • Assigning quaternary carbons. Since quaternary carbons have no attached protons, they are not observed in an HSQC spectrum. HMBC is the primary method for assigning these carbons by observing correlations from nearby protons.

  • Distinguishing between isomers. In cases where multiple isomers are possible, key HMBC correlations can definitively establish the correct regiochemistry.[5] For example, a correlation from a specific proton to a particular quaternary carbon can differentiate between a substituent at one position versus another.

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations and Stereochemistry

The NOESY experiment provides information about protons that are close in space, regardless of their bonding connectivity. This is crucial for:

  • Determining stereochemistry. For derivatives with stereocenters, NOESY can reveal the relative orientation of substituents.[6] For instance, a NOESY correlation between two protons on opposite sides of the ring system would indicate they are on the same face of the molecule.

  • Confirming substituent orientation. The spatial proximity of a substituent's protons to specific protons on the heterocyclic core can be established through NOESY, providing further evidence for its position.[7]

Comparative Data Summary

The following table summarizes the key information obtained from each 2D NMR experiment for a hypothetical substituted pyrazolo[1,5-a]triazine derivative.

2D NMR Experiment Information Provided Application to Pyrazolo[1,5-a]triazines
COSY ¹H-¹H correlations through 2-3 bondsIdentifies adjacent protons on the rings and within substituents.
HSQC Direct ¹H-¹³C correlations (¹JCH)Assigns protonated carbons.
HMBC Long-range ¹H-¹³C correlations (²JCH, ³JCH)Assigns quaternary carbons, connects fragments, and confirms isomer structure.
NOESY ¹H-¹H correlations through spaceDetermines stereochemistry and confirms substituent orientation.

Experimental Protocols

Sample Preparation
  • Dissolve 5-10 mg of the pyrazolo[1,5-a]triazine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Filter the solution into a clean, dry 5 mm NMR tube.

2D NMR Data Acquisition

The following are general acquisition parameters. These should be optimized for the specific instrument and sample.

  • COSY:

    • Acquire a ¹H spectrum to determine the spectral width.

    • Use a standard gradient-selected COSY pulse sequence.

    • Acquire 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.

  • HSQC:

    • Acquire ¹H and ¹³C spectra to determine spectral widths.

    • Use a standard gradient-selected HSQC pulse sequence with multiplicity editing (HSQC-EDIT) if desired to differentiate between CH/CH₃ and CH₂ signals.

    • Set the ¹JCH coupling constant to an average value of 145 Hz.

    • Acquire 256-512 increments in t₁ with 4-8 scans per increment.

  • HMBC:

    • Use a standard gradient-selected HMBC pulse sequence.

    • Set the long-range coupling constant (ⁿJCH) to 8-10 Hz to optimize for two- and three-bond correlations.

    • Acquire 256-512 increments in t₁ with 16-64 scans per increment.

  • NOESY:

    • Use a standard phase-sensitive gradient-selected NOESY pulse sequence.

    • Optimize the mixing time (tm) based on the molecular size. For small molecules, a tm of 500-1000 ms is a good starting point.

    • Acquire 256-512 increments in t₁ with 16-32 scans per increment.

Data Analysis Workflow

The following diagram illustrates a logical workflow for analyzing 2D NMR data to confirm the structure of a pyrazolo[1,5-a]triazine derivative.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Identify Spin Systems HSQC HSQC H1_NMR->HSQC NOESY NOESY H1_NMR->NOESY C13_NMR ¹³C NMR C13_NMR->HSQC HMBC HMBC COSY->HMBC HSQC->HMBC Assign Protonated Carbons Structure Final Structure HMBC->Structure Confirm Connectivity & Isomer NOESY->Structure Confirm Stereochemistry

Caption: Workflow for 2D NMR-based structure elucidation.

Key HMBC Correlations for the Pyrazolo[1,5-a]triazine Core

The following diagram illustrates some of the key, expected HMBC correlations that are instrumental in confirming the pyrazolo[1,5-a]triazine core structure.

Caption: Expected HMBC correlations for the core structure.

Conclusion

The structural elucidation of pyrazolo[1,5-a]triazine derivatives requires a multi-faceted approach where 2D NMR spectroscopy plays a pivotal role. While 1D NMR provides a preliminary overview, a combination of COSY, HSQC, HMBC, and NOESY experiments is essential for unambiguous and self-validating structural confirmation. The strategic application and interpretation of these techniques, as outlined in this guide, will empower researchers to confidently characterize novel chemical entities, a critical step in the journey of drug discovery and development. The low solubility of some triazine derivatives can be a challenge, and the use of co-solvents like trifluoroacetic acid (TFA) or acquiring spectra at elevated temperatures might be necessary, although sample stability should be monitored.

References

  • Structure Elucidation of a Pyrazolo[6][8]pyran Derivative by NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][9]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. Available at: [Link]

  • The activity of pyrazolo[4,3-e][5][6][9]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][9]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. National Institutes of Health. Available at: [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][9]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. National Institutes of Health. Available at: [Link]

  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. MDPI. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a][5][8][10]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]

  • Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR. ResearchGate. Available at: [Link]

  • Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. SPbU Researchers Portal. Available at: [Link]

  • Structure-based design, synthesis, and study of pyrazolo[1,5-a][5][8][10]triazine derivatives as potent inhibitors of protein kinase CK2. PubMed. Available at: [Link]

  • Synthesis, Structural Characterization, and Biological Activity of New Pyrazolo[4,3-e][5][6][9]triazine Acyclonucleosides. MDPI. Available at: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][6][9]triazin-7(6H). National Institutes of Health. Available at: [Link]

  • Chapter 3 – Structural characterization of triazines. University of Barcelona. Available at: [Link]

  • Efficient Routes to Pyrazolo[3,4-e][5][6][9]triazines and a New Ring System:[5][6][9]Triazino[5,6-d][5][8][9]triazines. MDPI. Available at: [Link]

  • Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][5][8][10]triazine Derivatives as CDK2 Inhibitors. PubMed. Available at: [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][5][8][10]triazines. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Alternative Cross-Coupling Methods for Functionalizing Pyrazolo[1,5-a]triazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]triazine Scaffold and the Quest for Functionalization

The pyrazolo[1,5-a]triazine core is a nitrogen-rich heterocyclic system of significant interest to medicinal chemists.[1] As a bioisosteric substitute for natural purines, this scaffold is a privileged structure in the design of therapeutic agents, particularly in the development of kinase inhibitors.[1] The biological activity of these molecules is profoundly dictated by the nature and position of substituents on the core. Consequently, the development of robust and versatile methods for its functionalization is a critical endeavor in drug discovery, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Traditionally, the functionalization of such scaffolds has relied on classical cross-coupling reactions. While powerful, these methods present a significant bottleneck: they necessitate the pre-installation of a functional handle, typically a halogen, at the desired position. This multi-step process can be inefficient, limit the accessible chemical space, and is often incompatible with the late-stage functionalization of complex molecules.

This guide provides a comparative overview of modern, alternative cross-coupling strategies that bypass the need for pre-functionalization, focusing on Palladium-Catalyzed Direct C–H Arylation and Radical-Mediated Minisci-Type Reactions. We will delve into the mechanistic rationale, compare performance with experimental data, and provide actionable protocols for researchers in the field.

The Baseline: Traditional Palladium-Catalyzed Cross-Coupling

Conventional methods like the Suzuki, Stille, Sonogashira, or Heck reactions are workhorses in medicinal chemistry. Their application to the pyrazolo[1,5-a]triazine core typically involves a two-step sequence: regioselective halogenation (e.g., iodination at the C8 position) followed by a Pd-catalyzed coupling with a suitable partner (e.g., a boronic acid).[2]

While effective, this approach has inherent limitations:

  • Atom and Step Inefficiency: Requires a dedicated step to install the halide, generating stoichiometric waste.

  • Limited Scope: The availability of the requisite halogenated starting material can be a constraint.

  • Late-Stage Functionalization Challenges: Introducing a halide into a complex, drug-like molecule can be difficult or impossible without disrupting other functional groups.

A typical workflow is illustrated below. The synthesis of 8-substituted derivatives requires the preparation of the corresponding 8-iodopyrazolo[1,5-a]triazine intermediate.[2] This prerequisite highlights the need for more direct and efficient methodologies.

Alternative Strategy 1: Palladium-Catalyzed Direct C–H Arylation

Direct C–H activation is a transformative strategy that enables the coupling of a C–H bond directly with a coupling partner, obviating the need for a halide handle. For electron-deficient heterocycles like pyrazolo[1,5-a]triazines, this approach offers a more streamlined and efficient route to bi(hetero)aryl products.

Mechanism and Rationale: The Concerted Metalation-Deprotonation Pathway

The operative mechanism for direct arylation of electron-deficient heterocycles is often the Concerted Metalation-Deprotonation (CMD) pathway.[3] In this process, a Pd(II) catalyst, coordinated to a ligand and an anionic ligand (like acetate or pivalate), approaches the C–H bond. The C–H bond cleavage and the formation of the Pd–C bond occur in a single, concerted transition state, with the anionic ligand acting as an internal base to accept the proton. This avoids the formation of unstable organopalladium intermediates and is favored for C–H bonds that are acidic, as is common in electron-poor aza-heterocycles.

G cluster_cycle Direct C-H Arylation Catalytic Cycle (CMD) pd0 Pd(0)L_n pd2_halide L_n(Ar)Pd(II)-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_base L_n(Ar)Pd(II)-Base pd2_halide->pd2_base Anion Exchange (Base⁻) cmd_ts CMD Transition State [L_n(Ar)Pd(Base)---H---Het] pd2_base->cmd_ts Coordination (Het-H) pd2_het L_n(Ar)Pd(II)-Het cmd_ts->pd2_het - H-Base pd2_het->pd0 Reductive Elimination (Ar-Het) caption Simplified Catalytic Cycle for Direct C-H Arylation.

Caption: Simplified Catalytic Cycle for Direct C-H Arylation.

The key advantage is the ability to use the native C–H bonds of the scaffold as the point of functionalization, dramatically improving the synthetic efficiency.

Performance and Comparative Analysis

While studies directly on the pyrazolo[1,5-a]triazine core are emerging, extensive work on the closely related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine systems provides compelling evidence of this method's power.[4] A crucial finding is the ability to control regioselectivity through catalyst selection. For pyrazolo[1,5-a]pyrimidines, a phosphine-containing palladium catalyst favors arylation at the most acidic C7 position, whereas a phosphine-free system directs the reaction to the most electron-rich C3 position.[5] This level of control is unattainable with traditional methods, which are dictated by the site of halogenation.

FeatureTraditional Suzuki Coupling[2]Direct C–H Arylation[4]Field-Proven Insight
Substrate Halogenated Pyrazolo[1,5-a]triazineUnfunctionalized Pyrazolo[1,5-a]triazineC-H activation eliminates a synthetic step, saving time and resources. Ideal for late-stage functionalization.
Coupling Partner Arylboronic AcidAryl Halide (incl. chlorides)Ability to use cheaper, more abundant aryl chlorides is a major process chemistry advantage.
Key Reagents Pd Catalyst, Ligand, Stoichiometric BasePd Catalyst, Ligand, Stoichiometric Base/AcidThe choice of ligand (e.g., PCy₃) is critical in C-H activation to promote the desired catalytic cycle.
Regioselectivity Dictated by halide positionCatalyst/Ligand controlled (e.g., C7 vs. C3)Offers unprecedented flexibility to target different positions on the scaffold by simply changing reagents.
Atom Economy Moderate (generates halide salt waste)High (generates H-X as byproduct)Fundamentally a more sustainable and efficient chemical transformation.
Detailed Experimental Protocol: Direct C7-H Arylation of a Pyrazolo[1,5-a]azine Scaffold

This protocol is adapted from established procedures for related pyrazolo[1,5-a]azine systems and serves as a robust starting point.[4]

Materials:

  • Pyrazolo[1,5-a]triazine substrate (1.0 equiv, 0.2 mmol)

  • Aryl Chloride (3.0 equiv, 0.6 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (10 mol%, 0.02 mmol)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (20 mol%, 0.04 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 0.4 mmol)

  • Anhydrous p-Xylene (0.2 M)

Procedure:

  • To a flame-dried microwave vial equipped with a magnetic stir bar, add the pyrazolo[1,5-a]triazine substrate, aryl chloride, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃.

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous p-xylene via syringe.

  • Seal the vial tightly with a Teflon-lined cap.

  • Place the vial in a preheated oil bath or heating block at 140-160 °C.

  • Stir the reaction vigorously for 20-24 hours. Monitor reaction progress by TLC or LC-MS if desired.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the C7-arylated product.

  • Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The regioselectivity can be confirmed by 2D NMR (NOESY) experiments.

Alternative Strategy 2: Radical-Mediated C–H Functionalization (Minisci-Type Reactions)

The Minisci reaction is a powerful method for the C–H functionalization of electron-deficient heterocycles via a radical mechanism.[6] It is particularly effective for installing alkyl groups, a transformation that is often challenging via traditional cross-coupling methods. The emergence of photoredox catalysis has modernized the Minisci reaction, allowing it to proceed under significantly milder conditions.

Mechanism and Rationale: Radical Addition and Oxidative Aromatization

The Minisci reaction follows a distinct three-step mechanism:

  • Radical Generation: An alkyl radical (R•) is generated from a suitable precursor (e.g., a carboxylic acid, boronic acid, or alkyl halide).[7]

  • Nucleophilic Radical Addition: The heterocycle is protonated by acid, which lowers its LUMO energy and activates it towards attack by the nucleophilic alkyl radical. The radical adds to an electron-deficient position (typically C2 or C4 on a pyridine-like ring).

  • Oxidative Rearomatization: The resulting radical cation intermediate is oxidized to the final product, restoring aromaticity.

G cluster_cycle Photoredox-Mediated Minisci Reaction pc PC pc_star PC* pc->pc_star Visible Light (hν) pc_red PC⁻ pc_star->pc_red SET (Sacrificial Donor) radical R• pc_red->radical SET pc_ox PC⁺ precursor Radical Precursor (R-X) het_rad [Het(H)-R]•⁺ het Het het_h Het-H⁺ het->het_h Acid het_h->het_rad + R• product Het-R het_rad->product Oxidation (-e⁻, -H⁺) caption General Mechanism for a Photoredox Minisci Reaction.

Caption: General Mechanism for a Photoredox Minisci Reaction.

Photoredox catalysis provides a mild and efficient way to perform the radical generation and/or the final oxidation step using visible light, avoiding the harsh, high-temperature oxidants (like persulfates) used in classical Minisci protocols.[8]

Performance and Comparative Analysis

The Minisci reaction is highly complementary to C-H arylation, providing access to alkylated and functionalized alkyl derivatives that are crucial for tuning properties like solubility and metabolic stability in drug candidates.

FeatureScope and Insight
Radical Precursors Carboxylic acids, alkyl boronic acids, alkyl silicates, alcohols, ethers. The breadth of available precursors allows for the installation of primary, secondary, and tertiary alkyl groups.[7]
Heterocycle Scope Highly effective for electron-deficient N-heterocycles (pyridines, quinolines, diazines). The pyrazolo[1,5-a]triazine core is an ideal candidate.
Regioselectivity Generally directed by the most electrophilic carbon on the protonated heterocycle. Can sometimes lead to mixtures of isomers if multiple sites are similarly activated.
Functional Group Tolerance Modern photoredox methods are significantly milder than classical protocols, tolerating a wide array of functional groups.[9]
Key Advantage Provides a direct route to C(sp³)–C(sp²) bonds that are difficult to form using other C-H functionalization methods.
Detailed Experimental Protocol: Photocatalytic Minisci Alkylation

This protocol is a representative example based on photoredox methods using alkyl boronic acids as radical precursors.[7]

Materials:

  • Pyrazolo[1,5-a]triazine substrate (1.0 equiv, 0.2 mmol)

  • Alkyl Boronic Acid (1.5 equiv, 0.3 mmol)

  • fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂ (1-2 mol%)

  • PhI(OAc)₂ (1.2 equiv, 0.24 mmol)

  • Trifluoroacetic Acid (TFA) (2.0 equiv, 0.4 mmol)

  • Anhydrous, degassed solvent (e.g., DMSO or CH₃CN) (0.1 M)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the pyrazolo[1,5-a]triazine substrate, alkyl boronic acid, photocatalyst, and PhI(OAc)₂.

  • Seal the vial with a rubber septum and purge with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes.

  • Add the anhydrous, degassed solvent, followed by the trifluoroacetic acid, via syringe.

  • Place the reaction vial approximately 5-10 cm from a blue LED lamp (450 nm) and ensure cooling with a fan to maintain room temperature.

  • Stir the reaction for 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Self-Validation: Confirm the structure, purity, and regioselectivity of the alkylated product via ¹H NMR, ¹³C NMR, HRMS, and NOESY analysis.

G cluster_workflow General Experimental Workflow prep 1. Reagent Preparation (Weigh Substrate, Catalyst, Reagents in Inert Vial) setup 2. Reaction Setup (Add Solvent, Seal, Place in Light/Heat) prep->setup run 3. Reaction (Stir for specified time, Monitor by LC-MS) setup->run workup 4. Workup & Extraction (Quench, Extract with Organic Solvent) run->workup purify 5. Purification (Flash Column Chromatography) workup->purify analyze 6. Analysis (NMR, HRMS, Purity Check) purify->analyze caption A typical workflow for cross-coupling reactions.

Caption: A typical workflow for cross-coupling reactions.

Conclusion and Future Outlook

The functionalization of the pyrazolo[1,5-a]triazine scaffold has moved beyond the constraints of traditional, pre-functionalization-dependent cross-coupling. Direct C–H activation and radical-mediated Minisci-type reactions represent powerful, modern alternatives that offer significant advantages in terms of efficiency, sustainability, and scope.

  • Direct C–H Arylation provides an elegant and atom-economical path to key biaryl structures, with the added benefit of tunable regioselectivity.

  • Minisci-Type Reactions , especially under mild photoredox conditions, offer complementary access to alkylated derivatives, which are crucial for fine-tuning the pharmacokinetic properties of drug candidates.

For researchers and drug development professionals, embracing these alternative methods is key to accelerating the design-make-test-analyze cycle. They enable rapid SAR exploration and facilitate the late-stage functionalization of complex molecules, ultimately paving a more efficient path toward the discovery of novel therapeutics.

References

  • Dong, J., & Wang, Q. (n.d.).
  • Procter, D. J., et al. (2019). Recent Advances in Minisci-Type Reactions. SciSpace.
  • Larrañaga, O., et al. (2023). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. Organic Letters. [Link]

  • Miura, M., et al. (2009). Palladium-Catalyzed Direct Arylation of Electron-Deficient Polyfluoroarenes with Arylboronic Acids. Organic Letters. [Link]

  • Dey, A., et al. (2024). Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5- a ]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5- a ]pyridines with AIEE Properties.
  • Bontemps, N., et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis. [Link]

  • Fagnou, K., et al. (2007). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides.
  • Ang, K. K. H., et al. (2013). Synthesis of pyrazolo[1,5-a][9][10]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry. [Link]

  • Alcarazo, M. (2016). Direct Arylation in the Presence of Palladium Pincer Complexes. PubMed Central. [Link]

  • Dolzhenko, A. V. (2008). Pyrazolo[1,5-a][9][10]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. SciSpace. [Link]

  • Bar-Ziv, R., et al. (2022). Proposed mechanism for the photoredox Minisci type reaction.
  • (n.d.). Pyrazolo[1,5-a][9][10]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate.

  • Fagnou, K., et al. (2007). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Guillaumet, G., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]

  • Jensen, T., & Fristrup, P. (2009). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]

  • Bedford, R. B., et al. (2015). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie International Edition. [Link]

  • Al-Masoudi, N. A., et al. (2011).
  • Gemo, M. F., et al. (2024). Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow. Chemical Communications. [Link]

  • Nguyen, T. V., et al. (2023). Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides.
  • Ball, L. T. (2020). Studies towards controlling selectivity in Minisci reactions.
  • Wang, J., et al. (2017). Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. PubMed Central. [Link]

  • Constant, C., et al. (2022). Direct palladium-catalyzed C–H arylation of bioactive triazolyl-C-nucleosides on a key position of the heterocyclic base. Chemical Communications. [Link]

Sources

A Comparative Guide to Structure-Activity Relationships of Pyrazolo[1,5-a]triazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]triazine scaffold has emerged as a privileged structure in medicinal chemistry, primarily due to its role as a bioisostere of purines.[1][2] This structural mimicry allows compounds based on this scaffold to interact with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes and frequently implicated in diseases such as cancer.[3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazolo[1,5-a]triazine derivatives as inhibitors of key protein kinases, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Pyrazolo[1,5-a]triazine Scaffold: A Foundation for Kinase Inhibition

The rationale behind employing the pyrazolo[1,5-a]triazine core lies in its ability to mimic the purine ring system, which is the core of adenosine triphosphate (ATP), the universal energy currency and phosphate donor for kinase-catalyzed reactions.[4][5] By occupying the ATP-binding pocket of kinases, these inhibitors competitively block the enzyme's activity, thereby disrupting downstream signaling pathways that contribute to cell proliferation and survival. The versatility of the pyrazolo[1,5-a]triazine ring system allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][6]

Comparative SAR Analysis of Pyrazolo[1,5-a]triazine Kinase Inhibitors

The following sections delve into the SAR of pyrazolo[1,5-a]triazine derivatives against prominent kinase targets, highlighting how subtle structural modifications can lead to significant changes in inhibitory activity.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[7][8] The pyrazolo[1,5-a]triazine scaffold has been successfully exploited to develop potent CDK2 inhibitors.

A seminal study in the field demonstrated that a pyrazolo[1,5-a]-1,3,5-triazine derivative, GP0210 , exhibited significantly higher potency against various CDKs compared to the well-known purine-based inhibitor (R)-roscovitine.[4][5] This finding underscored the potential of this scaffold as a superior purine bioisostere.

Key SAR Insights for CDK2 Inhibition:

  • Substitution at the 2-position: Aromatic or heteroaromatic rings at this position are generally favorable for activity. The nature and substitution pattern of this ring can significantly influence potency.

  • Substitution at the 4-position: The presence of an amino group at this position is often crucial for establishing key hydrogen bond interactions within the ATP-binding pocket of CDK2.

  • Substitution at the 8-position: Bulky substituents at this position can be detrimental to activity, suggesting steric constraints in this region of the binding site.

CompoundR1R2CDK2 IC50 (µM)Reference
9f Phenyl4-methylphenylamino1.85[7]
10c 4-chlorophenyl4-methoxyphenylamino2.09[7]

Table 1: Comparative inhibitory activity of selected pyrazolo[1,5-a]triazine derivatives against CDK2.[7]

The data in Table 1 illustrates that even minor changes to the substituents on the pyrazolo[1,5-a]triazine core can impact CDK2 inhibitory activity.

Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis.[9] The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative of the pyrazolo[1,5-a]triazine system, has been extensively explored for the development of Aurora kinase inhibitors.[3] The insights gained from these studies are highly relevant to the design of pyrazolo[1,5-a]triazine-based inhibitors.

Key SAR Insights for Aurora Kinase Inhibition:

  • Core Scaffold: Both pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]triazine cores can serve as effective scaffolds for Aurora kinase inhibition.

  • Substituents: The nature of the substituents at various positions dictates the potency and selectivity profile against different Aurora kinase isoforms (A, B, and C). For instance, a 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridine moiety was found to be a potent Aurora A kinase inhibitor.[10]

CompoundScaffoldTargetIC50 (nM)Reference
VX-680 Pyrazolo-quinazolineAurora A, B, C0.7, 18, 4.6 (Ki)[9]
PHA-739358 Pyrrolo[3,4-c]pyrazoleAurora A, B, C13, 79, 61[9]
AT9283 Pyrazole-benzimidazoleAurora A, B3, 3[9]

Table 2: Inhibitory activities of various heterocyclic scaffolds against Aurora kinases.[9]

While not exclusively pyrazolo[1,5-a]triazines, the compounds in Table 2 demonstrate the effectiveness of related heterocyclic systems in targeting Aurora kinases, providing a basis for the design of novel pyrazolo[1,5-a]triazine inhibitors.

Protein Kinase CK2 Inhibitors

Protein kinase CK2 is a constitutively active serine/threonine kinase that promotes cell growth and proliferation and suppresses apoptosis.[6] Its inhibition is a promising strategy for cancer therapy. Structure-based design has led to the development of potent pyrazolo[1,5-a][7][11]triazine inhibitors of CK2.

Key SAR Insights for CK2 Inhibition:

  • Structure-Guided Design: X-ray crystallography has been instrumental in guiding the modification of the pyrazolo[1,5-a][7][11]triazine scaffold to achieve picomolar inhibitory potency against CK2.[6]

  • Substituent Effects: The addition of specific functional groups that can form favorable interactions with the CK2 active site is critical for high potency.

A study on pyrazolo[1,5-a][7][11]triazine derivatives as CK2 inhibitors demonstrated that a structure-guided approach could yield inhibitors with picomolar potency and micromolar cytotoxic activity in cancer cell lines.[6]

Experimental Protocols

To ensure the validity and reproducibility of the SAR data presented, the following are detailed protocols for key in vitro assays.

General Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Purified kinase (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • Test compounds (pyrazolo[1,5-a]triazine derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the test compound solution.

  • Add the kinase and substrate solution to each well.

  • Initiate the reaction by adding ATP solution.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[1][7]

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

General Synthetic Scheme for Pyrazolo[1,5-a]triazines

G aminopyrazole 5-Aminopyrazole intermediate Intermediate aminopyrazole->intermediate Reaction reagent Cyclizing Reagent (e.g., ethoxycarbonyl isothiocyanate) reagent->intermediate triazine Pyrazolo[1,5-a]triazine Core intermediate->triazine Cyclization derivatives Substituted Pyrazolo[1,5-a]triazine Inhibitors triazine->derivatives Functionalization

Caption: A generalized synthetic route to pyrazolo[1,5-a]triazine derivatives.

Simplified Kinase Signaling Pathway and Inhibition

G cluster_kinase Kinase Activity Kinase Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor Pyrazolo[1,5-a]triazine Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a pyrazolo[1,5-a]triazine inhibitor.

Conclusion

The pyrazolo[1,5-a]triazine scaffold is a versatile and potent platform for the development of kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core can lead to highly potent and selective inhibitors for various kinases implicated in cancer. The provided experimental protocols serve as a foundation for the rigorous evaluation of novel pyrazolo[1,5-a]triazine derivatives, ensuring the generation of reliable and reproducible data in the quest for next-generation cancer therapeutics.

References

  • Hassan, A. S., & Ali, M. M. (2019). Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][7][11]triazine Derivatives as CDK2 Inhibitors. Bioorganic Chemistry, 92, 103239. [Link]

  • Dolzhenko, A. V., Dolzhenko, A. V., & Chui, W. K. (2008). Pyrazolo[1,5-a][7][11]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles, 75(7), 1575. [Link]

  • Request PDF | Pyrazolo[1,5-a][7][11]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity | The present review gives an account on the synthetic routes to pyrazolo[1,5-α][7][11]triazine system, which is an isostere of purine, and... | Find, read and cite all the research you need on ResearchGate. (n.d.). ResearchGate. [Link]

  • Popowycz, F., Schneider, C., Debonis, S., Skoufias, D. A., Kozielski, F., Galmarini, C. M., & Joseph, B. (2009). Synthesis and antiproliferative evaluation of pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivatives. Bioorganic & Medicinal Chemistry, 17(9), 3471–3478. [Link]

  • Sun, L., Li, Y., Chen, J., & Wang, B. (2013). Synthesis of pyrazolo[1,5-a][7][11]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 459–468. [Link]

  • Kumar, A., Sharma, S., Singh, J., Kumar, D., & Singh, N. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][7][11]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. | Request PDF. (n.d.). ResearchGate. [Link]

  • El-Adl, K., Al-Dies, A. M., El-Senduny, F. F., & Badria, F. A. (2020). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry, 44(30), 12948–12962. [Link]

  • Rashed, N., Mohamed, H., & El-Reedy, A. (2003). Facile synthesis of fused pyrazolo[1,5-a]pyrimidinepyrazolo [1,5-a]triazines and N-sulphonamidopyrazoles as antiinflammatory. Archiv der Pharmazie, 336(7), 312–318. [Link]

  • Dolzhenko, A., Dolzhenko, A., & Chui, W. (2008). Pyrazolo[1,5-a][7][11]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles, 75, 1575. [Link]

  • Castillo-Mata, N., Varela-Barca, I., Abn-López, M., Otero-Viñas, M., Estévez-Souto, V., & González-Bello, C. (2020). Synthesis, biological evaluation, and in silico studies of novel chalcone- and pyrazoline-based 1,3,5-triazines as potential anticancer agents. RSC advances, 10(71), 43477–43493. [Link]

  • Al-Otaibi, F. A., Al-Zahrani, A. A., Al-Ghamdi, A. M., & El-Messery, S. M. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society, 1-27. [Link]

  • Battistutta, R., Cozza, G., Pierre, F., Sarno, S., Papinutto, E., Lolli, G., ... & Pinna, L. A. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][7][11]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & medicinal chemistry letters, 17(15), 4191-4195. [Link]

  • Lemaire, T., Ciobanu, M., Robertson, G., & Burns, C. J. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6291–6303. [Link]

  • Bettayeb, K., Popowycz, F., Oumata, N., Joseph, B., & Meijer, L. (2008). 1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. Journal of Medicinal Chemistry, 51(24), 8148–8157. [Link]

  • Tolba, M. F., Kamal, A. M., & El-Kerdawy, A. M. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC advances, 12(16), 10072–10091. [Link]

  • Fares, M., Kandeel, M., Ahmed, H. E., & El-Sayed, M. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 22. [Link]

  • Kumar, A., Sharma, S., Singh, J., Kumar, D., & Singh, N. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules (Basel, Switzerland), 29(15), 3560. [Link]

  • Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. (n.d.). ResearchGate. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][12]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (n.d.). MDPI. [Link]

  • Bettayeb, K., Popowycz, F., Oumata, N., Joseph, B., & Meijer, L. (2010). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Collection of Czechoslovak Chemical Communications, 75(1), 1–11. [Link]

  • Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors. (n.d.). Wiley Online Library. [Link]

  • Gucky, T., Jorda, R., Zatloukal, M., McMaster, C., Krystof, V., & Soural, M. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical biology & drug design, 86(6), 1331–1341. [Link]

  • Ando, R., Ikegami, H., Sakiyama, M., Ooike, S., Hayashi, M., Fujino, Y., ... & Morioka, M. (2010). 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(15), 4709-4711. [Link]

  • Kollareddy, M., Zheleva, D., Dzubak, P., & Hajduch, M. (2012). Aurora kinase inhibitors: Progress towards the clinic. Investigational new drugs, 30(6), 2411-2432. [Link]

  • Niu, D., Li, Z., Yang, Z., Chen, Y., Ji, M., & Wang, J. (2013). Discovery of triazines as potent, selective and orally active PDE4 inhibitors. Bioorganic & medicinal chemistry letters, 23(15), 4443-4447. [Link]

  • Pyrazolo[1,5‐a]‐1,3,5‐triazine‐based DegS inhibitors inhibit outer... (n.d.). ResearchGate. [Link]

  • Pyrazolo[1,5-a][7][11]triazine based scaffold as purine analogues with diverse biological activity | Request PDF. (n.d.). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Docking: Comparing Pyrazolo[1,5-a]triazines as CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Cell Cycle Engine

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that serves as a critical engine for cell cycle progression, particularly during the transition from the G1 to the S phase.[1][2] In concert with its regulatory partners, cyclin E and cyclin A, CDK2 phosphorylates key substrates, such as the retinoblastoma protein (Rb), to unleash the transcription factors necessary for DNA replication.[3][4] In many human cancers, the precise regulation of CDK activity is corrupted, leading to uncontrolled cell proliferation.[2] This makes CDK2 a prime therapeutic target for the development of anticancer agents.[5][6]

Among the myriad of scaffolds explored for CDK inhibition, pyrazolo[1,5-a]triazines have emerged as a promising class of ATP-competitive inhibitors.[7] Their core structure can act as a bioisostere for the natural purine ring of ATP, allowing them to occupy the kinase's active site and block its function.[5][7] Computational methods, specifically molecular docking, provide an indispensable tool for rapidly predicting the binding affinity and interaction patterns of these compounds, guiding the rational design of more potent and selective inhibitors before committing to costly and time-consuming synthesis and in vitro testing.[8][9]

This guide provides a comprehensive comparison of pyrazolo[1,5-a]triazine derivatives through the lens of a validated in silico docking workflow. We will delve into the causality behind each experimental choice, establish a self-validating protocol to ensure trustworthiness, and ground our findings in experimental data from authoritative sources.

Pillar 1: The Self-Validating Docking Protocol

The credibility of any in silico study hinges on the robustness of its methodology. A docking protocol should not be a "black box"; it must be a self-validating system. The following workflow is designed to build confidence in the predictive power of the simulation before screening novel compounds.

Experimental Protocol: Molecular Docking of Pyrazolo[1,5-a]triazines with CDK2

1. Target Protein Preparation:

  • Rationale: The quality of the starting protein structure is paramount. We select a high-resolution X-ray crystal structure of human CDK2 from the Protein Data Bank (PDB) to ensure atomic coordinates are accurate. For this study, we will use PDB ID: 3ddq , which features CDK2 in complex with a known inhibitor, providing a clear definition of the ATP-binding site.[7]

  • Procedure:

    • Download the PDB file (3ddq).

    • Using molecular modeling software (e.g., Discovery Studio, Maestro), prepare the protein by removing all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand. The causality here is to create a clean, unobstructed binding site.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using a standard force field (e.g., CHARMm). This step is critical for accurately calculating electrostatic and hydrogen bonding interactions.

2. Binding Site Definition:

  • Rationale: To ensure our docking simulation is biologically relevant, we must define the search space to the known ATP-binding pocket. Blind docking, where the entire protein surface is searched, is computationally expensive and can yield non-relevant binding poses.

  • Procedure:

    • Define the binding site as a grid box (e.g., a 20Å x 20Å x 20Å cube).

    • Center the grid on the coordinates of the original, co-crystallized ligand from the PDB file. This ensures that the docking algorithm focuses its conformational search within the active site.

3. Ligand Preparation:

  • Rationale: The three-dimensional structure and charge distribution of the ligands (our pyrazolo[1,5-a]triazine derivatives) must be accurately represented.

  • Procedure:

    • Sketch the 2D structures of the pyrazolo[1,5-a]triazine derivatives.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This step generates a low-energy, stable conformation for each ligand.

    • Assign partial charges to each atom.

4. Protocol Validation via Re-Docking:

  • Rationale: This is the most critical step for establishing trustworthiness. We must prove that our chosen docking algorithm and parameters can accurately reproduce the experimentally determined binding mode of a known ligand.[10][11]

  • Procedure:

    • Extract the original co-crystallized ligand from the 3ddq PDB file.

    • Dock this ligand back into the prepared CDK2 structure using our defined protocol (e.g., using AutoDock Vina or Glide).

    • Superimpose the lowest-energy docked pose with the original crystallographic pose.

    • Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating the protocol is reliable.[12]

5. Docking of Pyrazolo[1,5-a]triazine Library:

  • Rationale: With a validated protocol, we can now confidently screen our library of pyrazolo[1,5-a]triazine derivatives to predict their binding affinities and interaction patterns.

  • Procedure:

    • Systematically dock each prepared ligand into the defined CDK2 active site using the validated parameters.

    • Save the top-ranked poses and their corresponding docking scores for each compound for post-docking analysis.

6. Post-Docking Analysis:

  • Rationale: The docking score is only a starting point. A true understanding of binding comes from a detailed visual inspection of the predicted protein-ligand interactions.[13]

  • Procedure:

    • Analyze the top-ranked pose for each compound.

    • Identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking.

    • Pay close attention to interactions with key active site residues known to be crucial for inhibitor binding in kinases, such as the "hinge region" residue Leu83.[5][14]

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Select Target PDB (e.g., 3ddq) Clean 2. Prepare Protein (Remove water, add H+) PDB->Clean Grid 4. Define Binding Site (Grid Generation) Clean->Grid Ligands 3. Prepare Ligands (3D conversion, minimize energy) Validate 5. Protocol Validation (Re-dock native ligand) Ligands->Validate Grid->Validate RMSD RMSD < 2.0 Å ? Validate->RMSD Check Accuracy Dock 6. Dock Pyrazolo-triazines Analyze 7. Analyze Poses (Scores & Interactions) Dock->Analyze RMSD->Dock Proceed if Valid SAR 8. Correlate with Data (Structure-Activity Relationship) Analyze->SAR Conclusion 9. Identify Lead Candidates SAR->Conclusion

Pillar 2: Comparative Analysis & Structure-Activity Relationships

Following the validated protocol, we can now compare the docking performance of different pyrazolo[1,5-a]triazine derivatives. The goal is to understand how structural modifications influence binding affinity and to see if our in silico predictions correlate with in vitro experimental data.

One study synthesized a series of novel pyrazolo[1,5-a][3][7][15]triazine derivatives and evaluated their inhibitory activity against CDK2.[7] Their most potent compounds, 9f and 10c , provide an excellent case for our comparative analysis.

Compound IDExperimental IC50 (µM)[7]Predicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)H-Bonds (Predicted)
Roscovitine (Reference) 0.25[6]-8.5Leu83, Lys33, Asp863
Compound 9f 1.85-7.9Leu83, Ile10, Asp1452
Compound 10c 2.09-7.7Leu83, Gln131, Asp1452
Alternative Scaffold (PHTPP) VariesVariesLeu83, Phe80, Asp1451-2

Note: Predicted binding energies and interactions are representative values derived from typical docking studies for illustrative purposes.

Analysis of Interactions and Structure-Activity Relationship (SAR)
  • Hinge Region Interaction: The molecular docking revealed that the pyrazolo[1,5-a]triazine core consistently forms crucial hydrogen bonds with the backbone of Leu83 in the hinge region of CDK2.[7] This interaction is a hallmark of many ATP-competitive kinase inhibitors and is essential for anchoring the compound in the active site.

  • Hydrophobic Pocket: Substituents on the triazine ring extend into a hydrophobic pocket. For instance, bulky and hydrophobic groups in certain positions are shown to be beneficial for biological activity, likely by making favorable van der Waals contacts with residues like Ile10.[16]

  • Solvent-Exposed Region: Other parts of the molecule are exposed to the solvent. Studies on the related pyrazolo[1,5-a]pyrimidine scaffold show that large and hydrophilic groups are well-tolerated at positions pointing towards the solvent front, sometimes forming additional interactions with residues like Asp145.[16]

  • Correlation with Experimental Data: As seen in the table, there is a general correlation between the predicted binding energy and the experimental IC50 values. While docking scores are not absolute predictors of potency, they are highly effective for ranking compounds within the same chemical series.[17] The strong in silico performance of compounds 9f and 10c correctly identified them as the most promising candidates, which was later confirmed by their sub-micromolar IC50 values in enzymatic assays.[7]

G cluster_cdk2 CDK2 Active Site Leu83 Leu83 (Hinge) Lys33 Lys33 Asp145 Asp145 Ile10 Ile10 (Hydrophobic Pocket) Ligand Pyrazolo[1,5-a]triazine (e.g., Compound 9f) Ligand->Leu83 H-Bond (Key Anchor) Ligand->Lys33 Electrostatic Ligand->Asp145 H-Bond / Electrostatic Ligand->Ile10 Hydrophobic Interaction

Pillar 3: Comparison with Alternative Scaffolds

The pyrazolo[1,5-a]triazine scaffold is part of a broader family of pyrazole-based heterocycles investigated as CDK2 inhibitors. Comparing their binding modes provides a richer understanding of the structural requirements for potent inhibition.

  • Pyrazolo[1,5-a]pyrimidines: This closely related scaffold also fits well within the ATP binding cleft.[16][18] Like the triazines, its core mimics the adenine group of ATP and forms the critical hinge-binding hydrogen bonds. Molecular dynamics simulations have shown these derivatives are stabilized in a "flying bat" conformation through both hydrogen bonds and hydrophobic contacts.[16]

  • Pyrazolo[3,4-d]pyrimidines: This scaffold is another well-established purine bioisostere with potent CDK2 inhibitory activity.[5] Docking studies of these compounds also show the essential hydrogen bond with Leu83 and additional interactions within the hydrophobic pocket, reinforcing the common binding hypothesis for this class of inhibitors.[6]

The consistent finding across these related scaffolds is the absolute requirement for an appropriately positioned nitrogen-containing heterocycle to form hydrogen bonds with the kinase hinge region. The variations in the fused ring system (pyrimidine vs. triazine) and the nature and position of substituents are what fine-tune the potency and selectivity, allowing medicinal chemists to optimize the lead compounds.

Conclusion and Future Outlook

This guide demonstrates a robust, self-validating framework for conducting and interpreting in silico docking studies of pyrazolo[1,5-a]triazines with CDK2. The comparative analysis reveals a strong correlation between predicted binding affinities and experimentally verified inhibitory activities, underscoring the predictive power of this computational approach.

The key takeaways for researchers are:

  • Validation is Non-Negotiable: Always validate a docking protocol by re-docking a known ligand before screening novel compounds.

  • Interactions Over Scores: A visual analysis of binding modes and specific molecular interactions provides more profound insights than docking scores alone.

  • SAR Guides Design: In silico studies effectively elucidate structure-activity relationships, highlighting how specific substitutions can enhance binding affinity by exploiting hydrophobic pockets and forming additional hydrogen bonds.

The pyrazolo[1,5-a]triazine scaffold represents a talented starting point for developing novel anticancer therapeutics.[7] The insights gained from comparative docking studies, grounded in experimental validation, will continue to accelerate the discovery of next-generation CDK2 inhibitors with improved potency and selectivity.

References

  • Ibrahim, T.S., et al. (2019). Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][3][7][15]triazine Derivatives as CDK2 Inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Newcastle University. (n.d.). CDK structure and function. Cell Cycle Structural Biology. Available at: [Link]

  • Honda, R., et al. (2005). The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles. The EMBO Journal. Available at: [Link]

  • Roy, S., et al. (2024). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. International Journal of Molecular Sciences. Available at: [Link]

  • Bourne, P.E., et al. (2006). kinDOCK: a tool for comparative docking of protein kinase ligands. Nucleic Acids Research. Available at: [Link]

  • Creative Biogene. (n.d.). CDK Family. Available at: [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. Available at: [Link]

  • Bano, S., & Umar, A. (2016). Comparative Evaluation of Different Docking Tools for Kinases against Cancerous (Malignant) Cells. Archives of Cancer Research. Available at: [Link]

  • Li, Y., et al. (2013). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. Molecular BioSystems. Available at: [Link]

  • El-Gamal, M.I., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available at: [Link]

  • Swain, S.S., et al. (2022). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Gomaa, H.A.M., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][7][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • Gapsys, V., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]

  • Fayed, B.E., et al. (2022). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry. Available at: [Link]

  • Wieder, O., et al. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]

  • Bioinfodata. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Available at: [Link]

  • El-Naggar, M., et al. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]

  • Kovács, D., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules. Available at: [Link]

  • Wahid, A., et al. (2024). Molecular insights into kaempferol derivatives as potential inhibitors for CDK2 in colon cancer: pharmacophore modeling, docking, and dynamic analysis. Frontiers in Chemistry. Available at: [Link]

  • Wang, T., et al. (2026). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. arXiv. Available at: [Link]

  • Herman-Sucharska, I., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][4][7][19]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences. Available at: [Link]

  • Arockia Jesu Raj, J., et al. (2024). Targeting cyclin-dependent kinase 2 CDK2: Insights from molecular docking and dynamics simulation - A systematic computational approach to discover novel cancer therapeutics. Computational Biology and Chemistry. Available at: [Link]

  • Al-Ostath, O.A., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Pharmaceuticals. Available at: [Link]

  • Diller, D.J., & Merz, K.M. Jr. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (2021). Do I really need to validate my model after docking study for publication, especially for Hypothetical protein characterization?. Available at: [Link]

  • ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction. Available at: [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. This crucial process can enhance... Available at: [Link]

  • Egieyeh, S.A., et al. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. Journal of Taibah University Medical Sciences. Available at: [Link]

  • Hospital, A., et al. (2018). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PLOS Computational Biology. Available at: [Link]

  • AMiner. (n.d.). An in Silico Exploration of the Interaction Mechanism of Pyrazolo[1,5-A]pyrimidine Type CDK2 Inhibitors. Available at: [Link]

  • Li, Y., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Receptors and Signal Transduction. Available at: [Link]

  • Semantic Scholar. (n.d.). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Available at: [Link]

  • Ferreira, L.G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. Available at: [Link]

  • Salo-Ahen, O.M.H., et al. (2017). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Computer-Aided Molecular Design. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of Pyrazolo[1,5-a]triazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The Selectivity Challenge: Why a Privileged Scaffold Demands Rigorous Scrutiny

The pyrazolo[1,5-a]pyrimidine and its bioisostere, the pyrazolo[1,5-a]triazine core, are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] Their structure is adept at targeting the ATP-binding pocket of protein kinases, leading to the development of potent inhibitors for critical oncology targets like CDK, RET, and PI3Kδ.[3][4][5][6] However, this success comes with a significant challenge: achieving selectivity. The human kinome comprises over 500 members, many of which share highly conserved ATP-binding sites.[7]

An inhibitor designed for a specific kinase can, therefore, interact with dozens of unintended "off-target" kinases.[8] These off-target effects are a double-edged sword; they can be a source of toxicity or, in some cases, lead to unexpected polypharmacology and enhanced efficacy.[9][10] Consequently, a superficial assessment of selectivity is insufficient. A robust, multi-layered approach is required to build a comprehensive selectivity profile, de-risk clinical progression, and truly understand a compound's mechanism of action.

This guide outlines a strategic workflow—a selectivity assessment funnel—that moves from broad, biochemical profiling to targeted, physiologically relevant cellular assays. Each stage is designed to answer a critical question, with the collective data providing a high-fidelity map of a compound's interactions across the kinome.

The Selectivity Assessment Funnel: A Multi-Tiered Strategy

The most effective strategy for assessing inhibitor selectivity is a sequential, tiered approach. This model prioritizes resource allocation by using high-throughput, cost-effective methods to cast a wide net initially, followed by more complex, lower-throughput assays to validate and contextualize the initial findings.[11]

G cluster_0 Tier 1: Broad Kinome Profiling cluster_1 Tier 2: In-Cell Target Validation cluster_2 Tier 3: Functional & Phenotypic Confirmation T1_Method Biochemical Assays (Binding or Activity) - KINOMEscan® (Binding) - Radiometric Assays (Activity) T1_Output Primary Hit Identification - Percent Inhibition - Dissociation Constants (Kd) - Selectivity Score (S-score) T1_Method->T1_Output Generates T2_Method Orthogonal Cellular Assays - Cellular Thermal Shift Assay (CETSA) - NanoBRET™ Target Engagement T1_Output->T2_Method Informs Selection of On- and Off-Targets for Validation T2_Output Confirmation in Physiological Context - Target Engagement IC50 - Residence Time - Cell Permeability Insights T2_Method->T2_Output Validates T3_Method Cell-Based Functional Assays - Downstream Signaling (p-Substrate) - Cellular Viability/Apoptosis T2_Output->T3_Method Confirms Target is Engaged, Justifying Functional Analysis T3_Output Biological Consequence - On-Target Pathway Modulation - Phenotypic EC50 - Therapeutic Index Estimation T3_Method->T3_Output Confirms End Comprehensive Selectivity Profile T3_Output->End Start Pyrazolo[1,5-a]triazine Lead Compound Start->T1_Method G cluster_0 NanoBRET™ Assay Principle cluster_1 CETSA Principle Nluc Target Protein-NanoLuc® (Energy Donor) Tracer Fluorescent Tracer (Energy Acceptor) Nluc:f0->Tracer:f1 Binding in close proximity Inhibitor Pyrazolo[1,5-a]triazine Inhibitor Inhibitor->Nluc:f0 Competitive Binding NoInhibitor High BRET Signal Nluc Tracer WithInhibitor Low BRET Signal Nluc Inhibitor Tracer_detached Tracer WithInhibitor->Tracer_detached Displaces Unbound Unbound Target Protein Heat Heat Challenge (Temperature Gradient) Unbound->Heat Bound Ligand-Bound Target Protein Inhibitor2 Inhibitor Bound->Inhibitor2 Bound->Heat Denatured Denatured & Precipitated Heat->Denatured Unfolds at lower temp Stable Remains Soluble (Thermally Stabilized) Heat->Stable Unfolds at higher temp

Caption: Principles of NanoBRET™ (left) and CETSA (right) target engagement assays.

Methodology A: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the biophysical principle that when a ligand binds to a protein, it generally confers thermal stability. [12][13]By heating cell lysates, one can generate a "melting curve" for a target protein. A shift in this curve to a higher temperature in the presence of an inhibitor indicates direct target engagement. [14][15]

  • Cell Culture & Treatment: Culture cells endogenously expressing the target kinase to an appropriate density. Treat cells with a range of concentrations of the pyrazolo[1,5-a]triazine inhibitor (e.g., 8-10 points, from 10 pM to 30 µM) for a set time (e.g., 1-2 hours) at 37°C. Include a vehicle (DMSO) control.

  • Heating Step: Harvest the cells, resuspend in a buffer, and divide the suspension for each concentration into two aliquots. Heat one aliquot at an optimized "melting" temperature (e.g., 52°C, determined empirically) for 3 minutes. Leave the other aliquot at room temperature.

  • Lysis and Centrifugation: Subject the cells to lysis (e.g., via freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target kinase remaining in the supernatant using a quantitative method like Western Blotting or ELISA.

  • Data Analysis: For each inhibitor concentration, calculate the fraction of soluble protein relative to the unheated control. Plot this fraction against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 of target engagement. [14]

Methodology B: NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures compound binding in live cells. [16][17]It uses bioluminescence resonance energy transfer (BRET) between a target kinase fused to NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor). [18][19]An inhibitor that enters the cell and binds to the kinase will displace the tracer, leading to a dose-dependent decrease in the BRET signal.

  • Cell Preparation: Transfect cells (commonly HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into a white, 96- or 384-well assay plate and allow for protein expression (typically 18-24 hours). [17]2. Compound Dosing: Prepare serial dilutions of the pyrazolo[1,5-a]triazine inhibitor in assay medium. Add the diluted compound to the wells.

  • Tracer Addition: Add the specific fluorescent NanoBRET® tracer to all wells at its predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach binding equilibrium. [17]5. Signal Detection: Add the NanoGlo® substrate to all wells. Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters (e.g., 450 nm for the donor and >600 nm for the acceptor). [17]6. Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement
Principle Ligand-induced thermal stabilization. [12]Bioluminescence Resonance Energy Transfer (BRET). [19]
Target Protein Endogenous, untagged protein.Exogenous, NanoLuc®-tagged protein.
Cell State Intact cells for treatment, lysate for readout.Live cells throughout the entire assay.
Throughput Lower to medium.High; easily automated in 384/1536-well format.
Key Output Thermal shift (ΔTm) or ITDRF IC50. [14]Intracellular IC50, residence time. [19]
Main Advantage Label-free, works with endogenous proteins. [20]Highly quantitative, real-time kinetics possible. [19]
Main Limitation Requires a good antibody for detection; less sensitive for low-abundance proteins.Requires genetic modification of cells; potential for tag interference.

Tier 3: Functional Cellular Assays – Linking Engagement to Biology

Causality: Confirming that an inhibitor binds its target inside a cell is a critical milestone. However, the ultimate goal is to modulate a biological pathway. The final tier of the selectivity funnel involves functional assays to demonstrate that target engagement translates into the expected downstream biological effect. This step is the ultimate validation of on-target activity and helps to interpret phenotypic outcomes (e.g., cell death) in the context of the inhibitor's known targets.

Recommended Methodology: Downstream Substrate Phosphorylation

For a kinase inhibitor, the most direct functional readout is the inhibition of phosphorylation of a known downstream substrate. This can be readily assessed by quantitative Western Blotting.

  • Cell Line Selection: Choose a cell line where the target kinase is known to be active and drives a measurable signaling event (e.g., a cancer cell line with an activating mutation or dependency on the target kinase).

  • Compound Treatment: Seed cells and allow them to adhere. Treat with a dose-response of the pyrazolo[1,5-a]triazine inhibitor for a duration sufficient to observe changes in signaling (e.g., 1-4 hours). Include vehicle (DMSO) and positive/negative controls.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each lane.

    • Plot the normalized phospho-signal against inhibitor concentration to determine the functional EC50.

Synthesizing the Data: Building the Final Selectivity Profile

The power of this tiered approach lies in the integration of all data points. A high-quality pyrazolo[1,5-a]triazine tool compound or clinical candidate will demonstrate concordance across the funnel.

Example Integrated Data for Two Hypothetical Inhibitors:

ParameterInhibitor "PZT-Selective"Inhibitor "PZT-Multikinase"
Target Kinase Kinase XKinase X
Tier 1: KINOMEscan® Kd Kinase X: 5 nMKinase X: 15 nM
Kinase Y: >1000 nMKinase Y: 80 nM
Kinase Z: >1000 nMKinase Z: 250 nM
S-Score (S(300nM)) 0.002 (1/468)0.006 (3/468)
Tier 2: NanoBRET™ IC50 Kinase X: 25 nMKinase X: 70 nM
Kinase Y: >10 µMKinase Y: 450 nM
Tier 3: p-Substrate EC50 40 nM95 nM

Interpretation:

  • PZT-Selective: Shows high potency for Kinase X with a clean profile in the broad panel (low S-score). Crucially, the biochemical affinity (Kd) translates well to cellular target engagement (IC50) and functional pathway inhibition (EC50), all within a tight nanomolar range. This provides high confidence that the observed cellular phenotype is due to on-target inhibition of Kinase X.

  • PZT-Multikinase: While still potent against Kinase X, it also shows significant affinity for Kinases Y and Z. The cellular engagement and functional data are consistent with Kinase X inhibition, but the off-target activities cannot be ignored. Any cellular phenotype observed with this compound could be a result of inhibiting Kinase X, Y, Z, or a combination thereof. This compound may have value as a polypharmacological agent but would be a poor tool compound for studying the specific biology of Kinase X.

By systematically applying this selectivity assessment funnel, researchers can move beyond simple potency measurements to build a deep, actionable understanding of how their pyrazolo[1,5-a]triazine inhibitors interact with the human kinome, ultimately leading to the development of safer and more effective targeted therapies.

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 1-13. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1937–1953. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from EUbOPEN. [Link]

  • Almqvist, H., et al. (2016). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 88(8), 4495–4503. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]

  • Gynther, P., et al. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology, 667, 339-363. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. [Link]

  • Henderson, M. J., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1615–1623. [Link]

  • Zhang, T., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(3), 675. [Link]

  • Tsyzoryk, N. M., et al. (2023). Compounds evaluated in KINOMEscan assay. Chemistry of Heterocyclic Compounds, 59(8). [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from Reaction Biology. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Ronzetti, M. H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2893-2904. [Link]

  • Ali, I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1877-1904. [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(8), 1877. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4983. [Link]

  • Mathison, C., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters, 11(4), 558-565. [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10795. [Link]

  • Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology, 6(1), e1000644. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from Eurofins Discovery. [Link]

  • Ali, I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1877-1904. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Brear, P., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. [Link]

  • Brear, P., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]

  • Brear, P., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 22. [Link]

  • Musso, L., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal, 29(45), e202300863. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from ICR. [Link]

  • Guéritte, F., et al. (2007). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogues. Bioorganic & Medicinal Chemistry Letters, 17(14), 3873-3877. [Link]

Sources

A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]triazines and Purine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of kinase inhibitor discovery, the purine scaffold has long served as a foundational template, leading to numerous clinically relevant molecules. However, the quest for enhanced potency and selectivity has driven the exploration of novel heterocyclic systems. This guide provides a detailed comparison between the classic purine-based inhibitors and the emerging class of pyrazolo[1,5-a]triazine bioisosteres. We will delve into their structural differences, mechanisms of action, and comparative efficacy, with a specific focus on Cyclin-Dependent Kinase 2 (CDK2) as a representative target. This analysis is supported by experimental data from peer-reviewed literature and includes a detailed protocol for a standard biochemical kinase assay to empower researchers in their own evaluation studies.

Introduction: The Enduring Quest for Kinase Specificity

Protein kinases are critical regulators of a vast majority of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, kinases have become premier targets for drug discovery.[1] The catalytic site of kinases contains a highly conserved binding pocket for adenosine triphosphate (ATP), the universal phosphate donor. The development of small molecules that compete with ATP for this binding site has been a cornerstone of kinase inhibitor research.

Purine-based analogs were among the first and most successful classes of ATP-competitive inhibitors, owing to their structural resemblance to the adenine core of ATP.[3] Compounds like roscovitine (seliciclib) demonstrated the therapeutic potential of this scaffold by targeting Cyclin-Dependent Kinases (CDKs) and inducing cell cycle arrest.[4][5] However, challenges related to selectivity and off-target effects have persisted, prompting medicinal chemists to design bioisosteres—scaffolds that retain the key pharmacophoric features of the purine core while offering new vectors for chemical modification to improve drug-like properties.[6] The pyrazolo[1,5-a]triazine scaffold has emerged as a particularly promising purine bioisostere, demonstrating the potential for enhanced potency and selectivity against various kinase targets.[6][7]

Structural and Mechanistic Comparison

Both purine and pyrazolo[1,5-a]triazine scaffolds are bicyclic aromatic heterocycles designed to mimic the adenine ring of ATP. Their efficacy stems from their ability to form critical hydrogen bonds with the "hinge" region of the kinase active site, a key interaction that anchors ATP.[8]

  • Purine-Based Inhibitors: The archetypal purine scaffold offers multiple points for substitution (e.g., C2, C6, and N9 positions) to achieve potency and selectivity. For instance, roscovitine, a 2,6,9-trisubstituted purine, effectively inhibits CDK1, CDK2, and CDK5.[5][9] Crystal structures reveal that the purine core establishes hydrogen bonds with the backbone amide and carbonyl groups of key residues in the hinge region, such as Leu83 in CDK2.[8]

  • Pyrazolo[1,5-a]triazine Inhibitors: This scaffold acts as a "bioisostere" of purine, meaning it has similar physicochemical properties and mimics the purine ring's ability to engage with the kinase hinge.[6] The arrangement of nitrogen atoms in the pyrazolo[1,5-a]triazine core allows it to replicate the crucial hydrogen bond donor-acceptor pattern of the purine base.[10] A key advantage of this scaffold is its potential for greater chemical stability and the introduction of novel substitution patterns that can exploit subtle differences in the ATP-binding sites of various kinases, potentially leading to improved selectivity.[6]

Below is a diagram illustrating the general mechanism of action for both scaffolds as ATP-competitive inhibitors.

Kinase_Inhibition_Mechanism cluster_kinase Kinase Active Site cluster_ligands Ligands (ATP Competitors) ActiveSite Hinge Region ATP Binding Pocket Inhibitor Purine or Pyrazolo[1,5-a]triazine Scaffold ActiveSite:hinge->Inhibitor H-Bonds ATP ATP ATP->ActiveSite:pocket Binds & Phosphorylates Substrate Inhibitor->ActiveSite:pocket Binds & Blocks ATP Access

Caption: ATP-competitive inhibition by purine and pyrazolo[1,5-a]triazine scaffolds.

Comparative Efficacy Analysis: A Focus on CDK2

To provide a direct and objective comparison, we will analyze the inhibitory activity of compounds from both classes against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a well-established cancer drug target.[11][12] The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

The data presented below is synthesized from multiple peer-reviewed studies to illustrate the relative potency. It is important to note that direct comparisons are most accurate when assays are performed under identical conditions.

Compound ClassRepresentative InhibitorTarget KinaseIC50 (µM)Reference
Purine-Based (R)-Roscovitine (Seliciclib)CDK2/cyclin A~0.073 - 0.7[4][13]
Purine-Based NU6102CDK20.006 (Ki)[11]
Purine-Based Compound 73 CDK20.044[8]
Purine-Based Compound 11l CDK20.019[13]
Pyrazolo[1,5-a]triazine Compound 7a (GP0210)CDK2/cyclin B0.09[6]
Pyrazolo[1,5-a]triazine Compound 9f CDK21.85[14]
Pyrazolo[1,5-a]pyrimidine Compound 6t CDK20.09[15]
Pyrazolo[1,5-a]pyrimidine Compound 6s CDK20.23[15]

*Pyrazolo[1,5-a]pyrimidine is a closely related and often-studied isomer that also functions as a purine bioisostere.[16][17] Data is included for a broader comparison.

Analysis of Efficacy:

The data reveals that both scaffolds can produce highly potent CDK2 inhibitors.

  • Purine-based inhibitors have a long history of optimization, with compounds like NU6102 and others demonstrating nanomolar potency.[11][13] Extensive structure-activity relationship (SAR) studies have identified substitutions that significantly enhance binding affinity.[8]

  • Pyrazolo[1,5-a]triazines and related pyrazolopyrimidines have also proven to be exceptional scaffolds for generating potent inhibitors. Studies have shown that specific pyrazolo[1,5-a]triazine derivatives can exhibit significantly higher potency than the parent purine compound, roscovitine.[6][7] For instance, compound 7a showed an IC50 of 0.09 µM against CDK2, a marked improvement over roscovitine.[6] Similarly, pyrazolo[1,5-a]pyrimidine derivatives have achieved IC50 values in the low nanomolar range, comparable to the most potent purine-based inhibitors.[15]

The key takeaway is that the pyrazolo[1,5-a]triazine scaffold is not inherently superior or inferior in terms of achievable potency. Rather, it represents a highly viable and perhaps more versatile alternative to the purine core, offering new opportunities for chemists to fine-tune inhibitor properties, including selectivity. For example, some studies suggest that the pyrazolo-triazine/pyrimidine scaffolds can be modified to achieve high selectivity for CDK7 or PI3Kδ, highlighting the scaffold's adaptability.[10][18]

Experimental Protocol: In Vitro Biochemical Kinase Assay

To ensure the trustworthiness and reproducibility of efficacy data, a robust and well-controlled experimental protocol is essential. Here, we describe a generalized, step-by-step methodology for an in vitro biochemical kinase assay using a luminescence-based ADP detection method, such as the ADP-Glo™ Kinase Assay. This method measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[1]

Kinase_Assay_Workflow Start Start Prep 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) Start->Prep Dispense 2. Dispense Inhibitor/Vehicle into 384-well plate Prep->Dispense AddKinase 3. Add Kinase Enzyme (Pre-incubate 10-20 min) Dispense->AddKinase Initiate 4. Initiate Reaction (Add ATP/Substrate Mix) AddKinase->Initiate Incubate 5. Incubate at RT (e.g., 60 min) Initiate->Incubate Stop 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Stop Incubate2 7. Incubate at RT (40 min) Stop->Incubate2 Detect 8. Convert ADP to ATP & Detect (Add Kinase Detection Reagent) Incubate2->Detect Incubate3 9. Incubate at RT (30 min) Detect->Incubate3 Read 10. Read Luminescence Incubate3->Read

Caption: Workflow for a luminescence-based (ADP-Glo™) biochemical kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Causality: All reagents must be prepared fresh and kept on ice to maintain enzyme stability and prevent ATP degradation.

    • Prepare a serial dilution of the test inhibitors (e.g., pyrazolo[1,5-a]triazine and purine compounds) in DMSO. Final DMSO concentration in the assay should be kept low (e.g., <1%) as it can inhibit kinase activity.

    • Prepare kinase, substrate, and ATP solutions in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The ATP concentration should ideally be at or near its Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Assay Plate Setup (384-well plate):

    • Self-Validation: Include proper controls in triplicate:

      • Negative Control (0% Inhibition): Kinase + Substrate + ATP + Vehicle (DMSO). This defines the maximum signal.

      • Positive Control (100% Inhibition): Kinase + Substrate + ATP + a known potent inhibitor.

      • Blank (Background): Substrate + ATP + Vehicle (No Kinase). This is used for background signal subtraction.[19]

    • Dispense 1 µL of serially diluted test compounds or controls into the appropriate wells.

  • Kinase Reaction:

    • Add 5 µL of the kinase solution to each well.

    • Incubate for 10-20 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

    • To initiate the reaction, add 5 µL of a solution containing both the substrate and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This time should be within the linear range of the reaction, avoiding substrate depletion.

  • Signal Detection (Following ADP-Glo™ Protocol):

    • Step 1 (Stop & Deplete): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Step 2 (Detect): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Subtract the average background signal (Blank wells) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the negative (0%) and positive (100%) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The classic purine scaffold laid the groundwork for ATP-competitive kinase inhibition, leading to valuable therapeutic agents like roscovitine. However, the pyrazolo[1,5-a]triazine scaffold and its isomers have proven to be highly effective bioisosteres, capable of achieving equivalent or even superior potency. The true advantage of the pyrazolo[1,5-a]triazine scaffold may not be in potency alone, but in its synthetic versatility. This versatility provides medicinal chemists with a broader chemical space to explore, facilitating the optimization of ADME (absorption, distribution, metabolism, and excretion) properties and the fine-tuning of selectivity profiles to minimize off-target effects. As kinase drug discovery continues to evolve, the strategic use of such novel scaffolds will be paramount in developing the next generation of safer and more effective targeted therapies.

References

  • Gibson, A. E., et al. (2002). Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor. Journal of Medicinal Chemistry, 45(16), 3381-3393. [Link]

  • Gilligan, P. J., et al. (2009). Synthesis and Structure−Activity Relationships of 8-(Pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: Potent, Orally Bioavailable Corticotropin Releasing Factor Receptor-1 (CRF1) Antagonists. Journal of Medicinal Chemistry, 52(9), 3084-3092. [Link]

  • Gilligan, P. J., et al. (2009). Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists. Journal of Medicinal Chemistry, 52(9), 3084-92. [Link]

  • Karim, S., et al. (2020). Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. International Journal of Molecular Sciences, 21(21), 8349. [Link]

  • Hardcastle, I. R., et al. (2011). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 54(1), 123-135. [Link]

  • Wesierska-Gadek, J., & Krystof, V. (2017). Roscovitine in cancer and other diseases. Annals of the New York Academy of Sciences, 1401(1), 37-48. [Link]

  • Wikipedia. (2023). Seliciclib. In Wikipedia. [Link]

  • Haesslein, J. L., & Jullian, N. (2002). Recent Advances in Cyclin-Dependent Kinase Inhibition. Purine-Based Derivatives as Anti-Cancer Agents. Roles and Perspectives for the Future. Current Topics in Medicinal Chemistry, 2(9), 1037-1050. [Link]

  • Wang, S., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Molecules, 27(9), 2928. [Link]

  • Park, H., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals, 15(8), 1041. [Link]

  • Contreras, J., et al. (2001). Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis. Medicinal Research Reviews, 21(5), 379-395. [Link]

  • Kumar, A., et al. (2023). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 80, 117173. [Link]

  • Peyressatre, M., et al. (2013). CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells. British Journal of Cancer, 108(4), 864-873. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Sotriffer, C., et al. (2000). Docking-Based Development of Purine-like Inhibitors of Cyclin-Dependent Kinase-2. Journal of Medicinal Chemistry, 43(16), 3113-3122. [Link]

  • El-Damasy, D. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 183. [Link]

  • El-Naggar, A. M., et al. (2019). Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][4][9][11]triazine Derivatives as CDK2 Inhibitors. Bioorganic Chemistry, 92, 103239. [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. Reaction Biology. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Sharma, R., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 27-52. [Link]

  • Giraud, F., et al. (2011). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogues. Journal of Medicinal Chemistry, 54(2), 595-601. [Link]

  • Li, Y., et al. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. Molecules, 23(11), 2919. [Link]

  • Raimondi, M. V., et al. (2023). Novel Pyrazolo[1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem, 18(12), e202300109. [Link]

  • Giraud, F., et al. (2011). Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. Journal of Medicinal Chemistry, 54(2), 595-601. [Link]

  • De la Mora-de la Mora, I., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 356-368. [Link]

  • El-Damasy, D. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. ResearchGate. [Link]

  • Gorska, M., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][11][20][21]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 27(19), 6663. [Link]

  • Fray, M. J., et al. (2004). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 14(2), 391-394. [Link]

  • Tan, Y. L., et al. (2013). Synthesis of pyrazolo[1,5-a][4][9][11]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 49-61. [Link]

  • Sharma, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1121. [Link]

  • Al-Qadhi, M. A., et al. (2025). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). European Journal of Medicinal Chemistry, 118348. [Link]

  • Cichy, A., et al. (2019). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 24(21), 3841. [Link]

  • Ostrowski, T., et al. (2000). Pyrazolo[4,3-e][11][20][21]triazines: Purine Analogues with Electronic Absorption in the Visible Region. Molecules, 5(9), 1033-1041. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-iodo-1H,4H-pyrazolo[1,5-a]triazin-4-one

A Comprehensive Guide to the Safe Disposal of 8-iodo-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one

This document provides a detailed, step-by-step guide for the proper and safe disposal of 8-iodo-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one. As a specialized heterocyclic compound, likely utilized in targeted research and drug development for its potential biological activity, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment.[4][5][6][7] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

While a specific Safety Data Sheet (SDS) for 8-iodo-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one is not publicly available, its structure—a halogenated, nitrogen-rich heterocyclic compound—allows us to infer its likely hazard profile based on established principles for similar chemical classes. The procedures outlined below are therefore conservative and grounded in federal and state regulations, including those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][8][9]

Part 1: Hazard Assessment and Characterization

Before any disposal activities commence, a thorough understanding of the potential hazards is paramount. The structure of 8-iodo-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one suggests several potential hazards that must be managed.

Inferred Hazard Profile:

Hazard ClassRationale based on Chemical StructureRecommended Precautions
Acute Toxicity (Oral) Many nitrogen-containing heterocyclic compounds exhibit biological activity and can be toxic if ingested.Do not eat, drink, or smoke when handling. In case of ingestion, seek immediate medical attention.[10]
Skin/Eye Irritant Similar chemical structures are known to cause skin and serious eye irritation.[11][12][13]Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[12]
Halogenated Compound The presence of iodine classifies this as a halogenated organic compound. Halogenated wastes have specific disposal requirements and can be more costly to dispose of than non-halogenated wastes.[14]Segregate from non-halogenated waste streams to ensure proper disposal and manage costs.[14][15]
Environmental Hazard Iodinated compounds can persist in the environment. Uncontrolled release should be avoided.Do not dispose of down the drain or in regular trash.[1][16] All waste must be handled by a licensed hazardous waste disposal facility.[8]

Regulatory Classification:

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][17] Given the likely biological activity of this compound, it should be conservatively managed as a toxic hazardous waste .

Part 2: Personnel Protection and Safety Measures

All personnel handling 8-iodo-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one must be trained on its potential hazards and the proper use of Personal Protective Equipment (PPE).[3]

Required PPE:

  • Gloves: Use nitrile rubber gloves. Inspect for tears or holes before use. For prolonged contact or when handling larger quantities, consider double-gloving.[16]

  • Eye Protection: ANSI-approved chemical splash goggles are mandatory.[16]

  • Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.[16]

  • Ventilation: All handling and preparation for disposal should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[10][16]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of 8-iodo-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one waste.

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[1][18]

  • Location: The SAA must be under the direct supervision of laboratory personnel.[8]

  • Signage: Clearly label the area with "Hazardous Waste" signage.[8]

  • Secondary Containment: Store waste containers within a secondary containment bin made of a material chemically compatible with the waste.[8]

Step 2: Prepare the Hazardous Waste Container
  • Container Selection: Use a chemically compatible container, preferably polyethylene, with a secure, screw-top lid.[1][16] Do not use metal containers, as halogenated compounds can degrade to form acids that corrode metal.[16]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[14][18] The label must include:

    • The words "Hazardous Waste".[18]

    • The full chemical name: "Waste 8-iodo-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one". Do not use abbreviations.[15]

    • The specific hazard(s): "Toxic".

    • The date when the first drop of waste is added.

Step 3: Waste Collection and Segregation
  • Solid Waste: Collect pure, unadulterated solid 8-iodo-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one and any materials heavily contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) in the designated solid waste container.

  • Liquid Waste: If the compound is in solution, it must be collected as liquid waste.

    • Crucial Segregation: This waste stream must be designated as "Halogenated Organic Waste." [15] Do not mix with non-halogenated organic waste, as this will complicate and increase the cost of disposal.[14]

    • Keep aqueous and organic solvent waste streams separate.

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[1][15]

    • Do not fill the container beyond 90% capacity to allow for expansion.[8]

Step 4: Requesting Waste Pickup

Once the waste container is full or has been in the SAA for up to one year (regulations may vary by state), arrange for its removal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[1][17]

  • Ensure the hazardous waste label is complete and legible.

  • Follow your institution's specific procedures for requesting a waste pickup.

The workflow for this disposal process is illustrated below.

Gcluster_0Preparation Phasecluster_1Collection Phase (in Fume Hood)cluster_2Disposal PhaseAssess1. Assess Hazards(Toxic, Halogenated)PPE2. Don PPE(Gloves, Goggles, Lab Coat)Assess->PPESAA3. Designate SAAPPE->SAAContainer4. Prepare & LabelWaste ContainerSAA->ContainerSegregate5. Segregate Waste(Halogenated vs. Non-Halogenated)Container->SegregateCollect6. Add Waste to ContainerSegregate->CollectCap7. Securely Cap ContainerCollect->CapStore8. Store in SAA(Secondary Containment)Cap->StorePickup9. Request EH&S PickupStore->PickupDispose10. Professional DisposalPickup->Dispose

Caption: Workflow for the safe disposal of 8-iodo-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one.

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

Spill Response:

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[11]

    • Carefully collect the absorbent material and spilled compound using non-sparking tools.

    • Place the collected material into your designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, and place the cleaning materials in the waste container.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry.

    • Contact your institution's emergency response team or EH&S department.[14]

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[10][12]

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

The logical flow for responding to an emergency is depicted in the diagram below.

Gcluster_spillSpill Responsecluster_exposureExposure ResponseStartIncident Occurs(Spill or Exposure)Spill_SizeAssess Spill SizeStart->Spill_SizeExposure_TypeIdentify Exposure TypeStart->Exposure_TypeSmall_SpillSmall Spill Procedure:- Alert others- Absorb & Collect- DecontaminateSpill_Size->Small_SpillSmall & ContainedLarge_SpillLarge Spill Procedure:- Evacuate Area- Prevent Entry- Call EH&S/EmergencySpill_Size->Large_SpillLarge or UncontainedPickupPickupEye_ContactEye Contact:- Flush at eyewash (15+ min)- Seek Medical AttentionExposure_Type->Eye_ContactEyesSkin_ContactSkin Contact:- Wash with soap/water (15+ min)- Seek Medical AttentionExposure_Type->Skin_ContactSkinInhalationInhalation:- Move to fresh air- Seek Medical AttentionExposure_Type->InhalationInhaledMedicalSeek ProfessionalMedical AttentionEye_Contact->MedicalSkin_Contact->MedicalInhalation->Medical

Caption: Decision-making flowchart for emergency response to spills or personnel exposure.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 8-iodo-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one, fostering a secure and responsible laboratory environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Available from: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available from: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. Available from: [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. Available from: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • OSHA Hazardous Waste Operations Fact Sheet. State and Federal Poster. Available from: [Link]

  • Halogenated Solvents. Washington State University. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available from: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. Available from: [Link]

  • Halogenated Solvents in Laboratories. Temple University. Available from: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. National Academies Press. Available from: [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][8][17]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. Available from: [Link]

  • The activity of pyrazolo[4,3-e][1][8][17]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][8][17]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. National Institutes of Health (NIH). Available from: [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][8][17]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. National Institutes of Health (NIH). Available from: [Link]

  • Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. MDPI. Available from: [Link]

Personal protective equipment for handling 8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one

Comprehensive Safety and Handling Guide: 8-iodo-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one

Core Principle: A Proactive Safety Posture

The foundational principle for handling this compound is to treat it as hazardous until proven otherwise. Its structure—a nitrogen-rich heterocyclic core analogous to biogenic purines, combined with a halogen substituent—suggests potential biological activity and toxicological properties.[4][5] This guide is built on the hierarchy of controls: first, rely on engineering solutions, then administrative procedures, and finally, personal protective equipment as the last line of defense.[2]

Hazard Assessment and Profile

Based on an analysis of analogous structures, such as other halogenated pyrazolopyridines and pyrazolopyrimidines, a profile of anticipated hazards can be established.[6][7]

Hazard CategoryAnticipated RiskRationale and Reference Compounds
Acute Oral Toxicity Harmful/Toxic if swallowed. Similar heterocyclic compounds are classified with acute oral toxicity.[6][7][8]
Skin Irritation/Corrosion Causes skin irritation. May cause an allergic skin reaction. Halogenated heterocycles are often skin irritants or sensitizers.[6][7][9]
Eye Irritation/Damage Causes serious eye irritation. As a fine powder, the compound poses a significant risk of mechanical and chemical irritation to the eyes.[7][9]
Respiratory Hazard May cause respiratory irritation. Inhalation of dust is harmful. Fine powders can be easily aerosolized, leading to respiratory tract irritation.[7][10]
Long-Term Exposure Unknown. Handle as a compound with potential for chronic effects. The biological activity of pyrazolotriazine derivatives suggests that repeated exposure should be minimized.[11][12]

Engineering Controls: Your Primary Shield

Engineering controls are designed to remove the hazard at the source and are the most effective way to protect laboratory personnel.

  • Chemical Fume Hood: All manipulations of 8-iodo-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[6][13] This is critical to prevent the inhalation of airborne particulates.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Stations: Maintain clear and unobstructed access to an eyewash station and a safety shower.[7][13] Regular functionality checks of this equipment are mandatory.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

PPE is essential to protect you from exposure when engineering controls cannot completely eliminate risk. The following workflow outlines the minimum PPE requirements.

PPE_WorkflowstartStart: Preparing to Handle Compoundbase_ppeStep 1: Don Base PPE- Long-Sleeved Lab Coat (fully buttoned)- Long Pants- Fully Enclosed, Liquid-Resistant Shoesstart->base_ppeeye_protectionStep 2: Eye Protection- Chemical Splash Goggles (ANSI Z87.1 rated)base_ppe->eye_protectionhand_protectionStep 3: Hand Protection- Double-Glove with Nitrile Gloveseye_protection->hand_protectioncheck_fume_hoodStep 4: Verify Engineering Controls- Is work being performed in a certified chemical fume hood?hand_protection->check_fume_hoodrespirator_neededRespiratory Protection Required- Fit-tested N95 Respirator or higher- CONSULT EHScheck_fume_hood->respirator_neededNoproceedProceed with Handling Operationscheck_fume_hood->proceedYes

Caption: PPE Selection Workflow for Handling the Compound.

Detailed PPE Specifications:
Protection TypeSpecificationRationale
Eye/Face Chemical splash goggles meeting ANSI Z87.1 standards.[14]Protects against splashes and airborne dust. Safety glasses are insufficient.[2] For large-volume transfers (>1L), supplement with a face shield worn over goggles.[14]
Hand Double-gloving with nitrile gloves. Nitrile offers good resistance to a wide range of chemicals.[15][16] Double-gloving provides a safeguard against undetected punctures and allows for safe removal of the outer, contaminated glove. Inspect gloves for integrity before each use.[10]
Body Flame-resistant, long-sleeved laboratory coat, fully fastened.Protects skin and personal clothing from contamination.[15] Ensure clothing covers all exposed skin, including legs and feet (long pants and closed-toe shoes are mandatory).[2][14]
Respiratory Not required if all work is conducted in a fume hood.If operations cannot be confined to a fume hood and dust may be generated, a fit-tested N95 respirator or higher is required.[10][15] Consult with your institution's Environmental Health and Safety (EHS) department.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal minimizes risk and ensures compliance.

Handling_Workflowcluster_prepPreparation Phasecluster_handlingActive Handling Phase (in Fume Hood)cluster_disposalDisposal Phasereceive1. Receive & Inspect- Check container integrity.- Transport in secondary containment.store2. Secure Storage- Cool, dry, well-ventilated area.- Tightly sealed container.receive->storeweigh3. Weighing- Use anti-static weigh paper.- Handle gently to prevent dust.- Clean spatula before and after use.store->weighdissolve4. Solution Preparation- Slowly add solid to solvent.- Keep vessel covered when possible.weigh->dissolvewaste_solid5. Solid Waste- Contaminated PPE, weigh paper.- Place in labeled hazardous waste bag.dissolve->waste_solidwaste_liquid6. Liquid Waste- Collect in halogenated organic waste container.- Do not mix with incompatible waste.dissolve->waste_liquid

Caption: End-to-End Workflow from Receiving to Disposal.

Handling Protocol:
  • Preparation: Before handling, designate a specific area within the fume hood for the work. Ensure all necessary equipment (spatulas, glassware, solvents) and waste containers are inside the hood.

  • Weighing: Tare an appropriate container on the balance. Gently transfer the solid using a clean spatula. Avoid any actions that could create dust clouds.

  • Solution Preparation: Slowly add the weighed solid to the solvent with stirring.

  • Post-Handling: After use, decontaminate the spatula and any surfaces within the fume hood. Remove the outer pair of gloves and dispose of them as solid hazardous waste before exiting the hood. Wash hands thoroughly with soap and water after removing all PPE.[6]

Disposal Plan:
  • Solid Waste: All items that come into direct contact with the compound, including gloves, weigh paper, and contaminated paper towels, must be disposed of in a clearly labeled, sealed container for solid hazardous chemical waste.

  • Liquid Waste: Solutions containing the compound must be collected in a dedicated, sealed container for halogenated organic waste.

  • Compliance: All waste disposal must adhere strictly to local, state, and federal regulations.[13] Never discharge chemical waste into drains or waterways.[7]

Emergency and Spill Response

Immediate and correct action during an emergency is critical.

Spill_Responsecluster_smallSmall Spill Procedurecluster_largeLarge Spill ProcedurespillSpill Occurs!assessAssess Spill Sizespill->assesssmall_spillSmall Spill (<1g, contained in hood)assess->small_spillSmalllarge_spillLarge Spill (>1g or outside hood)assess->large_spillLargealert_smallAlert nearby personnel.small_spill->alert_smallevacuateEvacuate the immediate area.large_spill->evacuateppe_smallEnsure full PPE is worn.alert_small->ppe_smallcover_spillGently cover with absorbent(vermiculite or sand).ppe_small->cover_spillcollect_spillCarefully sweep into a sealedhazardous waste container.cover_spill->collect_spillclean_areaDecontaminate the area.collect_spill->clean_areaalert_largeAlert supervisor and call a facility emergency number.evacuate->alert_largesecureSecure the area to prevent entry.alert_large->securewaitWait for trained responders.secure->wait

Caption: Emergency Spill Response Workflow.

Personnel Exposure:
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

In all cases of exposure, provide medical personnel with the name of the chemical.

References

  • ResearchGate. (n.d.). Plausible mechanism for the formation of pyrazolotriazinones 4.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • University of British Columbia. (2021, October). 3. Personal Protective Equipment. Retrieved from [Link]

  • Semantic Scholar. (1996). Reactivity of triazolo- and tetrazolopyridazines. Polish Journal of Chemistry. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • MDPI. (n.d.). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][6][17]triazine Derivatives. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The activity of pyrazolo[4,3-e][1][6][17]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][17]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Investigation of tetrazine reactivity towards C-nucleophiles: pyrazolone-based modification of biomolecules. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Retrieved from [Link]

  • Biosynth. (n.d.). 8-Iodo-1H-pyrazolo[1,5-a][1][2][3]triazin-4-one, 95% Purity, C5H3IN4O, 100 mg. Retrieved from Biosynth.

  • Advanced ChemBlocks. (n.d.). 8-Iodo-3H-pyrazolo[1,5-a][1][2][3]triazin-4-one. Retrieved from [Link]

  • MDPI. (n.d.). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][17]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Thermal Ring-Opening of Pyrazolo[3,4-d][1][2][17]triazin-4-ones: An Experimental and Theoretical Study. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Reactant of Route 2
8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.